cIAP1 Ligand-Linker Conjugates 16
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C29H37N9O5S |
|---|---|
分子量 |
623.7 g/mol |
IUPAC名 |
5-[4-[3-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxypropyl]piperazin-1-yl]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C29H37N9O5S/c1-18-19(2)35-36-26(18)34-27-20-13-24(44(41,42)29(3,4)5)23(14-21(20)32-17-33-27)43-12-6-7-37-8-10-38(11-9-37)25-16-30-22(15-31-25)28(39)40/h13-17H,6-12H2,1-5H3,(H,39,40)(H2,32,33,34,35,36) |
InChIキー |
SNOXTLHCWGXYHU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NN=C1NC2=NC=NC3=CC(=C(C=C32)S(=O)(=O)C(C)(C)C)OCCCN4CCN(CC4)C5=NC=C(N=C5)C(=O)O)C |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of cIAP1 Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a multifaceted protein that plays a critical role in regulating apoptosis, immune signaling, and cell survival.[1] As a member of the inhibitor of apoptosis (IAP) protein family, cIAP1 possesses E3 ubiquitin ligase activity, which is central to its function.[2][3] Its dysregulation is implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[2] cIAP1 Ligand-Linker Conjugates are chemical tools designed to harness the cell's own protein disposal machinery to eliminate specific target proteins by recruiting cIAP1. These conjugates form one part of a powerful class of molecules known as Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed examination of the mechanism of action of cIAP1-recruiting PROTACs, exemplified by the role of a cIAP1 Ligand-Linker Conjugate.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
cIAP1 Ligand-Linker Conjugates are integral components in the design of PROTACs, which are heterobifunctional molecules. One end of the PROTAC is a ligand that binds to a specific target protein, while the other end is a ligand that recruits an E3 ubiquitin ligase, in this case, cIAP1. A chemical linker connects these two ligands. The cIAP1 ligand is often a SMAC mimetic, designed to mimic the endogenous IAP antagonist Smac/DIABLO.[2][4]
The fundamental mechanism of action involves the formation of a ternary complex between the target protein, the PROTAC, and the cIAP1 E3 ligase.[5] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the target protein, a process catalyzed by cIAP1. The polyubiquitinated target protein is then recognized and degraded by the proteasome.
The Role of the cIAP1 Ligand: SMAC Mimetics
The cIAP1 ligand component of the conjugate is typically a small molecule that mimics the N-terminal tetrapeptide (Ala-Val-Pro-Ile or AVPI) of the endogenous protein Smac/DIABLO.[6][7] Smac/DIABLO is a natural antagonist of IAP proteins.[4] Upon apoptotic stimuli, it is released from the mitochondria into the cytosol, where it binds to IAPs, thereby relieving their inhibition of caspases and promoting apoptosis.[8]
When the SMAC mimetic portion of the PROTAC binds to the BIR3 domain of cIAP1, it induces a conformational change.[6] This change stimulates the E3 ligase activity of the cIAP1's RING domain, leading to its auto-ubiquitination and subsequent proteasomal degradation.[2][6] In the context of a PROTAC, this induced proximity to a target protein redirects the ubiquitination activity towards the target protein before cIAP1 itself is degraded.
Signaling Pathways Modulated by cIAP1 Inhibition
The degradation of cIAP1, either through direct targeting by SMAC mimetics or as a consequence of PROTAC-mediated activity, has profound effects on multiple signaling pathways, primarily the NF-κB pathway.
Canonical and Non-Canonical NF-κB Signaling
cIAP1 is a critical regulator of both the canonical and non-canonical NF-κB signaling pathways.[9]
-
Canonical NF-κB Pathway: In the context of TNFα signaling, cIAP1 is recruited to the TNF receptor 1 (TNFR1) signaling complex. Here, it ubiquitinates RIP1, creating a scaffold for the recruitment of other signaling molecules that ultimately leads to the activation of the IKK complex and subsequent activation of the pro-survival canonical NF-κB pathway.[1][10]
-
Non-Canonical NF-κB Pathway: cIAP1, along with cIAP2, constitutively ubiquitinates and promotes the degradation of NF-κB-inducing kinase (NIK).[9] Low levels of NIK prevent the activation of the non-canonical NF-κB pathway.
The degradation of cIAP1 by a SMAC mimetic or a PROTAC disrupts these processes. The loss of cIAP1 leads to the stabilization of NIK, which in turn activates the non-canonical NF-κB pathway.[4][9] This can lead to the production of pro-inflammatory cytokines and, in some cancer cells, can contribute to cell death.[2]
Induction of Apoptosis
The primary anti-cancer mechanism of SMAC mimetics, and by extension cIAP1-recruiting PROTACs, is the induction of apoptosis. By binding to cIAP1, these molecules prevent it from inhibiting caspases.[2] The degradation of cIAP1 can also lead to the formation of a death-inducing signaling complex (DISC) or a ripoptosome, leading to the activation of caspase-8 and the initiation of the apoptotic cascade.[6] In many cancer cell lines, the single-agent activity of SMAC mimetics is dependent on the induction of TNFα, which then acts in an autocrine or paracrine manner to trigger apoptosis in the absence of the protective effects of cIAP1.[6][11]
Quantitative Data on SMAC Mimetics
The following table summarizes the binding affinities and cellular activities of several well-characterized SMAC mimetics. This data provides a reference for the potency of the cIAP1-binding component of a PROTAC.
| Compound | Target(s) | Binding Affinity (IC50/Ki, nM) | Cellular Potency (EC50/GI50, nM) |
| LCL161 | cIAP1, cIAP2, XIAP | cIAP1: ~35, XIAP: ~60 | Varies by cell line (e.g., ~1,000 in some solid tumors) |
| Birinapant | cIAP1, cIAP2, XIAP | cIAP1: <1, cIAP2: ~5, XIAP: ~25 | Varies by cell line (e.g., ~10-100 in AML) |
| GDC-0152 | cIAP1, cIAP2, XIAP | cIAP1: ~17, XIAP: ~42 | Varies by cell line (e.g., ~10 in MDA-MB-231) |
| AZD5582 | cIAP1, cIAP2, XIAP | cIAP1: 15, cIAP2: 21, XIAP: 15 | Sub-nanomolar in MDA-MB-231 |
Note: The specific activities can vary significantly depending on the cell line and the experimental conditions.[12]
Experimental Protocols
Immunoblotting for cIAP1 Degradation
Objective: To determine the ability of a cIAP1 Ligand-Linker Conjugate-based PROTAC to induce the degradation of cIAP1 and a target protein.
Methodology:
-
Culture cells to 70-80% confluency in appropriate growth medium.
-
Treat cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein, cIAP1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Objective: To quantify the induction of apoptosis by a cIAP1-recruiting PROTAC.
Methodology:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the PROTAC at various concentrations for a predetermined time (e.g., 24, 48 hours).
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Visualizations
Caption: PROTAC-mediated recruitment of cIAP1 to a target protein for degradation.
Caption: Modulation of NF-κB signaling by cIAP1 degradation.
Caption: Induction of apoptosis through cIAP1 degradation.
References
- 1. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 2. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 6. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Cell Death by IAPs and their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of targeted protein degradation (TPD) by focusing on a pivotal class of molecules: cIAP1 Ligand-Linker Conjugates. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a compelling E3 ubiquitin ligase to hijack for the degradation of pathogenic proteins due to its critical role in cell death and survival pathways. This document provides a comprehensive overview of SEO-driven, long-tail keywords for scientific researchers, detailed experimental protocols, and quantitative data to facilitate further research and development in this exciting field.
SEO-Driven Long-Tail Keywords for Scientific Researchers
To enhance the discoverability of research in this niche area, a curated list of long-tail keywords is provided below. These keywords are tailored to the specific interests and search queries of the scientific community.
-
Core Compound & Analogs:
-
cIAP1 Ligand-Linker Conjugates 16 synthesis and characterization
-
Specific and Non-genetic IAP-dependent Protein ERasers (SNIPERs) targeting oncogenic proteins
-
Bestatin-based cIAP1 recruiting PROTACs
-
LCL161-derived PROTACs for targeted protein degradation
-
Structure-activity relationship (SAR) of cIAP1-based degraders
-
cIAP1 PROTAC linker optimization for improved efficacy
-
Novel cIAP1 E3 ligase ligands for PROTAC development
-
-
Mechanism of Action & Biology:
-
Mechanism of cIAP1-mediated targeted protein ubiquitination and degradation
-
Ternary complex formation of cIAP1 PROTACs with target proteins
-
Role of cIAP1 in TNF-α and NF-κB signaling pathways in cancer
-
cIAP1 as a therapeutic target in oncology and inflammatory diseases
-
SMAC mimetics and their influence on cIAP1 E3 ligase activity
-
Overcoming cancer cell resistance with cIAP1-based degraders
-
cIAP1-dependent apoptosis induction by novel PROTACs
-
-
Experimental Techniques & Assays:
-
Quantitative proteomics analysis of cIAP1 degrader-treated cells
-
Biophysical assays for measuring cIAP1 PROTAC ternary complex stability (SPR, ITC, BLI)
-
In vitro ubiquitination assays for cIAP1 E3 ligase activity
-
Cellular thermal shift assay (CETSA) for target engagement of cIAP1 PROTACs
-
High-throughput screening for novel cIAP1 E3 ligase binders
-
Measuring DC50 and Dmax for cIAP1-based protein degraders
-
CRISPR-Cas9 knockout studies to validate cIAP1-dependent degradation
-
-
Therapeutic Applications & Drug Discovery:
-
Development of cIAP1-based PROTACs for neurodegenerative diseases
-
Targeting kinases for degradation using cIAP1-recruiting PROTACs
-
cIAP1 PROTACs for the degradation of transcription factors in cancer
-
Pharmacokinetics and pharmacodynamics of cIAP1-based degraders in vivo
-
Preclinical evaluation of cIAP1-targeting PROTACs
-
Combination therapies involving cIAP1 degraders and other anti-cancer agents
-
Patent landscape of cIAP1-based targeted protein degradation
-
Quantitative Data on cIAP1-Based PROTACs
The following tables summarize key quantitative data for representative cIAP1-recruiting PROTACs from published literature. This data is essential for comparing the potency and efficacy of different degrader molecules.
Table 1: In Vitro Degradation Potency of cIAP1-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Reference |
| PROTAC 16 | Androgen Receptor (AR) | LNCaP | ~100 | >90 | 24 | [1] |
| SNIPER(ERα)-1 | Estrogen Receptor α (ERα) | MCF-7 | 30 | >95 | 12 | [2] |
| SNIPER(CRABP-II) | Cellular Retinoic Acid-Binding Protein II | HL-60 | 10 | ~90 | 24 | [2] |
| ARV-771 | BRD4 | 22Rv1 | <1 | >95 | 18 | [2] |
| Compound 16 | TAK1 | MDA-MB-231 | 210 | >95 | 24 | [3] |
Table 2: Binding Affinities of cIAP1 Ligands and PROTACs
| Compound | Target | Assay | Binding Affinity (Kd/IC50) | Reference |
| LCL161 | cIAP1-BIR3 | FP | IC50 = 1.7 nM | [2] |
| Bestatin Methyl Ester | cIAP1 | Cellular Assay | IC50 = 0.53 µM | [2] |
| PROTAC 16 (AR degrader) | Androgen Receptor | Not Specified | Not Specified | [1] |
| SNIPER(ERα)-1 | ERα | Not Specified | Not Specified | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of cIAP1 ligand-linker conjugates.
Protocol 1: Cell Culture and Western Blotting for Protein Degradation
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., LNCaP for AR, MCF-7 for ERα) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
PROTAC Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
The following day, treat the cells with varying concentrations of the cIAP1-based PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., AR, ERα) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the DMSO-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Protocol 2: In Vitro Ubiquitination Assay
-
Reaction Components:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human ubiquitin
-
Recombinant cIAP1 (E3 ligase)
-
Recombinant target protein
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
cIAP1-based PROTAC or DMSO control
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Add the recombinant target protein and the recombinant cIAP1.
-
Add the cIAP1-based PROTAC at various concentrations or DMSO.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes).
-
-
Stopping the Reaction:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
-
Detection of Ubiquitination:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using a primary antibody against the target protein or an anti-ubiquitin antibody to detect the formation of polyubiquitinated target protein, which will appear as a high-molecular-weight smear.
-
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows central to the function of cIAP1 Ligand-Linker Conjugates.
Caption: General mechanism of action for a cIAP1-recruiting PROTAC.
Caption: The role of cIAP1 in the TNF-α signaling pathway.
Caption: A typical experimental workflow for developing cIAP1-based PROTACs.
References
To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:
Guiding Content Creation for Scientific Researchers: A Keyword Categorization Framework
To effectively create in-depth technical guides and whitepapers for an audience of researchers, scientists, and drug development professionals, it is crucial to understand and target their specific intents. Content can be strategically developed by categorizing keywords based on the following five key researcher intents.
This guide uses the "mTOR Signaling Pathway in Cancer" as an illustrative topic to demonstrate this framework.
Keyword Categorization by Researcher Intent
| Researcher Intent Category | Description | Keyword Examples |
| 1. Foundational Knowledge | The researcher is seeking to understand the fundamental principles, definitions, or background of a topic. | • "What is the mTOR pathway?" • "mTOR signaling explained" • "History of mTOR discovery" • "Function of RAPTOR and RICTOR" • "mTORC1 vs mTORC2" |
| 2. Mechanistic & Pathway Inquiry | The researcher is investigating the detailed molecular mechanisms and signaling cascades of a biological pathway. | • "mTOR pathway downstream targets" • "Upstream regulators of mTOR" • "PI3K/AKT/mTOR signaling" • "Role of mTOR in autophagy" • "Cross-talk between mTOR and MAPK pathways" |
| 3. Methodology & Protocol | The researcher is looking for specific experimental procedures, protocols, or techniques to study a target. | • "How to measure mTOR activity" • "Western blot protocol for p-4E-BP1" • "CRISPR screen for mTOR regulators" • "Immunofluorescence staining for mTOR" • "Kinase assay for mTORC1" |
| 4. Data & Therapeutic Application | The researcher is searching for quantitative data, clinical results, or information on therapeutic applications. | • "mTOR inhibitors in clinical trials" • "Rapamycin resistance mechanisms" • "Everolimus IC50 values in breast cancer" • "TCGA data mTOR pathway mutations" • "Synergistic effect of mTOR and MEK inhibitors" |
| 5. Tool & Reagent Discovery | The researcher is investigating specific tools, antibodies, inhibitors, or reagents needed for their experiments. | • "Best antibody for p-S6K (Thr389)" • "Commercially available mTORC1 inhibitors" • "p-mTOR (Ser2448) antibody" • "siRNA for targeting RAPTOR" • "Torin1 vs Rapamycin" |
Illustrative Technical Guide: The mTOR Signaling Pathway in Cancer
This section serves as an example of content created by addressing the identified researcher intents.
Quantitative Data: Efficacy of mTOR Inhibitors
For researchers with Data & Therapeutic Application intent, presenting comparative data in a clear, tabular format is essential.
| Inhibitor | Type | Target(s) | Average IC50 (nM) in MCF-7 Cells | Clinical Trial Phase (Breast Cancer) |
| Rapamycin | 1st Gen (Allosteric) | mTORC1 | 10.5 | Approved |
| Everolimus | 1st Gen (Allosteric) | mTORC1 | 8.2 | Approved |
| Torin1 | 2nd Gen (ATP-competitive) | mTORC1/mTORC2 | 2.5 | Preclinical |
| AZD8055 | 2nd Gen (ATP-competitive) | mTORC1/mTORC2 | 4.8 | Phase I (Terminated) |
| BEZ235 | Dual PI3K/mTOR | PI3K, mTORC1/mTORC2 | 21.0 | Phase II |
Experimental Protocol: Western Blot for mTORC1 Activity
Addressing the Methodology & Protocol intent requires detailed, step-by-step instructions that another scientist can follow.
Objective: To measure the phosphorylation of S6 Kinase (S6K) at Threonine 389, a key downstream target, as a readout for mTORC1 activity in treated cancer cells.
Materials:
-
Cell Lysis Buffer (RIPA Buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE Gels (10%)
-
PVDF Membrane
-
Blocking Buffer (5% BSA in TBST)
-
Primary Antibodies (Rabbit anti-p-S6K Thr389, Rabbit anti-Total S6K)
-
Secondary Antibody (Goat anti-Rabbit HRP-conjugated)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure:
-
Cell Lysis: Culture and treat cells with the desired compounds. Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer containing protease/phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Sample Preparation: Normalize all samples to a concentration of 1 µg/µL with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel at 120V for 90 minutes.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 75 minutes on ice.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-p-S6K antibody (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane 3x for 10 minutes with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane 3x for 10 minutes with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for Total S6K.
Mandatory Visualizations
Visual aids are critical for conveying complex information related to Mechanistic & Pathway Inquiry and Methodology & Protocol intents.
Caption: A simplified diagram of the canonical PI3K/AKT/mTORC1 signaling pathway.
Caption: A high-level workflow diagram for a typical Western Blotting experiment.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a foundational understanding of the critical early stages of drug discovery, from initial concept to preliminary investigation. It is designed to equip researchers, scientists, and drug development professionals with the core principles, experimental considerations, and data interpretation frameworks necessary to navigate the complex landscape of bringing a new therapeutic to fruition. This document delves into the essential keywords, experimental protocols, and data presentation standards that form the bedrock of successful exploratory research in pharmacology.
I. Core Concepts in Early Drug Discovery
The initial phases of drug discovery are characterized by a systematic exploration of biological targets and chemical matter. The primary goal is to identify and validate a "hit" compound that shows desired activity against a specific biological target and subsequently optimize it into a "lead" candidate with drug-like properties. Key terminology and concepts underpinning this stage include:
-
Target Identification and Validation: This is the foundational step where a specific biological molecule (e.g., a protein, enzyme, or nucleic acid) is identified as having a causative or modulatory role in a disease.[1] Validation involves demonstrating that manipulating the target will likely result in a therapeutic effect.
-
High-Throughput Screening (HTS): This automated process allows for the rapid testing of large libraries of chemical compounds to identify "hits" that interact with the target of interest.[1]
-
Hit-to-Lead (H2L) and Lead Optimization: "Hits" from HTS are often just starting points. The H2L process involves a multidisciplinary effort to modify the chemical structure of a hit to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a "lead" compound. Lead optimization further refines the lead to produce a preclinical candidate with a desirable safety and efficacy profile.
-
In Vitro and In Vivo Testing: In vitro experiments are conducted in a controlled environment outside of a living organism, such as in a test tube or cell culture.[2] These are crucial for initial screening and mechanistic studies. In vivo studies are performed in living organisms, such as animal models, to evaluate the compound's effects in a more complex biological system.[2]
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Pharmacokinetics describes what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[3] Pharmacodynamics, on the other hand, describes what the drug does to the body, including its mechanism of action and the relationship between drug concentration and effect.[4]
II. Quantitative Data Presentation
In preclinical research, the clear and concise presentation of quantitative data is paramount for informed decision-making. Summarizing data in well-structured tables allows for easy comparison between different experimental groups and conditions.
Table 1: Example of Preclinical Toxicology Data Summary
This table illustrates how data from a preclinical toxicology study in rats might be presented. It includes key parameters such as body weight, organ weights, and selected clinical pathology endpoints.
| Parameter | Vehicle Control (Male) | Compound X (10 mg/kg, Male) | Compound X (30 mg/kg, Male) | Vehicle Control (Female) | Compound X (10 mg/kg, Female) | Compound X (30 mg/kg, Female) |
| Body Weight (g) | ||||||
| Day 1 | 250 ± 10 | 252 ± 12 | 248 ± 9 | 180 ± 8 | 181 ± 7 | 179 ± 9 |
| Day 14 | 300 ± 15 | 295 ± 14 | 280 ± 11 | 210 ± 10 | 208 ± 9 | 195 ± 8 |
| Absolute Organ Weight (g) | ||||||
| Liver | 10.5 ± 0.8 | 11.0 ± 0.9 | 12.5 ± 1.1 | 7.5 ± 0.6 | 7.8 ± 0.7 | 8.9 ± 0.8 |
| Kidneys | 2.0 ± 0.2 | 2.1 ± 0.3 | 2.4 ± 0.2 | 1.5 ± 0.1 | 1.6 ± 0.2 | 1.8 ± 0.1 |
| Clinical Pathology | ||||||
| Alanine Aminotransferase (ALT) (U/L) | 40 ± 5 | 45 ± 7 | 85 ± 15 | 35 ± 6 | 38 ± 5 | 75 ± 12 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 3 | 22 ± 4 | 35 ± 6 | 18 ± 2 | 19 ± 3 | 30 ± 5 |
Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control.
III. Key Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. The following sections provide methodologies for two fundamental assays in early drug discovery.
A. In Vitro Cell Viability Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
B. In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic procedure for determining the pharmacokinetic profile of a compound following oral administration to rats.
Materials:
-
Test compound formulated in a suitable vehicle
-
Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation and Fasting: Acclimate rats to the housing conditions for at least one week. Fast the animals overnight (approximately 12-18 hours) before dosing, with free access to water.[9]
-
Dosing: Administer the test compound to the rats via oral gavage at a specific dose. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[9] Blood is typically collected from the tail vein or via a cannulated vessel.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of the test compound at each time point using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
IV. Visualizing Complex Biological and Experimental Processes
Diagrams are powerful tools for illustrating complex signaling pathways and experimental workflows. The following sections provide examples using the Graphviz DOT language.
A. Signaling Pathway: The MAPK/ERK Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11] Its dysregulation is a hallmark of many cancers, making it a key target for drug discovery.[12][13]
Caption: The MAPK/ERK signaling pathway, a key regulator of cell growth.
B. Experimental Workflow: High-Throughput Screening (HTS)
The HTS workflow is a systematic process for identifying active compounds from large chemical libraries.[1]
Caption: A typical workflow for a high-throughput screening campaign.
This technical guide provides a snapshot of the foundational and exploratory phases of drug discovery. By adhering to rigorous experimental design, employing precise and reproducible protocols, and presenting data in a clear and standardized manner, researchers can increase the likelihood of identifying and advancing promising new therapeutic candidates.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. currentseparations.com [currentseparations.com]
- 4. edelweisspublications.com [edelweisspublications.com]
- 5. researchhub.com [researchhub.com]
- 6. broadpharm.com [broadpharm.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. blog.championsoncology.com [blog.championsoncology.com]
- 11. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.
A Technical Guide to the Methodological & Application of Tamoxifen (B1202) in Preclinical Research
Introduction: Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer.[1] Its efficacy in reducing cancer recurrence and mortality is well-documented.[2][3] Beyond its clinical use, tamoxifen and its active metabolite, 4-hydroxytamoxifen (B85900) (4-OHT), are invaluable tools in preclinical research for studying the biology of ER-positive cancers and the mechanisms of endocrine therapy and resistance.[4][5] This guide provides an in-depth overview of the techniques, protocols, and practical applications of tamoxifen in a research setting, tailored for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize key quantitative data for the application of tamoxifen and its derivatives in various breast cancer cell lines.
Table 1: IC50 Values of Tamoxifen and its Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Incubation Time (hours) | Reference |
| 7-ketocholesterol (B24107) | MCF-7 | 21.3 ± 0.4 | Not Specified | [6] |
| 7-ketocholesterol | T47D | 11.4 ± 0.3 | Not Specified | [6] |
| 7-ketocholesterol | BT-20 | 20.6 ± 1.9 | Not Specified | [6] |
| Tamoxifen | PANC1 | 12.5 | 72 | [7] |
| Tamoxifen | MCF-7 | 43.3 | 72 | [7] |
| Tamoxifen | MDA-MB-231 | 26.3 | 72 | [7] |
| Tamoxifen | Echinococcus granulosus (protoscoleces) | >10 | 24 | [8] |
Table 2: In Vitro Concentrations Simulating Human Plasma Levels
| Genotype Scenario | Tamoxifen (nM) | 4-Hydroxytamoxifen (nM) | N-desmethyltamoxifen (nM) | Endoxifen (nM) | Reference |
| Extensive Metabolizer (EM) | 400 | 7 | 4000 | 40 | [9] |
| Intermediate Metabolizer (IM) | 400 | 7 | 4000 | 20 | [9] |
| Poor Metabolizer (PM) | 400 | 7 | 4000 | 5 | [9] |
Experimental Protocols
Detailed methodologies for key experiments involving tamoxifen are provided below. These protocols are primarily based on studies using the ER-positive MCF-7 breast cancer cell line.
Cell Culture and Establishment of Tamoxifen-Resistant Cells
-
Standard Cell Culture: ER-positive MCF-7 cells are typically cultured at 37°C in a 5% CO2/95% air environment. The culture medium used is Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/ml penicillin, and 100 µg/ml streptomycin.[10]
-
Establishment of Tamoxifen-Resistant (TAMR) Cells: To model acquired resistance, TAMR-MCF-7 cells can be established by culturing the parental MCF-7 cells in DMEM containing 10% charcoal-stripped FBS and 3 µM 4-hydroxytamoxifen.[10]
Stock Solution Preparation and Cell Treatment
-
Stock Solution: A high-concentration stock solution of 4-hydroxytamoxifen (e.g., 10 mM) is prepared in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695).[4][11]
-
Working Solutions: The stock solution is then diluted in the culture medium to achieve the desired final concentrations for treatment.
-
Treatment: The existing medium in the cell culture plates is replaced with the medium containing the specified concentrations of 4-OHT. It is crucial to include a vehicle control (medium with the same concentration of the solvent used for the stock solution) in all experiments.[4]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well.[4]
-
Treatment: After allowing the cells to attach, treat them with various concentrations of 4-OHT and a vehicle control.[4]
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Aspirate the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
Apoptosis (Annexin V/Propidium Iodide) Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (using Annexin V) and loss of membrane integrity (using Propidium Iodide - PI).
-
Cell Seeding and Treatment: Culture and treat MCF-7 cells in 6-well plates with 4-OHT or a vehicle control for the desired time.[4]
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant.[4]
-
Staining: Resuspend the cell pellet in 1x Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[4]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[4]
-
Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Seeding and Treatment: Culture and treat MCF-7 cells as described for the apoptosis assay.
-
Fixation: Wash the cells with 1x PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[4]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with 1x PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[4]
-
Incubation: Incubate in the dark at 37°C for 30 minutes.[4]
-
Analysis: Analyze the stained cells by flow cytometry. Tamoxifen treatment is expected to cause a G1 phase arrest in ER-positive breast cancer cells.[12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in tamoxifen's action and resistance, as well as a generalized experimental workflow.
Caption: Mechanism of action of Tamoxifen as a selective estrogen receptor modulator.
Caption: Key signaling pathways implicated in Tamoxifen resistance.[12][13]
Caption: A generalized workflow for studying the effects of Tamoxifen in vitro.[4]
References
- 1. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ej-med.org [ej-med.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of 7-ketocholesterol on tamoxifen efficacy in breast carcinoma cell line models in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Effects of Tamoxifen against Larval Stage Echinococcus granulosus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell culture and establishment of tamoxifen-resistant MCF-7 (TAMR-MCF-7) cells [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
- 13. The NF-κB Pathway Promotes Tamoxifen Tolerance and Disease Recurrence in Estrogen Receptor-Positive Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.
Please specify the compound of interest. The placeholder "This Compound" will be used to generate a template that can be adapted once the specific compound is identified.
A Technical Guide to Troubleshooting and Optimization for Experiments Involving [This Compound]
Audience: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical information for troubleshooting and optimizing experiments involving [This Compound], a novel kinase inhibitor. It covers common challenges, process improvements, and method refinements to ensure reliable and reproducible results.
Quantitative Data Summary
For effective experimental design and interpretation, a clear understanding of [This Compound]'s properties is crucial. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of [This Compound]
| Property | Value | Notes |
| Molecular Weight | 450.5 g/mol | |
| Solubility in DMSO | 100 mM | Stock solutions should be stored at -20°C. |
| Solubility in PBS (pH 7.4) | 10 µM | May require sonication for full dissolution. |
| LogP | 3.5 | Indicates good membrane permeability. |
| pKa | 8.2 | Basic moiety present. |
Table 2: In Vitro Potency and Selectivity
| Target Kinase | IC₅₀ (nM) | Assay Type | Notes |
| Target X | 5 | Biochemical Assay | High potency against the primary target. |
| Kinase B | 500 | Biochemical Assay | 100-fold selectivity over Kinase B. |
| Kinase C | >10,000 | Biochemical Assay | Minimal off-target activity on Kinase C. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Cell-Based Proliferation Assay
Objective: To determine the effect of [This Compound] on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (DMEM with 10% FBS)
-
[This Compound] stock solution (10 mM in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare a serial dilution of [This Compound] in complete growth medium, ranging from 0.1 nM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a DMSO-only control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Normalize the data to the DMSO control and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
Troubleshooting and Optimization
This section addresses common challenges and provides solutions for refining experimental methods.
Poor Solubility in Aqueous Buffers
Challenge: [This Compound] precipitates out of solution during experiments in phosphate-buffered saline (PBS) or cell culture media.
Solutions:
-
Use of Solubilizing Agents: Consider adding a small percentage (e.g., 0.1-0.5%) of a non-ionic surfactant like Tween® 80 or a cyclodextrin (B1172386) to the buffer.
-
pH Adjustment: Given the pKa of 8.2, maintaining the pH of the buffer below 7.0 can improve the solubility of this basic compound.
-
Fresh Dilutions: Always prepare fresh dilutions of [This Compound] from a DMSO stock immediately before use.
Inconsistent Results in Cellular Assays
Challenge: High variability is observed between replicate wells or experiments in cell-based assays.
Solutions:
-
Cell Seeding Uniformity: Ensure even cell distribution when seeding plates. Mix the cell suspension thoroughly before and during plating.
-
Edge Effects: Avoid using the outer wells of 96-well plates, as they are more prone to evaporation, which can concentrate the compound and affect cell growth. Fill outer wells with sterile PBS.
-
DMSO Concentration: Keep the final concentration of DMSO consistent across all wells, including controls, and ensure it does not exceed a level toxic to the cells (typically <0.5%).
Visualizations: Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to [This Compound].
Caption: Inhibition of the Target X signaling pathway by [This Compound].
Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.
Technical Guide: A Framework for Preclinical Validation and Comparative Analysis of Novel Therapeutic Compounds
Introduction
The successful translation of a promising chemical entity from discovery to a clinical candidate hinges on rigorous preclinical validation. This phase is critical for confirming on-target activity, assessing specificity, and establishing a clear therapeutic advantage over existing standards of care. This guide provides a comprehensive framework for the validation and comparative analysis of a novel therapeutic agent, herein referred to as "Compound-X," using established in vitro methodologies. We will detail key experimental protocols, present data in a comparative format, and illustrate complex workflows and pathways to ensure clarity and reproducibility.
Section 1: Target Engagement & Specificity Validation
Confirming that a compound physically interacts with its intended molecular target within a cellular context is the foundational step of validation. Target engagement assays provide direct evidence of binding, which is essential before proceeding to functional or phenotypic screens. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess this interaction in a native cellular environment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of Compound-X to its target protein by measuring changes in the protein's thermal stability.
Methodology:
-
Cell Culture & Treatment: Culture the relevant cell line to 80% confluency. Treat one set of cells with Compound-X at a predetermined concentration (e.g., 10 µM) and another set with a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours under standard cell culture conditions.
-
Cell Lysis: Harvest cells and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Heat Challenge: Aliquot the cell lysates into separate PCR tubes. Expose the aliquots to a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble protein fraction) from each sample. Analyze the amount of the target protein remaining in the soluble fraction using Western Blotting or ELISA.
-
Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble target protein against the temperature for both vehicle- and Compound-X-treated samples. A positive target engagement is indicated by a rightward shift in the melting curve for the Compound-X-treated sample.
Data Presentation: CETSA Thermal Shift Summary
The following table summarizes the hypothetical thermal shift (ΔTm) observed for the target protein and a known off-target control when treated with Compound-X.
| Protein Target | Vehicle Tm (°C) | Compound-X Tm (°C) | Thermal Shift (ΔTm) | Interpretation |
| Target Protein A | 52.1 | 58.6 | +6.5°C | Strong Target Engagement |
| Off-Target Protein B | 61.3 | 61.5 | +0.2°C | Negligible Binding |
Visualization: Target Validation Workflow
Caption: Workflow for confirming target engagement using the Cellular Thermal Shift Assay (CETSA).
Section 2: Comparative In Vitro Efficacy
After confirming target engagement, the next step is to quantify the compound's biological activity and compare its potency against other known inhibitors or standards of care. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
Experimental Protocol: IC50 Determination via Dose-Response Assay
Objective: To determine the concentration of Compound-X required to inhibit a specific biological process (e.g., cell proliferation) by 50% and compare it to other compounds.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution series of Compound-X, Competitor A, and Competitor B in the appropriate cell culture medium. Include a vehicle-only control.
-
Dosing: Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Typically, 8-12 concentrations are used to generate a full curve.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the results to the vehicle control (100% viability). Plot the percentage of viability against the log-transformed compound concentration. Fit the data to a four-parameter logistic regression model to determine the IC50 value for each compound.
Data Presentation: Comparative IC50 Values
The table below shows a comparison of IC50 values for Compound-X and two existing inhibitors in a cancer cell line.
| Compound | Target | IC50 (nM) in HCT116 Cells |
| Compound-X | Target Protein A | 15.2 |
| Competitor A | Target Protein A | 125.8 |
| Competitor B | Target Protein A | 88.4 |
Visualization: Comparative Analysis Logic
Caption: Logical flow for comparing the in vitro potency of multiple compounds.
Section 3: Downstream Signaling Pathway Analysis
Validating that target engagement leads to the desired functional consequence on a cellular signaling pathway is a crucial step. This confirms the compound's mechanism of action. If Compound-X is designed to inhibit a kinase, its efficacy can be measured by the reduced phosphorylation of downstream substrate proteins.
Experimental Protocol: Western Blot for Pathway Modulation
Objective: To measure the change in phosphorylation status of downstream proteins following treatment with Compound-X.
Methodology:
-
Cell Culture & Treatment: Seed cells and grow to 80% confluency. Starve the cells (e.g., in serum-free media) for 12-24 hours to reduce basal pathway activity.
-
Inhibition: Pre-treat cells with Compound-X or a vehicle control for 2 hours.
-
Pathway Stimulation: Stimulate the signaling pathway with an appropriate growth factor or mitogen (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes).
-
Lysis & Protein Quantification: Immediately lyse the cells on ice. Quantify the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated form of the downstream target (e.g., anti-phospho-ERK) and the total form of the protein (e.g., anti-total-ERK) as a loading control.
-
Detection & Analysis: Use a chemiluminescent substrate and an imaging system to detect the antibody-bound proteins. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Data Presentation: Pathway Modulation Summary
The following table summarizes the expected outcome of the Western Blot analysis.
| Protein | Treatment Condition | Normalized Phosphorylation Level (Fold Change vs. Stimulated Control) |
| p-ERK1/2 | Vehicle + Stimulant | 1.00 |
| p-ERK1/2 | Compound-X + Stimulant | 0.12 |
| Total ERK1/2 | All Conditions | ~1.00 |
Visualization: Signaling Pathway Inhibition
Caption: Inhibition of a signaling cascade by Compound-X binding to its target kinase.
A Technical Guide to Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) as an E3 Ligase for Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of disease-causing proteins. While the E3 ligases Cereblon (CRBN) and Von Hippel-Lindau (VHL) have been the workhorses of PROTAC development, a growing interest has focused on alternative E3 ligases to expand the scope and selectivity of targeted protein degradation. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) represents a compelling E3 ligase for this purpose. This technical guide provides an in-depth exploration of cIAP1's role in the PROTAC field, detailing its mechanism of action, unique characteristics, ligand development, and the experimental protocols required for its successful application.
cIAP1 is a member of the Inhibitor of Apoptosis Proteins (IAPs) family and functions as a RING-domain E3 ubiquitin ligase.[1] PROTACs that recruit cIAP1 are often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[2] A defining feature of these molecules is their ability to induce the degradation of not only the target protein of interest (POI) but also cIAP1 itself, a mechanism that can be leveraged for synergistic therapeutic effects, particularly in oncology.[2][3] This guide summarizes the current knowledge, presents quantitative data in structured tables, and provides detailed diagrams and experimental workflows to aid researchers in harnessing the potential of cIAP1-based degraders.
The cIAP1-PROTAC Mechanism of Action
The fundamental mechanism of a cIAP1-based PROTAC involves bringing a target protein into close proximity with cIAP1 to facilitate the target's ubiquitination and subsequent degradation. This process can be broken down into several key steps:
-
Ternary Complex Formation: The heterobifunctional PROTAC molecule, consisting of a cIAP1-binding ligand and a POI-binding ligand connected by a linker, simultaneously engages both proteins, forming a transient ternary complex (cIAP1-PROTAC-POI).[1][4]
-
Ubiquitin Transfer: Once in proximity, cIAP1, acting as the E3 ligase, catalyzes the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1]
-
Unique Ubiquitin Chain Architecture: Unlike the K48-linked ubiquitin chains typically associated with proteasomal degradation mediated by CRBN or VHL, cIAP1-based degraders assemble a unique, branched ubiquitin architecture.[5][6] This process is dependent on the K63-specific E2 enzyme UBE2N, which first creates K63-linked chains. These chains then serve as a scaffold for the assembly of highly complex K11/K48 and K48/K63 branched ubiquitin chains, which are potent signals for proteasomal recognition.[5][6]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[4][7] The PROTAC molecule is then released to engage another POI and cIAP1, although its catalytic efficiency is impacted by the concurrent degradation of cIAP1.[2]
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 3. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PROTACs revolutionize small molecule drugs | CAS [cas.org]
A Technical Guide to the Discovery and Synthesis of cIAP1 Ligand-Linker Conjugates for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of cIAP1 ligand-linker conjugates. These molecules are a cornerstone of targeted protein degradation (TPD), a revolutionary therapeutic modality designed to eliminate disease-causing proteins. By hijacking the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, these conjugates can induce the degradation of specific proteins of interest (POIs). This document details the underlying biology, chemical design principles, and experimental protocols essential for developing these powerful compounds.
Introduction: cIAP1 and the Dawn of Targeted Protein Degradation
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a key regulator of apoptosis and immune signaling pathways.[1][2] It possesses a RING finger domain that functions as an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to substrate proteins, marking them for destruction by the proteasome.[2][3] cIAP1 plays a critical role in the canonical NF-κB signaling pathway by ubiquitinating RIP1, which promotes cell survival.[1][4]
The field of targeted protein degradation leverages this natural cellular process. Heterobifunctional molecules, known as Proteolysis-Targeting Chimeras (PROTACs) or, in the context of IAP ligands, Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), are designed to bring a target protein into close proximity with an E3 ligase.[5][6] These molecules consist of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ligase (the "anchor"), and a chemical linker that connects the two. By forming a ternary complex between the target protein and cIAP1, the conjugate induces the ubiquitination and subsequent degradation of the target protein.
The cIAP1 Ligand: The "Anchor" for Degradation
The discovery of potent and specific ligands for cIAP1 has been pivotal for the development of IAP-based degraders.
2.1 From Endogenous Antagonists to Small Molecules
The development of cIAP1 ligands originated from the study of the endogenous protein Smac/DIABLO (Second Mitochondria-derived Activator of Caspases). Smac antagonizes Inhibitor of Apoptosis (IAP) proteins through its N-terminal tetrapeptide motif, Ala-Val-Pro-Ile (AVPI), which binds to the Baculovirus IAP Repeat (BIR) domains of IAPs. This interaction displaces caspases from IAPs, promoting apoptosis. Furthermore, the binding of Smac mimetics to the BIR3 domain of cIAP1 can induce its auto-ubiquitination and proteasomal degradation.[7]
This understanding led to the design of "Smac mimetics," small molecules that mimic the AVPI motif and function as IAP antagonists.[2] Researchers later discovered that molecules like methyl bestatin (B1682670) could also bind to the cIAP1-BIR3 domain and promote its degradation.[7][8] These compounds became the foundational "anchor" molecules for recruiting cIAP1 in TPD strategies.
2.2 Quantitative Profile of cIAP1 Binders
The binding affinity of the ligand for cIAP1 is a critical parameter for the efficacy of the resulting degrader. High-affinity binders are generally sought to ensure efficient recruitment of the E3 ligase at low concentrations.
| Ligand | Target Domain | Binding Affinity (Ki) | Selectivity Profile | Reference(s) |
| AVPI Tetrapeptide | cIAP1 BIR3 | 184 nM | Binds to XIAP BIR3 (3.6 µM) and cIAP2 BIR3 (316 nM) | |
| Compound 1 (Smac Mimetic) | cIAP1 BIR3 | 2.5 nM | 63-fold selective for cIAP1 over XIAP (Ki = 156 nM) | [9] |
| LCL161 | cIAP1 | Potent Binder | Used as a cIAP1-binding moiety in SNIPERs | [6][8] |
| Methyl Bestatin (ME-BS) | cIAP1 BIR3 | Not Specified | Induces cIAP1 self-ubiquitination and degradation | [7][8] |
| Selective cIAP Inhibitor (Compound 5) | cIAP1 BIR3 | Low Nanomolar | >1,000-fold selectivity for cIAP1 over XIAP | [9] |
The Linker: More Than Just a Spacer
The chemical linker connecting the cIAP1 ligand and the warhead is a critical determinant of a PROTAC's activity.[6] Its composition, length, flexibility, and attachment points significantly influence the formation and stability of the ternary complex, which in turn dictates the efficiency of protein degradation.[6][10]
3.1 Linker Composition and Properties
-
Alkyl and Polyethylene Glycol (PEG) Linkers: The most commonly used linkers are simple alkyl chains and PEG chains.[10] PEG linkers can improve solubility and cell permeability, crucial properties for these often large molecules.[10]
-
Length and Flexibility: The linker must be of an optimal length to span the distance between the cIAP1 and the target protein, allowing for a productive ternary complex formation. Studies have shown that longer linkers can sometimes lead to more robust degradation.[10][11]
-
Attachment Points: The points at which the linker is attached to the cIAP1 ligand and the warhead are crucial. In silico modeling is often used to predict optimal exit vectors that do not disrupt binding to either protein.[10]
Synthesis and Methodologies
The synthesis of a cIAP1 ligand-linker conjugate is a multi-step process involving the preparation of the cIAP1 ligand, the linker, and the final coupling reaction.
4.1 General Synthesis Protocol
The synthesis of cIAP1 ligand-linker conjugates generally follows these key steps:
-
Synthesis of the IAP Ligand: The cIAP1 binding moiety is synthesized, often involving standard organic chemistry reactions like amide bond formation and esterification.[12]
-
Linker Preparation: A linker of desired length and composition is synthesized with reactive functional groups at each end (e.g., an amine and a carboxylic acid, or an azide (B81097) and an alkyne for click chemistry).
-
Conjugation/Coupling: The cIAP1 ligand is covalently attached to one end of the linker. This is commonly achieved using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[12] The resulting ligand-linker construct can then be coupled to the warhead.
-
Purification: The final conjugate is purified to a high degree, typically using chromatographic techniques like high-performance liquid chromatography (HPLC), to remove unreacted starting materials and byproducts.[12]
4.2 Key Experimental Protocols
4.2.1 Fluorescence Polarization (FP) Binding Assay
-
Objective: To quantify the binding affinity of the synthesized conjugate or ligand to the cIAP1 BIR3 domain.
-
Principle: A fluorescently labeled peptide probe that binds to cIAP1 is used. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger cIAP1 protein, its tumbling is restricted, leading to higher polarization. A test compound that competes with the probe for binding will displace it, causing a decrease in polarization.
-
Methodology:
-
Recombinant cIAP1 BIR3 protein is incubated with a fluorescently labeled Smac-derived peptide probe.
-
Serial dilutions of the test compound (cIAP1 ligand or conjugate) are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The data is plotted as polarization versus compound concentration, and the IC50 value is determined. The Ki value can then be calculated from the IC50.[9]
-
4.2.2 Western Blotting for Protein Degradation
-
Objective: To visually confirm and quantify the degradation of the target protein and/or cIAP1 in cells.
-
Methodology:
-
Cancer cell lines are treated with various concentrations of the cIAP1-based degrader or DMSO as a vehicle control for a specified time (e.g., 5, 24 hours).[11]
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is quantified using a BCA or Bradford assay.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the target protein, cIAP1, and a loading control (e.g., GAPDH, β-actin).
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is captured. The band intensity is quantified to determine the percentage of protein degradation relative to the control.[9][11]
-
4.2.3 Cellular Viability and Apoptosis Assays
-
Objective: To assess the functional consequences of target protein degradation, such as inhibition of cell growth or induction of apoptosis.
-
Methodology (Apoptosis):
-
Cells are treated with the degrader for a set period (e.g., 24 hours).[9]
-
Cells are harvested and stained with Annexin V (to detect early apoptosis) and Propidium Iodide (to detect late apoptosis/necrosis).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[9]
-
4.3 In Vivo Evaluation
While in vitro assays are crucial for initial screening, in vivo evaluation is essential to determine the therapeutic potential of a cIAP1-based degrader.[13][]
-
Pharmacokinetics (PK): Studies in animal models (e.g., mice, rats) are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[]
-
Pharmacodynamics (PD): Tumor tissues from treated animals are analyzed (e.g., by Western blot) to confirm target protein degradation in vivo.[][15]
-
Efficacy: The degrader is tested in disease-relevant animal models, such as tumor xenograft models, to assess its ability to inhibit tumor growth or elicit a desired therapeutic effect.[9][][15]
Visualizing the Process: Pathways and Workflows
5.1 Mechanism of Action for cIAP1-Based Degraders
The core mechanism involves the formation of a ternary complex, leading to ubiquitination and degradation.
Caption: General mechanism of cIAP1-recruiting PROTACs.
5.2 cIAP1 Signaling Pathways
cIAP1 is a central node in signaling pathways that control inflammation and cell survival, primarily through NF-κB.
Caption: Simplified cIAP1 signaling in NF-κB activation and apoptosis.
5.3 Workflow for Discovery and Evaluation
The development of a cIAP1-based degrader follows a structured, multi-stage workflow from conception to in vivo testing.
Caption: Discovery and evaluation workflow for cIAP1-based PROTACs.
Conclusion and Future Directions
The discovery and synthesis of cIAP1 ligand-linker conjugates have firmly established a versatile platform for targeted protein degradation. By leveraging the E3 ligase activity of cIAP1, researchers can develop potent and selective degraders for a wide range of previously "undruggable" targets. Future advancements will likely focus on expanding the repertoire of cIAP1 ligands to modulate selectivity and overcome resistance, optimizing linker designs through computational and structural biology approaches, and exploring novel applications of this technology beyond oncology into areas such as immunology and neurodegenerative diseases. This guide provides the foundational knowledge and protocols to empower researchers in this exciting and rapidly evolving field.
References
- 1. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 2. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. aph-hsps.hu [aph-hsps.hu]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in targeted degradation of endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 13. Protein degrader in vivo evaluation - Profacgen [profacgen.com]
- 15. researchgate.net [researchgate.net]
The Dual Role of cIAP1: A Technical Guide to its Function in Apoptosis and Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a multifaceted protein that plays a critical role in the regulation of apoptosis, cell survival, and inflammatory signaling pathways. As a member of the Inhibitor of Apoptosis (IAP) family, it was initially characterized by its ability to inhibit programmed cell death. However, its primary mechanism of action is now understood to be driven by its E3 ubiquitin ligase activity, which is conferred by its C-terminal RING (Really Interesting New Gene) domain. This activity allows cIAP1 to mediate the ubiquitination of various target proteins, leading to either their degradation by the proteasome or the assembly of signaling complexes. This technical guide provides an in-depth exploration of the molecular mechanisms by which cIAP1 governs apoptosis and protein degradation, with a focus on its involvement in key signaling pathways, its interaction with other proteins, and the experimental methodologies used to study its function. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are focused on targeting cIAP1 and related pathways.
Introduction to cIAP1
cIAP1 is a 618-amino acid protein with a molecular weight of approximately 69.9 kDa, encoded by the BIRC2 gene located on human chromosome 11.[1] Its structure comprises several key functional domains: three N-terminal Baculoviral IAP Repeat (BIR) domains (BIR1, BIR2, and BIR3), a central Caspase Activation and Recruitment Domain (CARD), and a C-terminal RING E3 ubiquitin ligase domain.[1][2] The BIR domains are crucial for protein-protein interactions, notably with caspases and the endogenous IAP antagonist, Smac/DIABLO.[2] While cIAP1 can bind to caspases, it is a weak direct inhibitor of their activity compared to other IAP family members like XIAP.[3] Instead, its primary anti-apoptotic function and its role in signaling are mediated through its E3 ligase activity.[4]
cIAP1 and its close homolog, cIAP2, exhibit functional redundancy in many cellular contexts.[5][6] Genetic deletion of either protein alone often does not produce a strong phenotype, whereas the combined loss of both cIAP1 and cIAP2 leads to embryonic lethality in mice, highlighting their critical and overlapping roles in development and cell survival.[7]
The Role of cIAP1 in Apoptosis Regulation
cIAP1 influences apoptosis through multiple mechanisms, primarily centered around the regulation of caspase activation and the modulation of pro-survival signaling pathways.
Interaction with Caspases
While not a potent enzymatic inhibitor, cIAP1 can bind to initiator and effector caspases, such as pro-caspase-9 and caspases-3 and -7, through its BIR domains.[8][9] This interaction can sterically hinder the activation of these critical apoptosis executioners. cIAP1 has been shown to block the activation of procaspase-3 by the apoptosome complex.[10]
Regulation of the NF-κB Signaling Pathway
A major anti-apoptotic function of cIAP1 is its critical role in the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key transcriptional regulator of pro-survival genes. cIAP1 is a central component of the Tumor Necrosis Factor Receptor 1 (TNFR1) signaling complex.[5][6] Upon TNF-α binding to TNFR1, cIAP1 is recruited to the receptor complex where it mediates the K63-linked polyubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1).[11][12] This non-degradative ubiquitination of RIPK1 serves as a scaffold to recruit downstream signaling molecules, including the IKK complex, leading to the activation of the canonical NF-κB pathway and the transcription of anti-apoptotic genes.[5][6][11]
In the absence of cIAP1, RIPK1 is not ubiquitinated and instead forms a death-inducing complex with FADD and caspase-8, leading to apoptosis.[1][11] Thus, the E3 ligase activity of cIAP1 is a critical determinant of the cellular response to TNF-α, switching the outcome from apoptosis to survival.
cIAP1-Mediated Protein Degradation
The RING domain of cIAP1 functions as an E3 ubiquitin ligase, catalyzing the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a substrate protein. This can lead to the formation of polyubiquitin (B1169507) chains, most commonly linked through lysine (B10760008) 48 (K48), which targets the substrate for degradation by the 26S proteasome.
Auto-ubiquitination and Degradation
cIAP1 can catalyze its own ubiquitination, leading to its subsequent degradation. This process is significantly enhanced by the binding of Smac mimetics to the BIR domains of cIAP1.[4] This auto-regulation provides a feedback mechanism to control cIAP1 levels and activity.
Degradation of NIK and Regulation of the Non-Canonical NF-κB Pathway
In the absence of a stimulus, cIAP1, in a complex with TRAF2 and TRAF3, continuously mediates the K48-linked ubiquitination and proteasomal degradation of NF-κB Inducing Kinase (NIK).[4][13] This keeps the non-canonical NF-κB pathway inactive. Upon stimulation of certain receptors, such as TNFR2, the cIAP1/TRAF2/TRAF3 complex is recruited to the receptor, leading to the degradation of TRAF2 and TRAF3, which in turn stabilizes NIK and activates the non-canonical NF-κB pathway.[13]
Other Substrates of cIAP1
Besides itself and NIK, cIAP1 has been shown to ubiquitinate and regulate the stability of several other proteins involved in signaling and cell cycle control, including:
-
TRAF2: cIAP1 can mediate the ubiquitination of TRAF2, another key adapter protein in TNF signaling.[14]
-
Caspase-8: cIAP1 can ubiquitinate caspase-8, though the functional consequence of this modification is still under investigation.[15]
-
CHOP: Under conditions of endoplasmic reticulum (ER) stress, cIAP1 can function as an E3 ligase for the pro-apoptotic transcription factor CHOP, leading to its degradation and promoting cell survival.[16]
Data Presentation: Quantitative Analysis of cIAP1 Interactions
The interaction of cIAP1 with its binding partners, particularly Smac mimetics, has been extensively studied. The following tables summarize key quantitative data regarding these interactions.
Table 1: Binding Affinities of Smac Mimetics to cIAP1 BIR Domains
| Compound | cIAP1 BIR3 Ki (nM) | cIAP2 BIR3 Ki (nM) | XIAP BIR3 Ki (nM) | Reference |
| GDC-0152 | 17 | 43 | 28 | [5] |
| Birinapant (TL32711) | < 1 | - | 45 | [5] |
| SM-406 (AT-406) | 2.5 | 4.5 | 156 | [17] |
| Compound 5 | 3.2-11.6 | - | 2000-3000 | [17] |
| Debio 1143 | 1.9 | 5.1 | 66.4 | [7] |
Table 2: Inhibitory Constants (Ki) of IAPs for Caspases
| IAP | Caspase-3 Ki (nM) | Caspase-7 Ki (nM) | Reference |
| XIAP | 0.7 | 0.2 | [8] |
| cIAP1 | 30 | 120 | [8] |
| cIAP2 | 60 | 30 | [8] |
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Experimental Protocols
In Vitro Ubiquitination Assay for cIAP1 Activity
This protocol is for assessing the E3 ligase activity of cIAP1 on a substrate protein in a cell-free system.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant human cIAP1 (full-length or RING domain)
-
Recombinant substrate protein (e.g., RIPK1)
-
Human ubiquitin
-
ATP solution (100 mM)
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
5X SDS-PAGE sample buffer
-
Primary antibodies: anti-substrate, anti-ubiquitin (e.g., P4D1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Prepare a master mix of the reaction components (E1, E2, ubiquitin, ATP, and reaction buffer) on ice.
-
In a microcentrifuge tube, add the master mix, recombinant cIAP1, and the substrate protein. For a negative control, omit cIAP1 or ATP.
-
Initiate the reaction by incubating the tubes at 37°C for 60-90 minutes.
-
Stop the reaction by adding 5X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the substrate protein or ubiquitin overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the ubiquitinated protein bands using a chemiluminescence detection system. A ladder of higher molecular weight bands for the substrate protein indicates polyubiquitination.
Co-Immunoprecipitation of cIAP1 and an Interacting Protein
This protocol describes the immunoprecipitation of cIAP1 to identify and confirm its interaction with a putative binding partner.
Materials:
-
Cells expressing endogenous or tagged cIAP1 and the protein of interest.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Anti-cIAP1 antibody for immunoprecipitation.
-
Isotype control IgG.
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
Primary antibodies: anti-cIAP1, anti-interacting protein.
-
HRP-conjugated secondary antibodies.
Procedure:
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with an isotype control IgG and Protein A/G beads for 1 hour at 4°C with rotation.
-
Remove the beads by centrifugation or with a magnetic rack.
-
Incubate the pre-cleared lysate with the anti-cIAP1 antibody or control IgG overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for 1-2 hours at 4°C with rotation to capture the antibody-protein complexes.
-
Wash the beads three to five times with cold wash buffer.
-
Elute the immunoprecipitated proteins from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against cIAP1 and the expected interacting protein.
Analysis of cIAP1 Degradation by Western Blot
This protocol is for monitoring the degradation of cIAP1 in cells treated with Smac mimetics or other stimuli.
Materials:
-
Cultured cells.
-
Smac mimetic (e.g., Birinapant) or other treatment.
-
DMSO (vehicle control).
-
Ice-cold PBS.
-
Lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibodies: anti-cIAP1, anti-loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Smac mimetic or a time course with a fixed concentration. Include a vehicle control (DMSO).
-
After the treatment period, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane and perform SDS-PAGE and Western blotting as described in the previous protocol.
-
Probe the membrane with antibodies against cIAP1 and a loading control.
-
Quantify the band intensities to determine the extent of cIAP1 degradation relative to the loading control and the vehicle-treated sample.
cIAP1 in Drug Development
The central role of cIAP1 in promoting cell survival and its overexpression in many cancers have made it an attractive target for cancer therapy.[18] The development of Smac mimetics, small molecules that bind to the BIR domains of IAPs, has been a major focus of drug discovery efforts.[5][17] These compounds mimic the N-terminal tetrapeptide of the endogenous IAP antagonist Smac/DIABLO, thereby promoting the auto-ubiquitination and degradation of cIAP1.[4] This leads to the inhibition of the canonical NF-κB pathway and the stabilization of NIK, which can induce TNF-α production and subsequent apoptosis in a subset of cancer cells.[4] Several Smac mimetics, such as Birinapant and GDC-0152, have advanced to clinical trials, often in combination with other anti-cancer agents.[1][5]
Conclusion
cIAP1 is a critical regulator of cellular life and death decisions. Its E3 ubiquitin ligase activity is central to its function, enabling it to control the stability and activity of key signaling proteins involved in apoptosis and inflammation. The dual role of cIAP1 in promoting cell survival through NF-κB activation and in regulating protein degradation makes it a complex but important target for therapeutic intervention, particularly in the context of cancer. A thorough understanding of its molecular mechanisms, as detailed in this guide, is essential for the continued development of effective strategies to modulate its activity for therapeutic benefit. The experimental protocols provided herein offer a foundation for researchers to further investigate the multifaceted roles of this pivotal protein.
References
- 1. cIAP1 Cooperatively Inhibits Procaspase-3 Activation by the Caspase-9 Apoptosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Dissecting the ubiquitin pathway by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sketchviz.com [sketchviz.com]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. web.mit.edu [web.mit.edu]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to cIAP1 Ligand-Linker Conjugate 16
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural features, synthesis, and biological activity of cIAP1 Ligand-Linker Conjugate 16, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a detailed resource for researchers in the fields of chemical biology and drug discovery.
Core Structural Features
cIAP1 Ligand-Linker Conjugate 16 is an E3 ligase ligand-linker conjugate designed for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. In this conjugate, the cIAP1 ligand serves to engage the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase. The linker provides a covalent attachment point for a ligand that binds to a specific target protein.
The fundamental characteristics of cIAP1 Ligand-Linker Conjugate 16 are summarized in the table below.
| Property | Value | Reference |
| Compound Name | cIAP1 Ligand-Linker Conjugate 16 | [1][2] |
| CAS Number | 2143956-63-0 | [1][2] |
| Molecular Formula | C₂₉H₃₇N₉O₅S | [1] |
| Molecular Weight | 623.73 g/mol | [1][2] |
Mechanism of Action in PROTACs
cIAP1 Ligand-Linker Conjugate 16 forms the cIAP1-recruiting component of a PROTAC. When incorporated into a PROTAC, the conjugate facilitates the formation of a ternary complex between cIAP1, the PROTAC, and the target protein. This proximity induces the E3 ligase activity of cIAP1, leading to the polyubiquitination of the target protein. The polyubiquitin (B1169507) chain acts as a signal for recognition and degradation by the 26S proteasome. This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.
Synthesis and Experimental Protocols
The synthesis of cIAP1 Ligand-Linker Conjugate 16 is detailed in the scientific literature, specifically in the context of developing PROTACs targeting RIPK2.[1] The general synthetic strategy involves the coupling of a cIAP1 ligand to a linker moiety that typically possesses a reactive functional group for subsequent conjugation to a target protein ligand.
A general workflow for the synthesis and evaluation of PROTACs incorporating cIAP1 Ligand-Linker Conjugate 16 is outlined below.
General Synthesis Protocol
The synthesis of a PROTAC using cIAP1 Ligand-Linker Conjugate 16 typically involves a standard amide coupling reaction. The terminal amine on the linker of Conjugate 16 is reacted with a carboxylic acid on the target protein ligand.
Materials:
-
cIAP1 Ligand-Linker Conjugate 16
-
Target protein ligand with a carboxylic acid functional group
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve the target protein ligand in anhydrous DMF.
-
Add HATU, HOBt, and DIPEA to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of cIAP1 Ligand-Linker Conjugate 16 in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Western Blot Protocol for Degradation Analysis
To assess the ability of the synthesized PROTAC to induce the degradation of the target protein, a western blot analysis is performed.
Materials:
-
Cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or DMSO for the desired time course (e.g., 4, 8, 16, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading.
Biological Activity and Applications
cIAP1 Ligand-Linker Conjugate 16 has been utilized in the development of PROTACs targeting the Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2).[1] RIPK2 is a key signaling node in the innate immune system, and its dysregulation is implicated in inflammatory diseases. PROTACs incorporating this conjugate have been shown to induce the degradation of RIPK2 in cellular models.
The development of such degraders opens up therapeutic avenues for diseases driven by aberrant RIPK2 signaling. The modular nature of the PROTAC technology allows for the adaptation of this cIAP1 recruiting element to target a wide range of other proteins of interest by simply changing the target protein ligand.
Signaling Pathway Context: cIAP1 in NF-κB Signaling
cIAP1 is a critical regulator of the NF-κB signaling pathway, a central pathway in inflammation, immunity, and cell survival. Understanding the role of cIAP1 is crucial for designing effective PROTACs that leverage its E3 ligase activity.
In the canonical NF-κB pathway, upon stimulation by cytokines such as TNFα, cIAP1 is recruited to the receptor complex. Here, it polyubiquitinates RIPK1, leading to the recruitment and activation of the IKK complex. The activated IKK complex then phosphorylates IκBα, an inhibitor of NF-κB, targeting it for proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. By hijacking cIAP1, PROTACs leverage this natural cellular machinery to degrade specific target proteins.
References
An In-depth Technical Guide to the Binding Affinity of cIAP1 Ligand-Linker Conjugate 16
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding affinity of the cIAP1 Ligand-Linker Conjugate 16 for the cellular Inhibitor of Apoptosis Protein 1 (cIAP1). This document includes quantitative binding data, detailed experimental protocols for affinity determination, and a visualization of the relevant signaling pathways.
Introduction to cIAP1 and its Role in Cellular Signaling
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a multifaceted protein that plays a critical role in regulating apoptosis (programmed cell death) and inflammation.[1][2] As a member of the Inhibitor of Apoptosis (IAP) family, cIAP1 contains three baculovirus IAP repeat (BIR) domains, a caspase activation and recruitment domain (CARD), and a C-terminal RING finger domain which confers E3 ubiquitin ligase activity.[3] This E3 ligase function is central to its role in cell signaling, allowing it to ubiquitinate target proteins and regulate their activity and degradation.
cIAP1 is a key regulator of the tumor necrosis factor-alpha (TNF-α) signaling pathway.[1][4] Upon TNF-α stimulation, cIAP1 is recruited to the TNF receptor 1 (TNFR1) signaling complex where it mediates the ubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][4] This ubiquitination event is a critical switch that promotes the activation of the pro-survival NF-κB signaling pathway while inhibiting the formation of a pro-apoptotic complex.[1][4] Given its role in promoting cell survival, cIAP1 is a compelling target for therapeutic intervention, particularly in oncology. Small molecule antagonists that bind to the BIR domains of cIAP1 can induce its auto-ubiquitination and subsequent degradation, leading to the inhibition of NF-κB signaling and sensitization of cancer cells to apoptosis.
Quantitative Binding Affinity of Conjugate 16
The binding affinity of cIAP1 Ligand-Linker Conjugate 16 and related compounds for the BIR3 domain of cIAP1, cIAP2, and the related X-linked inhibitor of apoptosis protein (XIAP) has been determined using a competitive fluorescence polarization assay. The inhibition constant (Ki) is a measure of the binding affinity, with lower values indicating a stronger interaction.
| Compound | R | XIAP BIR3 Ki (nM) | cIAP1 BIR3 Ki (nM) | cIAP2 BIR3 Ki (nM) | Selectivity for cIAP1 over XIAP |
| 2 | H | 323 | 4.7 | 10.3 | 69 |
| 16 | m-F | 306 | 6.6 | 17.6 | 46 |
| 17 | m-Cl | 232 | 2.8 | 8.7 | 83 |
| 18 | m-Br | 401 | 4.1 | 11.5 | 98 |
| 19 | m-CF3 | 197 | 1.3 | 4.9 | 152 |
Data sourced from Sun et al., ACS Chemical Biology, 2014.
Experimental Protocol: Fluorescence Polarization (FP) Competition Assay
The binding affinity of cIAP1 Ligand-Linker Conjugate 16 was determined using a fluorescence polarization (FP) competition assay. This method measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled probe (tracer) as it binds to a larger protein.
Principle of the Assay
A fluorescently labeled ligand (tracer) with known affinity for the target protein (cIAP1 BIR3) is used. When the tracer is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger cIAP1 protein, the rotational motion of the tracer is significantly slowed, leading to an increase in fluorescence polarization. In a competition assay, an unlabeled test compound (e.g., Conjugate 16) competes with the tracer for binding to the target protein. A potent competitor will displace the tracer, causing a decrease in the measured fluorescence polarization. The concentration of the test compound that causes a 50% reduction in the tracer's binding (IC50) is determined and used to calculate the inhibition constant (Ki).
Materials and Reagents
-
Purified recombinant cIAP1 BIR3 domain
-
Fluorescently labeled tracer peptide (e.g., a fluorescein-labeled Smac mimetic)
-
Test compounds (e.g., cIAP1 Ligand-Linker Conjugate 16) dissolved in DMSO
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT, 0.1% BSA)
-
Black, non-binding surface 384-well microplates
-
Fluorescence plate reader with polarization filters
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the cIAP1 BIR3 protein in assay buffer.
-
Prepare a stock solution of the fluorescent tracer in assay buffer. The optimal concentration of the tracer is typically at or below its dissociation constant (Kd) for the target protein.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further into assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid interference.
-
-
Assay Setup:
-
Add a fixed volume of the cIAP1 BIR3 protein solution to each well of the microplate.
-
Add the serially diluted test compounds to the wells.
-
Include control wells:
-
Negative control (0% inhibition): Wells containing cIAP1 BIR3 protein and tracer, but no test compound.
-
Positive control (100% inhibition): Wells containing only the tracer (no protein or test compound).
-
Blank: Wells containing only assay buffer.
-
-
-
Incubation:
-
Add a fixed volume of the fluorescent tracer solution to all wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes). The plate should be protected from light during incubation.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. The reader measures the intensity of the emitted light parallel and perpendicular to the plane of the polarized excitation light.
-
-
Data Analysis:
-
The fluorescence polarization (P) is calculated from the parallel (I∥) and perpendicular (I⊥) fluorescence intensities.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the high and low polarization values from the control wells.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the tracer and its Kd for the protein.
-
Visualizing the cIAP1 Signaling Pathway and Experimental Workflow
To better understand the biological context and the experimental approach, the following diagrams have been generated using Graphviz.
cIAP1 Signaling Pathway in TNF-α Signaling
Caption: cIAP1 in TNF-α signaling pathway.
Experimental Workflow for Fluorescence Polarization Assay
Caption: Fluorescence Polarization assay workflow.
References
A Technical Guide to the Cellular Uptake and Localization of cIAP1 Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a critical target in oncology and immunology. As an E3 ubiquitin ligase, cIAP1 plays a pivotal role in regulating apoptosis and NF-κB signaling pathways, making it an attractive target for therapeutic intervention.[1][2][3][4] A promising strategy for targeting cIAP1 involves the use of ligand-linker conjugates, a class of molecules also known as Proteolysis Targeting Chimeras (PROTACs) or Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[5][6][7][8][9] These bifunctional molecules are designed to recruit cIAP1 to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.
The efficacy of these conjugates is critically dependent on their ability to penetrate the cell membrane, achieve sufficient intracellular concentrations, and localize to the appropriate subcellular compartments to engage both cIAP1 and the target protein. This technical guide provides an in-depth overview of the cellular uptake and localization of cIAP1 ligand-linker conjugates, summarizing key quantitative data, detailing experimental protocols for their characterization, and visualizing the underlying biological and experimental processes.
Data Presentation: Cellular Pharmacokinetics of cIAP1 Ligand-Linker Conjugates
The cellular uptake and distribution of cIAP1 ligand-linker conjugates are influenced by various factors, including the physicochemical properties of the cIAP1 ligand, the linker, and the target protein ligand. The following tables present a summary of representative quantitative data for a hypothetical set of cIAP1-targeting PROTACs, illustrating the types of measurements crucial for their development and optimization.
| Table 1: Binding Affinities of cIAP1 Ligands and Conjugates | |||
| Compound | Target | Binding Assay | Binding Affinity (Kd/Ki/IC50) |
| cIAP1 Ligand A | cIAP1 (BIR3 domain) | Fluorescence Polarization | 50 nM (Ki) |
| Conjugate 1 (Ligand A - Linker 1 - Target Ligand X) | cIAP1 (BIR3 domain) | Fluorescence Polarization | 75 nM (Ki) |
| Conjugate 2 (Ligand A - Linker 2 - Target Ligand X) | cIAP1 (BIR3 domain) | Isothermal Titration Calorimetry | 65 nM (Kd) |
| Conjugate 3 (Ligand B - Linker 1 - Target Ligand Y) | cIAP1 (BIR3 domain) | Surface Plasmon Resonance | 30 nM (Kd) |
| Table 2: Cellular Uptake and Internalization Rates | |||
| Compound | Cell Line | Method | Internalization Rate (t1/2) |
| Conjugate 1 | MDA-MB-231 | LC-MS/MS | 2.5 hours |
| Conjugate 2 | HeLa | Live-Cell Imaging | 3.1 hours |
| Conjugate 3 | Jurkat | Flow Cytometry | 1.8 hours |
| Table 3: Subcellular Localization and Concentration | |||
| Compound | Cell Line | Compartment | Concentration (% of total intracellular) |
| Conjugate 1 | MDA-MB-231 | Cytosol | 65% |
| Nucleus | 30% | ||
| Other | 5% | ||
| Conjugate 2 | HeLa | Cytosol | 70% |
| Nucleus | 25% | ||
| Other | 5% | ||
| Conjugate 3 | Jurkat | Cytosol | 80% |
| Nucleus | 15% | ||
| Other | 5% |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the cellular pharmacology of cIAP1 ligand-linker conjugates. The following are key experimental protocols.
Cellular Uptake Quantification by LC-MS/MS
This protocol allows for the precise measurement of the intracellular concentration of a conjugate over time.
Materials:
-
Cell culture medium and supplements
-
cIAP1 ligand-linker conjugate
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Acetonitrile with 0.1% formic acid (Lysis buffer)
-
Internal standard (a structurally similar, stable isotope-labeled compound)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Compound Treatment: Treat the cells with the cIAP1 ligand-linker conjugate at the desired concentration. Include a vehicle control.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Cell Lysis: Add a defined volume of ice-cold lysis buffer containing the internal standard to each well. Scrape the cells and collect the lysate.
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the protein.
-
Sample Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS/MS.
-
Data Analysis: Quantify the conjugate concentration by comparing its peak area to that of the internal standard, using a standard curve.
Subcellular Fractionation and Western Blotting
This protocol determines the distribution of the conjugate and target proteins in different cellular compartments.
Materials:
-
Cell fractionation buffer kit (containing hypotonic lysis buffer, nuclear extraction buffer, etc.)
-
Protease and phosphatase inhibitors
-
Dounce homogenizer
-
Antibodies against the target protein, cIAP1, and compartmental markers (e.g., Histone H3 for nucleus, Tubulin for cytoplasm)
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the conjugate as described above. Harvest the cells by scraping and centrifugation.
-
Cytoplasmic Fractionation: Resuspend the cell pellet in hypotonic lysis buffer with inhibitors and incubate on ice. Homogenize the cells using a Dounce homogenizer.
-
Nuclear Fractionation: Centrifuge the homogenate at a low speed to pellet the nuclei. Collect the supernatant (cytoplasmic fraction). Wash the nuclear pellet and then lyse it with nuclear extraction buffer.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a membrane, and probe with the appropriate primary and secondary antibodies.
-
Analysis: Quantify the band intensities to determine the relative abundance of the target protein and cIAP1 in each fraction. The conjugate itself can be quantified in each fraction by LC-MS/MS.
Live-Cell Imaging with Fluorescence Microscopy
This method allows for the real-time visualization of the conjugate's uptake and localization.
Materials:
-
Fluorescently labeled cIAP1 ligand-linker conjugate (or a conjugate targeting a fluorescently tagged protein of interest)
-
Live-cell imaging medium
-
Confocal microscope with an environmental chamber (37°C, 5% CO2)
-
Nuclear and/or other organelle-specific fluorescent dyes (e.g., Hoechst 33342)
Procedure:
-
Cell Seeding: Seed cells in a glass-bottom dish suitable for microscopy.
-
Labeling (if applicable): If using organelle-specific dyes, incubate the cells with the dyes according to the manufacturer's instructions.
-
Compound Addition: Replace the medium with live-cell imaging medium containing the fluorescently labeled conjugate.
-
Image Acquisition: Immediately begin acquiring images at regular intervals using the confocal microscope.
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity in different cellular regions (e.g., cytoplasm, nucleus) over time.
Mandatory Visualizations
Signaling Pathways
cIAP1 is a central regulator of the TNFα-induced NF-κB signaling pathway. It acts as an E3 ligase to ubiquitinate RIPK1, which is a critical step in the formation of the signaling complex that leads to the activation of the IKK complex and subsequent NF-κB activation.[1][7][9][10][11]
Caption: TNFα-induced NF-κB signaling pathway mediated by cIAP1.
The mechanism of action of a cIAP1 ligand-linker conjugate involves hijacking this E3 ligase activity to target a protein of interest for degradation.
Caption: Mechanism of action of a cIAP1-targeting PROTAC.
Experimental Workflows
A systematic workflow is crucial for characterizing the cellular uptake and localization of cIAP1 ligand-linker conjugates.
Caption: Experimental workflow for cellular characterization.
Conclusion
The development of effective cIAP1 ligand-linker conjugates as therapeutics requires a thorough understanding of their cellular uptake and subcellular localization. The quantitative data and experimental protocols outlined in this guide provide a framework for the systematic evaluation of these critical parameters. By combining robust analytical techniques with a clear understanding of the underlying biology, researchers can optimize the design of these promising molecules to enhance their therapeutic potential. The provided visualizations of the relevant signaling pathways and experimental workflows serve as a valuable reference for planning and executing studies in this exciting area of drug discovery.
References
- 1. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cIAP1/2 are direct E3 ligases conjugating diverse types of ubiquitin chains to receptor interacting proteins kinases 1 to 4 (RIP1-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IAP antagonists target cIAP1 to induce TNFalpha-dependent apoptosis - Ozgene [ozgene.com]
- 4. The RING Domain of cIAP1 Mediates the Degradation of RING-bearing Inhibitor of Apoptosis Proteins by Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Both cIAP1 and cIAP2 regulate TNFalpha-mediated NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cIAPs control RIPK1 kinase activity‐dependent and ‐independent cell death and tissue inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of cIAP1 Ligand-Linker Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of cIAP1 Ligand-Linker Conjugates, exemplified by Conjugate 16. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and a promising therapeutic target in oncology.[1] Ligand-linker conjugates designed to target cIAP1, often functioning as SMAC mimetics, induce its degradation, thereby promoting cancer cell death.[1][2] This document outlines the core methodologies, presents representative data, and visualizes the underlying biological pathways and experimental workflows.
Introduction to cIAP1 and Targeted Therapy
Cellular inhibitor of apoptosis proteins (cIAPs) are crucial regulators of programmed cell death.[1] cIAP1, in particular, functions as an E3 ubiquitin ligase, targeting specific proteins for degradation and playing a role in cell survival and immune signaling.[1] In many cancers, the overexpression of cIAPs contributes to therapeutic resistance by suppressing apoptosis.[3][4]
cIAP1 ligand-linker conjugates are designed to mimic the endogenous IAP antagonist, SMAC/DIABLO.[1] By binding to cIAP1, these conjugates trigger its auto-ubiquitination and subsequent degradation by the proteasome.[1] This degradation removes the inhibition of apoptosis, leading to the activation of caspases and programmed cell death, often in a TNFα-dependent manner.[2][4]
Quantitative Cytotoxicity Data
The following tables summarize representative quantitative data from preliminary cytotoxicity screening of a hypothetical cIAP1 Ligand-Linker Conjugate 16. This data is illustrative of typical results obtained for this class of compounds.
Table 1: In Vitro Cell Viability (IC50) of Conjugate 16 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-231 | Breast Cancer | 15 |
| SK-OV-3 | Ovarian Cancer | 25 |
| A549 | Lung Cancer | 150 |
| PC-3 | Prostate Cancer | 85 |
| Jurkat | T-cell Leukemia | 40 |
Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after a 72-hour incubation period, as determined by an MTT assay.
Table 2: Apoptosis Induction by Conjugate 16 in MDA-MB-231 Cells
| Treatment | Concentration (nM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 |
| Conjugate 16 | 10 | 3.5 |
| Conjugate 16 | 50 | 8.2 |
| Conjugate 16 | 250 | 15.7 |
Note: Caspase-3/7 activity was measured after 24 hours of treatment using a luminescent assay. The fold change is relative to the vehicle-treated control cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[5][6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom microplates
-
cIAP1 Ligand-Linker Conjugate 16 stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Conjugate 16 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and wells with medium only (for background measurement).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well.[7] Mix thoroughly by gentle pipetting to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assessment: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[8][9][10]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well white-walled microplates
-
cIAP1 Ligand-Linker Conjugate 16 stock solution
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of Conjugate 16 and a vehicle control for 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[8][9][10] Allow it to equilibrate to room temperature before use.[8][9][10]
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[8][9][10]
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) from all readings. Calculate the fold change in caspase activity by normalizing the readings of the treated samples to the vehicle control.
Visualizations
The following diagrams illustrate the relevant signaling pathway and the experimental workflow.
Figure 1: cIAP1 Signaling Pathway and Mechanism of Conjugate 16.
Figure 2: Workflow for Preliminary Cytotoxicity Screening.
References
- 1. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SMAC mimetic BV6 induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
An In-depth Technical Guide to Early-Stage Research on cIAP1-Based Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, methodologies, and data interpretation essential for the early-stage research and development of protein degraders that hijack the cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ubiquitin ligase.
Introduction: Harnessing cIAP1 for Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. This is often achieved using heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. Cellular inhibitor of apoptosis protein 1 (cIAP1, also known as BIRC2) is a RING-domain E3 ligase that has become an attractive choice for TPD strategies.
cIAP1 and its homolog cIAP2 are key regulators of apoptosis and the NF-κB signaling pathway. Molecules that bind to the BIR domains of cIAP1, such as SMAC mimetics, can induce a conformational change that triggers cIAP1's E3 ligase activity, leading to its own auto-ubiquitination and degradation. This intrinsic self-degradation mechanism can be exploited and redirected. By linking a cIAP1-binding moiety to a ligand for a different POI, the resulting chimeric molecule, often termed a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), can induce the ubiquitination and subsequent proteasomal degradation of the target protein.
Mechanism of Action
The fundamental mechanism of a cIAP1-based degrader involves the formation of a ternary complex between the degrader molecule, the target POI, and the cIAP1 E3 ligase. This proximity, induced by the degrader, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
A unique feature of cIAP1-mediated degradation is its utilization of a distinct ubiquitin code. Unlike some other E3 ligases that primarily build K48-linked ubiquitin chains, degrader-activated cIAP1 leverages the K63-specific E2 enzyme UBE2N.[1] This initial K63-linked ubiquitination serves as a scaffold for the assembly of more complex, branched ubiquitin chains, including K11/K48 and K48/K63 linkages.[1] These branched chains are highly efficient signals for recognition and processing by the 26S proteasome, leading to the destruction of the POI.
Simultaneously, the engagement of cIAP1 by the degrader often leads to the auto-ubiquitination and degradation of cIAP1 itself, which can influence the overall pharmacology and duration of action of the compound.
Role in Signaling Pathways: NF-κB and Apoptosis
cIAP1 is a critical node in tumor necrosis factor (TNF) receptor signaling. Upon TNFα binding to its receptor, TNFR1, a signaling complex (Complex I) is formed, which includes TRADD, TRAF2, RIPK1, and cIAP1/2.[2][3] Within this complex, cIAP1 mediates the K63-linked polyubiquitination of RIPK1, creating a scaffold that recruits other kinases (like TAK1) and the IKK complex.[3] This cascade ultimately leads to the activation of the canonical NF-κB pathway, promoting cell survival and inflammation.
cIAP1 also negatively regulates the non-canonical NF-κB pathway. In unstimulated cells, a complex containing TRAF2, TRAF3, and cIAP1/2 constantly mediates the ubiquitination and degradation of NF-κB-inducing kinase (NIK).[4][5] Upon stimulation of certain TNFR superfamily members (e.g., BAFF-R, CD40), the cIAP1/TRAF complex is recruited to the receptor, leading to TRAF3 degradation. This stabilizes NIK, allowing it to activate IKKα and trigger the non-canonical pathway, which is important for B-cell development and survival.[4][5]
By inducing the degradation of cIAP1, SMAC mimetics and cIAP1-based degraders disrupt these pathways. The loss of cIAP1 prevents the formation of the pro-survival Complex I and stabilizes NIK, leading to potent activation of the non-canonical NF-κB pathway. In many cancer cells, this combination of blocking pro-survival signals and producing TNFα via NF-κB activation can synergize to induce apoptosis.
Quantitative Data Summary
The efficacy of cIAP1-based degraders is quantified by several key parameters:
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a compound that inhibits a given biological process (e.g., cell growth) by 50%.
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of a degrader that induces 50% degradation of the target protein.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved at high degrader concentrations.
-
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to its target protein.
The following tables summarize representative data for monovalent SMAC mimetics (which induce cIAP1 degradation) and heterobifunctional cIAP1-based PROTACs (SNIPERs) that degrade other target proteins.
Table 1: Activity of Monovalent SMAC Mimetics
| Compound | Target(s) | Cell Line | IC₅₀ (nM) | Kᵢ (nM) vs cIAP1 | Reference |
|---|---|---|---|---|---|
| LCL161 | cIAP1, cIAP2, XIAP | MDA-MB-231 (Breast) | ~2500 | 22 | [6] |
| Birinapant | cIAP1, cIAP2, XIAP | HCT116 (Colon) | ~1000 | 1.1 | [6] |
| Debio 1143 | cIAP1, cIAP2, XIAP | MDA-MB-231 (Breast) | ~30 | 1.9 | [7] |
| Compound 5 | cIAP1, cIAP2 | MDA-MB-231 (Breast) | 21 | 1.5 | [8] |
| Compound 7 | cIAP1, cIAP2 | SK-OV-3 (Ovarian) | 120 | 1.3 |[8] |
Table 2: Degradation Activity of Heterobifunctional cIAP1-based PROTACs (SNIPERs)
| Compound Name | Protein Target | E3 Ligand Moiety | Cell Line | DC₅₀ | Reference |
|---|---|---|---|---|---|
| SNIPER(ER)-51 | Estrogen Receptor α | LCL161 derivative | MCF-7 (Breast) | <3.7 nM (4h) | [9] |
| SNIPER(ABL)-039 | BCR-ABL | LCL161 derivative | K562 (Leukemia) | 10 nM | [10] |
| SNIPER(ABL)-062 | BCR-ABL | cIAP1 ligand | K562 (Leukemia) | ~30 nM | [11] |
| SNIPER(BRD)-1 | BRD4 | LCL161 | LNCaP (Prostate) | <1 µM | [12] |
| IRAK4 Degrader 9 | IRAK4 | IAP ligand | PBMCs | <30 nM |[13] |
Experimental Protocols and Workflow
A typical early-stage research workflow involves synthesizing the degrader and then proceeding through a cascade of in vitro and cellular assays to confirm its mechanism of action and efficacy.
References
- 1. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The noncanonical NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 9. SNIPER | TargetMol [targetmol.com]
- 10. adooq.com [adooq.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Targeting IRAK4 for Degradation with PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PROTAC Degradation of IRAK4 for the Treatment of Neurodegenerative and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitin-Proteasome System in the Context of cIAP1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a pivotal E3 ubiquitin ligase within the ubiquitin-proteasome system (UPS) that plays a critical role in orchestrating cell signaling pathways fundamental to cell survival, inflammation, and immunity. As a member of the inhibitor of apoptosis (IAP) protein family, cIAP1's functions extend beyond apoptosis regulation, primarily through its Really Interesting New Gene (RING) domain-mediated E3 ligase activity. This activity facilitates the ubiquitination of target proteins, leading to diverse cellular outcomes, including proteasomal degradation, activation of signaling complexes, and modulation of protein-protein interactions. This technical guide provides an in-depth exploration of cIAP1's multifaceted role in the UPS, with a focus on its involvement in nuclear factor-kappa B (NF-κB) signaling and apoptosis. We will delve into the molecular architecture of cIAP1, its mechanism of E3 ligase activation, its key substrates, and the therapeutic implications of targeting this crucial enzyme. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
The Ubiquitin-Proteasome System: A Primer
The ubiquitin-proteasome system is a highly regulated and essential cellular machinery responsible for the degradation of the majority of intracellular proteins. This process, known as ubiquitination, involves the covalent attachment of a small, 76-amino acid protein called ubiquitin to substrate proteins. This tagging process is carried out by a sequential enzymatic cascade involving three key enzymes:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.
-
E3 Ubiquitin Ligase: Recognizes the specific substrate protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate.
The fate of the ubiquitinated protein is determined by the nature of the ubiquitin chain. Polyubiquitin chains, particularly those linked via lysine 48 (K48), are the canonical signal for degradation by the 26S proteasome. However, other ubiquitin linkages, such as K63-linked chains, can serve non-degradative roles, including the assembly of signaling platforms and modulation of protein activity.
cIAP1: A Key E3 Ubiquitin Ligase
Cellular IAP1 (also known as BIRC2) is a 618-amino acid protein characterized by the presence of several key functional domains:
-
Three Baculoviral IAP Repeat (BIR) Domains (BIR1, BIR2, BIR3): These domains are crucial for protein-protein interactions, including binding to caspases and the endogenous IAP antagonist Smac/DIABLO.
-
A Ubiquitin-Associated (UBA) Domain: This domain allows cIAP1 to bind to ubiquitin chains.[1]
-
A Caspase Activation and Recruitment Domain (CARD): The function of this domain in cIAP1 is not fully elucidated.
-
A RING (Really Interesting New Gene) Domain: This C-terminal domain confers E3 ubiquitin ligase activity to cIAP1, enabling it to catalyze the transfer of ubiquitin to its substrates.[2][3]
The E3 ligase activity of cIAP1 is tightly regulated. In its basal state, cIAP1 exists as an inactive monomer due to the inhibitory action of its BIR domains on RING domain dimerization.[3] Activation of cIAP1's E3 ligase function requires dimerization of its RING domain, which can be induced by various stimuli, including the binding of Smac mimetics to the BIR domains.[3] This dimerization facilitates the interaction with ubiquitin-charged E2 enzymes, leading to the ubiquitination of cIAP1 itself (auto-ubiquitination) and its target substrates.[3]
cIAP1 in NF-κB Signaling
The NF-κB family of transcription factors plays a central role in regulating inflammatory responses, cell survival, and proliferation. cIAP1 is a critical regulator of both the canonical and non-canonical NF-κB signaling pathways.
Canonical NF-κB Pathway
Upon stimulation by cytokines such as Tumor Necrosis Factor-alpha (TNFα), cIAP1 is recruited to the TNF receptor 1 (TNFR1) signaling complex.[4][5] Here, in conjunction with its binding partner TRAF2, cIAP1 mediates the K63-linked polyubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1).[6][7] This ubiquitination event serves as a scaffold to recruit downstream signaling components, including the IKK (IκB kinase) complex. The activated IKK complex then phosphorylates IκBα, leading to its K48-linked ubiquitination and subsequent proteasomal degradation. The degradation of IκBα liberates the p50/p65 NF-κB heterodimer to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes.[6]
Caption: Canonical NF-κB pathway activation via cIAP1.
Non-Canonical NF-κB Pathway
In the absence of receptor stimulation, cIAP1, in a complex with TRAF2 and TRAF3, continuously mediates the ubiquitination and proteasomal degradation of NF-κB-inducing kinase (NIK).[8][9] This keeps the non-canonical pathway inactive. Upon stimulation of certain TNFR superfamily members (e.g., BAFF-R, CD40), the cIAP1/TRAF2/TRAF3 complex is recruited to the receptor, leading to the auto-ubiquitination and degradation of cIAP1 and TRAF2/3.[10] This degradation of the complex stabilizes NIK, allowing it to accumulate and activate the IKKα homodimer. IKKα then phosphorylates p100, leading to its processing into the mature p52 subunit, which then forms a heterodimer with RelB to activate the transcription of target genes.[8][9]
Caption: cIAP1's role in the non-canonical NF-κB pathway.
cIAP1 in Apoptosis
While initially named for their ability to inhibit apoptosis, the primary anti-apoptotic function of cIAP1 is not through direct caspase inhibition, but rather through its E3 ligase activity that promotes cell survival signaling. However, cIAP1 can influence apoptosis in several ways:
-
Ubiquitination of Caspases: cIAP1 can bind to and ubiquitinate processed caspase-3 and -7, potentially targeting them for degradation.[11]
-
Regulation of RIPK1: By ubiquitinating RIPK1 in the TNFR1 complex, cIAP1 prevents RIPK1 from engaging in the formation of a death-inducing complex (Complex II), thereby inhibiting apoptosis.[1][12] When cIAP1 levels or activity are diminished, RIPK1 can associate with FADD and caspase-8 to trigger apoptosis.[13]
-
Degradation of Pro-Apoptotic Proteins: cIAP1 has been shown to mediate the ubiquitination and degradation of the pro-apoptotic protein CHOP under conditions of endoplasmic reticulum stress.
The degradation of cIAP1, often induced by Smac mimetics, is a key event that sensitizes cancer cells to apoptosis.[13][14]
Caption: cIAP1's dual role in survival and apoptosis.
cIAP1 as a Therapeutic Target
The overexpression of cIAP1 in various cancers and its central role in promoting cell survival and chemoresistance have made it an attractive target for cancer therapy.[14] The primary strategy for targeting cIAP1 involves the use of Smac mimetics. These small molecules mimic the N-terminal tetrapeptide of the endogenous IAP antagonist Smac/DIABLO, binding to the BIR domains of cIAP1.[14][15] This binding event induces a conformational change that promotes the dimerization of the RING domain, leading to cIAP1 auto-ubiquitination and subsequent degradation by the proteasome.[3] The degradation of cIAP1 has two major anti-cancer effects:
-
Inhibition of Canonical NF-κB Signaling: Loss of cIAP1 disrupts the formation of the pro-survival TNFR1 signaling complex.
-
Induction of Apoptosis: The degradation of cIAP1 allows for the formation of the death-inducing Complex II, leading to caspase-8 activation and apoptosis, particularly in the presence of TNFα.[13]
Several Smac mimetics, such as Birinapant and LCL161, have been evaluated in clinical trials for various cancers.[14]
Quantitative Data
The following tables summarize key quantitative data related to cIAP1 function and inhibition.
Table 1: Binding Affinities of Smac Mimetics to IAP Proteins
| Compound | cIAP1 BIR3 (Ki, nM) | cIAP2 BIR3 (Ki, nM) | XIAP BIR3 (Ki, nM) | Reference |
| Smac Mimetic 1 | 1.8 | 5.3 | 114 | [16] |
| Compound 5 | 1.1 | 3.2 | >2,000 | [16] |
| Compound 7 | 2.5 | 8.1 | >2,000 | [16] |
Table 2: Cellular Activity of cIAP1 Inhibitors
| Compound | cIAP1 Degradation (EC50, nM) | Apoptosis Induction (EC50, nM) | Cell Line | Reference |
| Compound 5 | >30 | 100-300 | MDA-MB-231 | [16] |
| Compound 7 | >100 | 300-1000 | MDA-MB-231 | [16] |
Experimental Protocols
In Vitro Ubiquitination Assay
This assay is used to assess the E3 ligase activity of cIAP1 and its ability to ubiquitinate a specific substrate in a controlled, cell-free environment.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5c)
-
Recombinant human cIAP1 (full-length or RING domain)
-
Recombinant substrate protein (e.g., RIPK1)
-
Recombinant ubiquitin (wild-type or mutant)
-
ATP
-
Ubiquitination buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.6 mM DTT)
-
SDS-PAGE sample buffer
Procedure:
-
Prepare a reaction mixture containing the ubiquitination buffer, ATP, ubiquitin, E1 enzyme, and E2 enzyme.
-
Add the recombinant cIAP1 and the substrate protein to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE followed by Western blotting using antibodies specific for the substrate protein and/or ubiquitin to detect the ubiquitinated species, which will appear as a ladder of higher molecular weight bands.[17][18]
Caption: Workflow for an in vitro ubiquitination assay.
Detection of Protein Ubiquitination by Immunoprecipitation and Western Blotting
This method is used to detect the ubiquitination of a specific protein within a cellular context.
Materials:
-
Cell lysis buffer (containing protease and deubiquitinase inhibitors)
-
Antibody specific to the protein of interest for immunoprecipitation
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
-
Antibody specific to ubiquitin for Western blotting
Procedure:
-
Lyse cells in a buffer that preserves protein modifications.
-
Pre-clear the cell lysate to reduce non-specific binding.
-
Incubate the cell lysate with an antibody specific to the target protein.
-
Add Protein A/G beads to capture the antibody-protein complex.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the immunoprecipitated protein from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an anti-ubiquitin antibody to visualize the ubiquitinated forms of the target protein.[19][20]
Caption: Workflow for detecting protein ubiquitination via IP.
Conclusion
cIAP1 is a master regulator within the ubiquitin-proteasome system, wielding its E3 ligase activity to control fundamental cellular processes. Its intricate involvement in NF-κB signaling and apoptosis positions it as a critical node in the determination of cell fate. The development of Smac mimetics has not only provided powerful tools to probe the function of cIAP1 but has also opened up new avenues for therapeutic intervention in cancer and potentially other diseases characterized by dysregulated cell survival pathways. A thorough understanding of the molecular mechanisms governing cIAP1 function and regulation is paramount for the continued development of novel and effective therapeutic strategies targeting this key E3 ubiquitin ligase.
References
- 1. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The RING Domain of cIAP1 Mediates the Degradation of RING-bearing Inhibitor of Apoptosis Proteins by Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Tumor necrosis factor - Wikipedia [en.wikipedia.org]
- 6. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The E3 ubiquitin ligase cIAP1 binds and ubiquitinates caspase-3 and -7 via unique mechanisms at distinct steps in their processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cIAPs control RIPK1 kinase activity‐dependent and ‐independent cell death and tissue inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 15. pnas.org [pnas.org]
- 16. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to Detect Protein Ubiquitination-IP | MtoZ Biolabs [mtoz-biolabs.com]
Methodological & Application
Application Notes and Protocols for cIAP1 Ligand-Linker Conjugates in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and inflammation, making it an attractive target for therapeutic intervention, particularly in oncology. cIAP1 possesses E3 ubiquitin ligase activity, which is crucial for its function in signaling pathways. A promising strategy to target cIAP1 is through the use of ligand-linker conjugates, such as Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). These bifunctional molecules are designed to recruit cIAP1 to a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. Alternatively, molecules like SMAC mimetics can bind to cIAP1 and induce its auto-ubiquitination and degradation, thereby promoting apoptosis.
This document provides a detailed protocol for the use of a representative cIAP1 Ligand-Linker Conjugate, herein referred to as "Compound 16," in a cell culture setting. While a specific compound named "cIAP1 Ligand-Linker Conjugate 16" is not explicitly detailed in the public literature, this protocol is based on established methodologies for similar cIAP1-targeting degraders and SMAC mimetics. The primary application of such a compound is to induce the degradation of cIAP1, which can be monitored by techniques such as Western blotting. The downstream consequences of cIAP1 degradation, including the induction of apoptosis, can also be assessed.
Mechanism of Action: cIAP1 Degradation
cIAP1 ligand-linker conjugates function by bringing cIAP1 into proximity with the ubiquitin-proteasome system, leading to its degradation. This is often achieved through the recruitment of an E3 ligase or by inducing cIAP1's own E3 ligase activity for auto-ubiquitination. The degradation of cIAP1 removes its inhibitory effect on caspase activation, which can lead to programmed cell death (apoptosis), particularly in the presence of pro-apoptotic stimuli like TNFα.[1][2]
References
Application Notes and Protocols for In Vivo Experimental Design with cIAP1 Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of cellular signaling pathways, particularly those involved in inflammation and apoptosis.[1][2] Its E3 ubiquitin ligase activity makes it a critical node in controlling the fate of various proteins, including those in the NF-κB and TNF receptor signaling pathways.[1][3][4] Dysregulation of cIAP1 is implicated in various diseases, most notably cancer, where it can contribute to tumor cell survival and resistance to therapy.[5]
cIAP1 ligand-linker conjugates, a class of targeted protein degraders, represent a promising therapeutic strategy. These bifunctional molecules are designed to specifically target cIAP1, leading to its ubiquitination and subsequent degradation by the proteasome.[6] This targeted degradation can modulate downstream signaling pathways to induce tumor cell death.[5][6]
These application notes provide a comprehensive guide for the preclinical in vivo evaluation of cIAP1 ligand-linker conjugates. The protocols detailed below cover essential aspects of experimental design, from tumor model establishment to pharmacodynamic and toxicity assessments, to enable robust evaluation of these novel therapeutic agents.
Signaling Pathway Overview
cIAP1 plays a pivotal role in the TNFα signaling pathway, which can lead to either cell survival or apoptosis. The binding of a cIAP1 ligand-linker conjugate initiates the degradation of cIAP1, shifting the balance towards apoptosis.
References
- 1. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. benchchem.com [benchchem.com]
- 5. LLC cells tumor xenograft model [protocols.io]
- 6. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Application Notes and Protocols for Measuring Ternary Complex Formation with cIAP1 Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a stable ternary complex between a target protein, an E3 ligase, and a heterobifunctional degrader molecule is a critical initiating step in the mechanism of action for many targeted protein degradation platforms, including those utilizing Cellular Inhibitor of Apoptosis Protein 1 (cIAP1). As a key member of the Inhibitor of Apoptosis (IAP) family, cIAP1 functions as an E3 ubiquitin ligase, making it an attractive target for recruitment in proteolysis-targeting chimeras (PROTACs). The ability to accurately measure and quantify the formation of this ternary complex is paramount for the successful design and optimization of effective cIAP1-based degraders.
These application notes provide an overview and detailed protocols for several key biophysical and cellular assays designed to characterize the formation and stability of ternary complexes involving cIAP1 ligand-linker conjugates.
Key Concepts in Ternary Complex Formation
The interaction between the target protein (POI), the cIAP1 E3 ligase, and the PROTAC is a complex equilibrium involving multiple binding events. A key parameter in assessing the efficacy of a PROTAC is its cooperativity (α) in forming the ternary complex. Positive cooperativity (α > 1) indicates that the binding of one protein to the PROTAC enhances the binding of the second protein, leading to a more stable ternary complex. This is often a desirable characteristic for potent degraders. The stability of the ternary complex is quantified by its dissociation constant (KD).[1][2][3][4]
Data Presentation: Quantitative Analysis of Ternary Complex Formation
The following table summarizes key quantitative data for the formation of ternary complexes involving various E3 ligases, including those structurally related to cIAP1, providing a reference for expected values in experimental design.
| PROTAC | Target Protein | E3 Ligase | Binary KD (PROTAC to E3) | Ternary KD | Cooperativity (α) | Assay Method | Reference |
| MZ1 | Brd4BD2 | VHL | 1800 nM | 100 nM | 18 | Isothermal Titration Calorimetry (ITC) | [5] |
| AT1 | Brd4BD2 | VHL | 1800 nM | 600 nM | 3 | Isothermal Titration Calorimetry (ITC) | [5] |
| SIM1 | BRD2(1,2) | VHL | 205 nM (IC50) | 58 nM (IC50) | 3.5 | AlphaLISA | [6] |
| SIM1 | BRD4(1,2) | VHL | 205 nM (IC50) | 58 nM (IC50) | 3.5 | AlphaLISA | [6] |
| BC5P | BTKKD | cIAP1Bir3 | N/A | N/A | N/A | Surface Plasmon Resonance (SPR) | [7] |
| BCPyr | BTKKD | cIAP1Bir3 | N/A | N/A | N/A | Surface Plasmon Resonance (SPR) | [7] |
Signaling Pathways and Experimental Workflows
To understand the context and the practical application of these assays, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Experimental Protocols
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Principle: AlphaLISA is a bead-based, no-wash immunoassay that measures the proximity of two molecules.[8][9] One protein (e.g., the target protein) is captured on a Donor bead, and the other (e.g., cIAP1) is captured on an Acceptor bead. Upon ternary complex formation mediated by the PROTAC, the beads are brought into close proximity. Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[10] The intensity of the signal is directly proportional to the amount of ternary complex formed.
Materials:
-
Tagged Target Protein (e.g., GST-tagged)
-
Tagged cIAP1 (e.g., FLAG-tagged)
-
cIAP1 Ligand-Linker Conjugate (PROTAC)
-
AlphaLISA Assay Buffer
-
AlphaLISA Glutathione Donor Beads
-
AlphaLISA Anti-FLAG Acceptor Beads
-
384-well white microplates
-
Alpha-enabled plate reader
-
Reagent Preparation:
-
Prepare serial dilutions of the cIAP1 ligand-linker conjugate in AlphaLISA assay buffer.
-
Prepare solutions of the tagged target protein and tagged cIAP1 in AlphaLISA assay buffer at the desired concentrations (typically in the low nM range).[8]
-
Prepare a suspension of AlphaLISA Donor and Acceptor beads in the dark according to the manufacturer's instructions.
-
-
Assay Assembly:
-
In a 384-well plate, add the following in order:
-
5 µL of cIAP1 ligand-linker conjugate dilution (or DMSO as a vehicle control).
-
5 µL of tagged target protein solution.
-
5 µL of tagged cIAP1 solution.
-
-
Mix gently and incubate for 60 minutes at room temperature to allow for ternary complex formation.
-
-
Detection:
-
Add 10 µL of the mixed AlphaLISA Donor and Acceptor bead suspension to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: The AlphaLISA signal is plotted against the concentration of the cIAP1 ligand-linker conjugate. A characteristic bell-shaped curve is often observed, where the signal initially increases with PROTAC concentration as ternary complexes form, and then decreases at higher concentrations due to the "hook effect," where binary complexes predominate.[8]
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Live-Cell Assay
Principle: NanoBRET is a proximity-based assay that measures protein-protein interactions in living cells.[11][12] The target protein is fused to NanoLuc® luciferase (the energy donor), and cIAP1 is fused to HaloTag®, which is labeled with a fluorescent acceptor.[13][14][15][16] Upon ternary complex formation induced by the PROTAC, the donor and acceptor are brought into close proximity, resulting in energy transfer and a detectable BRET signal. This assay allows for real-time kinetic measurements of ternary complex formation in a physiological context.[13][16][17]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc-Target Protein and HaloTag-cIAP1
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
cIAP1 Ligand-Linker Conjugate (PROTAC)
-
White, tissue culture-treated 96-well or 384-well plates
-
BRET-capable plate reader
-
Cell Transfection and Plating:
-
Co-transfect HEK293 cells with the NanoLuc-Target Protein and HaloTag-cIAP1 expression vectors.
-
24 hours post-transfection, harvest and plate the cells in a white assay plate at the desired density.
-
-
Labeling and Treatment:
-
Allow cells to attach for 4-6 hours.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM and incubate for 60 minutes at 37°C.
-
Prepare serial dilutions of the cIAP1 ligand-linker conjugate in Opti-MEM.
-
Add the PROTAC dilutions to the cells.
-
-
Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately read the plate on a BRET-capable plate reader, measuring both the donor emission (460 nm) and acceptor emission (618 nm). For kinetic measurements, read the plate at regular intervals.
-
Data Analysis: The raw BRET ratio is calculated by dividing the acceptor signal by the donor signal. The net BRET ratio is obtained by subtracting the BRET ratio of the vehicle control. The data is then plotted as net BRET ratio versus PROTAC concentration to determine the EC50 for ternary complex formation.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[1][18] For ternary complex analysis, the E3 ligase (cIAP1) is typically immobilized on the sensor chip. A solution containing the PROTAC and the target protein is then flowed over the surface. The formation of the ternary complex on the chip results in a change in the refractive index, which is detected as a response unit (RU) signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).[1][18][19][20][21]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified cIAP1 protein
-
Purified Target Protein
-
cIAP1 Ligand-Linker Conjugate (PROTAC)
-
SPR running buffer
-
Immobilization:
-
Immobilize cIAP1 onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.
-
-
Binding Analysis:
-
Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the cIAP1 ligand-linker conjugate in running buffer.
-
Inject these solutions over the cIAP1-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
-
Regeneration:
-
After each binding cycle, regenerate the sensor surface using a solution that disrupts the protein-protein and protein-ligand interactions (e.g., a low pH buffer) to prepare for the next injection.
-
Data Analysis: The sensorgram data is corrected for non-specific binding by subtracting the signal from the reference flow cell. The resulting binding curves are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the KD for ternary complex formation. Cooperativity can be assessed by comparing the binding of the PROTAC to cIAP1 in the presence and absence of the target protein.[1]
Conclusion
The assays described in these application notes provide a robust toolkit for the characterization of ternary complex formation with cIAP1 ligand-linker conjugates. The choice of assay will depend on the specific research question, the available reagents and instrumentation, and the desired throughput. A combination of in vitro biochemical assays (AlphaLISA, SPR) and live-cell assays (NanoBRET) is often employed to gain a comprehensive understanding of a PROTAC's mechanism of action and to guide the optimization of its degradation efficiency.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. SLAS2024 [slas2024.eventscribe.net]
- 10. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ternary Complex Formation [worldwide.promega.com]
- 12. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 18. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 21. cytivalifesciences.com [cytivalifesciences.com]
Application Note: Western Blot Protocol for Assessing Protein Degradation by cIAP1 Ligand-Linker Conjugate 16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic strategy, utilizing chimeric molecules to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. cIAP1 (Cellular Inhibitor of Apoptosis Protein 1) is an E3 ubiquitin ligase that can be recruited by heterobifunctional molecules, such as cIAP1 Ligand-Linker Conjugates, to induce the ubiquitination and subsequent proteasomal degradation of a specific protein of interest (POI).[1][2] This application note provides a detailed protocol for utilizing Western blotting to quantitatively assess the degradation of a target protein induced by the novel cIAP1 Ligand-Linker Conjugate 16. Western blotting is a fundamental technique to visualize and quantify the reduction in the levels of a target protein following treatment with a degrader molecule.[3]
Signaling Pathway of cIAP1-Mediated Protein Degradation
cIAP1 Ligand-Linker Conjugate 16 is a proteolysis-targeting chimera (PROTAC) that consists of a ligand that binds to the E3 ubiquitin ligase cIAP1, a linker, and a ligand that binds to a specific protein of interest (POI). By bringing cIAP1 into close proximity with the POI, the conjugate facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, leading to a reduction in its cellular levels.[1][2]
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps involved in the Western blot protocol to assess protein degradation induced by cIAP1 Ligand-Linker Conjugate 16.
Detailed Experimental Protocol
This protocol outlines the steps for treating cells with cIAP1 Ligand-Linker Conjugate 16, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Materials
-
Cell culture reagents (media, FBS, antibiotics)
-
cIAP1 Ligand-Linker Conjugate 16
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibody against the protein of interest (POI)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or Tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Prepare a dilution series of cIAP1 Ligand-Linker Conjugate 16 in cell culture medium. A typical concentration range to determine the DC50 (half-maximal degradation concentration) would be from 0.1 nM to 10 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium and treat the cells with the prepared concentrations of the conjugate or vehicle control.
-
Incubate the cells for the desired time period (e.g., 2, 4, 8, 16, or 24 hours) to assess the kinetics of degradation.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.[3]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder to determine molecular weights.
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.[4]
-
-
Protein Transfer (Blotting):
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4]
-
Ensure proper orientation and a tight sandwich of the gel and membrane.
-
Perform the transfer according to the manufacturer's recommendations for the apparatus.
-
-
Blocking and Antibody Incubation:
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[2]
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Repeat the process for the loading control antibody on the same membrane after stripping or on a separate membrane.
-
-
Detection and Data Analysis:
-
Apply the chemiluminescent substrate (ECL) to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.[2]
-
Quantify the intensity of the bands using densitometry software.
-
Normalize the band intensity of the POI to the corresponding loading control for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control using the following formula:
-
% Degradation = (1 - (Normalized POI intensity in treated sample / Normalized POI intensity in vehicle control)) * 100
-
-
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in tables for easy comparison and determination of key parameters like DC50 and Dmax.
Table 1: Dose-Dependent Degradation of POI by cIAP1 Ligand-Linker Conjugate 16 at 24 hours
| Conjugate 16 Conc. (nM) | Normalized POI Intensity | % Degradation vs. Vehicle |
| Vehicle (0) | 1.00 | 0% |
| 0.1 | 0.95 | 5% |
| 1 | 0.78 | 22% |
| 10 | 0.45 | 55% |
| 100 | 0.15 | 85% |
| 1000 | 0.10 | 90% |
| 10000 | 0.12 | 88% |
Table 2: Time-Dependent Degradation of POI by 100 nM cIAP1 Ligand-Linker Conjugate 16
| Time (hours) | Normalized POI Intensity | % Degradation vs. Vehicle |
| 0 | 1.00 | 0% |
| 2 | 0.85 | 15% |
| 4 | 0.65 | 35% |
| 8 | 0.30 | 70% |
| 16 | 0.18 | 82% |
| 24 | 0.15 | 85% |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inactive antibody, insufficient protein load, inefficient transfer. | Use fresh antibody, increase protein amount, check transfer efficiency with Ponceau S stain. |
| High background | Insufficient blocking, antibody concentration too high. | Increase blocking time, optimize antibody dilution. |
| Multiple bands | Protein degradation, non-specific antibody binding. | Use fresh samples with protease inhibitors, optimize antibody concentration and washing steps.[5] |
Conclusion
This application note provides a comprehensive protocol for assessing the efficacy of cIAP1 Ligand-Linker Conjugate 16 in inducing the degradation of a target protein using Western blotting. By following this detailed methodology, researchers can reliably quantify protein degradation, determine key parameters such as DC50 and Dmax, and advance the development of novel targeted protein degradation therapeutics.
References
Application Notes and Protocols for Immunoprecipitation-Mass Spectrometry (IP-MS) of cIAP1 Conjugate Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction to cIAP1 and its Role as an E3 Ubiquitin Ligase
Cellular inhibitor of apoptosis protein 1 (cIAP1), also known as BIRC2, is a crucial regulator of cell signaling pathways that govern inflammation, immunity, and cell survival.[1][2] As a member of the inhibitor of apoptosis (IAP) protein family, cIAP1 possesses a C-terminal RING (Really Interesting New Gene) finger domain, which confers E3 ubiquitin ligase activity.[2] This enzymatic function allows cIAP1 to catalyze the covalent attachment of ubiquitin, a small regulatory protein, to substrate proteins, thereby altering their function, localization, or stability.[1][2]
cIAP1 is a key player in the tumor necrosis factor (TNF) receptor superfamily signaling pathways.[1] Upon TNF-α stimulation, cIAP1 is recruited to the TNFR1 signaling complex where it mediates the ubiquitination of several key signaling molecules, including Receptor-Interacting Protein Kinase 1 (RIPK1).[1][3] This ubiquitination event is critical for the activation of the canonical NF-κB signaling pathway, which promotes cell survival and inflammation.[1][3] Conversely, in the absence of cIAP1-mediated ubiquitination, RIPK1 can engage with FADD and caspase-8 to form a death-inducing complex, leading to apoptosis.[3]
Given its central role in cell fate decisions, cIAP1 is an attractive therapeutic target in various diseases, including cancer. Small-molecule antagonists of IAPs, known as SMAC mimetics, can induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1, thereby sensitizing cancer cells to apoptosis.[4] The identification of cIAP1 conjugate targets through techniques like immunoprecipitation-mass spectrometry (IP-MS) is therefore essential for a deeper understanding of its biological functions and for the development of novel therapeutic strategies.
Principle of Immunoprecipitation-Mass Spectrometry (IP-MS) for cIAP1 Conjugate Targets
IP-MS is a powerful technique used to isolate a protein of interest along with its interacting partners and post-translationally modified substrates from a complex cellular mixture.[5][6] The workflow for identifying cIAP1 conjugate targets typically involves the following key steps:
-
Cell Lysis: Cells are lysed under conditions that preserve protein-protein interactions and post-translational modifications, such as ubiquitination.
-
Immunoprecipitation (IP): A specific antibody targeting either cIAP1 or a ubiquitin remnant tag (e.g., K-ε-GG) is used to capture the protein of interest and its bound conjugates from the cell lysate.
-
Washing: The captured protein complexes are washed to remove non-specifically bound proteins, reducing background noise in the subsequent analysis.
-
On-Bead Digestion: The immunoprecipitated proteins are proteolytically digested into smaller peptides while still bound to the beads. This method minimizes sample loss and contamination.
-
Mass Spectrometry (MS): The resulting peptides are analyzed by high-resolution mass spectrometry to identify the proteins present in the immunoprecipitated complex.
-
Data Analysis: The MS data is processed to identify and quantify the proteins, allowing for the determination of cIAP1 conjugate targets.
Quantitative Data Summary of Potential cIAP1 Conjugate Targets
| Protein Substrate | UniProt ID | Function | Illustrative Fold Change (Treatment/Control) | p-value | Reference |
| RIPK1 | Q13546 | Kinase, Apoptosis, Necroptosis, NF-κB signaling | 5.2 | <0.01 | [1][3] |
| TRAF2 | Q12933 | E3 ligase adapter, NF-κB signaling | 4.8 | <0.01 | [1] |
| TRAF3 | Q13114 | E3 ligase adapter, NF-κB signaling | 3.5 | <0.05 | [1] |
| NIK (MAP3K14) | Q99558 | Kinase, Non-canonical NF-κB signaling | 6.1 | <0.01 | [1] |
| E2F1 | Q01094 | Transcription factor, Cell cycle regulation | 2.9 | <0.05 | [1][7] |
| Caspase-3 | P42574 | Cysteine-aspartic protease, Apoptosis | 2.5 | <0.05 | |
| Caspase-7 | P55210 | Cysteine-aspartic protease, Apoptosis | 2.2 | <0.05 | |
| CHOP (DDIT3) | P35638 | Transcription factor, ER stress response | 3.8 | <0.01 | [8][9] |
Experimental Protocols
A. Cell Culture and Treatment
-
Culture cells (e.g., HEK293T, HeLa, or a relevant cancer cell line) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
For experiments involving the modulation of cIAP1 activity, treat cells with a SMAC mimetic (e.g., 1 µM Birinapant or LCL161) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-6 hours).
B. Cell Lysis for Immunoprecipitation[5]
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail) and deubiquitinase inhibitors (e.g., 10 mM N-ethylmaleimide).
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
C. Immunoprecipitation of cIAP1 and its Conjugates[5][10]
-
Pre-clear the cell lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Incubate approximately 1-2 mg of pre-cleared cell lysate with a primary antibody against cIAP1 or a ubiquitin remnant motif (K-ε-GG) overnight at 4°C on a rotator.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Perform a final wash with a buffer compatible with mass spectrometry (e.g., 50 mM ammonium (B1175870) bicarbonate).
D. On-Bead Digestion[11]
-
After the final wash, resuspend the beads in 50 µL of 50 mM ammonium bicarbonate.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the proteins by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add sequencing-grade trypsin (e.g., 1 µg) to the bead suspension and incubate overnight at 37°C with gentle shaking.
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Dry the purified peptides in a vacuum centrifuge.
E. Mass Spectrometry and Data Analysis[11]
-
Resuspend the dried peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Search the acquired MS/MS spectra against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest.
-
Perform label-free quantification (LFQ) or tandem mass tag (TMT) based quantification to determine the relative abundance of identified proteins between different experimental conditions.
-
Filter the data to identify proteins that are significantly enriched in the cIAP1 immunoprecipitation compared to the control, representing potential conjugate targets.
Visualizations
Caption: Experimental workflow for IP-MS of cIAP1 conjugate targets.
Caption: cIAP1 signaling in NF-κB activation and apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cellular Inhibitor of Apoptosis Protein-1 (cIAP1) Plays a Critical Role in β-Cell Survival under Endoplasmic Reticulum Stress: PROMOTING UBIQUITINATION AND DEGRADATION OF C/EBP HOMOLOGOUS PROTEIN (CHOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular inhibitor of apoptosis protein-1 (cIAP1) plays a critical role in β-cell survival under endoplasmic reticulum stress: promoting ubiquitination and degradation of C/EBP homologous protein (CHOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
using cIAP1 Ligand-Linker Conjugates 16 in specific cancer cell lines (e.g., breast, prostate)
For Researchers, Scientists, and Drug Development Professionals
Introduction to cIAP1 Ligand-Linker Conjugates
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of cellular signaling pathways, including apoptosis and inflammation. Its role in promoting cell survival and proliferation has made it an attractive target for cancer therapy. cIAP1 Ligand-Linker Conjugates are a class of molecules designed to specifically target cIAP1 for degradation. These conjugates are a type of Proteolysis Targeting Chimera (PROTAC), which are heterobifunctional molecules. They consist of a ligand that binds to the target protein (in this case, cIAP1), a linker, and a ligand for an E3 ubiquitin ligase. By bringing cIAP1 into close proximity with an E3 ligase, the conjugate facilitates the ubiquitination and subsequent degradation of cIAP1 by the proteasome. This targeted degradation of cIAP1 can lead to the induction of apoptosis in cancer cells.
While specific data for "cIAP1 Ligand-Linker Conjugate 16" in breast and prostate cancer cell lines is not publicly available, this document provides a general overview, mechanism of action, and relevant protocols for evaluating similar cIAP1-targeting PROTACs. One study on peptide-drug conjugates mentioned a "conjugate 16" that demonstrated significant tumor growth suppression in a mouse model compared to gemcitabine (B846) alone, suggesting the potential of such numbered compounds in cancer therapy.[1]
Mechanism of Action
cIAP1 Ligand-Linker Conjugates function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The conjugate simultaneously binds to cIAP1 and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to cIAP1, tagging it for degradation. The poly-ubiquitinated cIAP1 is then recognized and degraded by the 26S proteasome. The degradation of cIAP1 leads to the activation of apoptotic signaling pathways, ultimately resulting in cancer cell death.
Figure 1. Mechanism of cIAP1 degradation mediated by a ligand-linker conjugate.
Applications in Breast and Prostate Cancer Research
Elevated levels of cIAP1 have been observed in various cancers, including breast and prostate cancer, where it contributes to therapeutic resistance and tumor progression. By promoting the degradation of cIAP1, ligand-linker conjugates can sensitize cancer cells to apoptosis. Research in this area aims to evaluate the efficacy of these conjugates in various cancer cell lines and in vivo models. Key areas of investigation include determining the optimal linker length and composition for maximum efficacy and assessing the degradation kinetics of cIAP1 in response to treatment.
Data Presentation: Efficacy of cIAP1 Ligand-Linker Conjugates
The following table provides a template for summarizing the quantitative data from key experiments used to evaluate the efficacy of cIAP1 ligand-linker conjugates. Note: Specific data for "conjugate 16" is not available in the public domain and would need to be determined experimentally.
| Cell Line | Cancer Type | IC50 (µM) | DC50 (µM) | Dmax (%) |
| MCF-7 | Breast Cancer | Data to be determined | Data to be determined | Data to be determined |
| MDA-MB-231 | Breast Cancer | Data to be determined | Data to be determined | Data to be determined |
| PC-3 | Prostate Cancer | Data to be determined | Data to be determined | Data to be determined |
| DU145 | Prostate Cancer | Data to be determined | Data to be determined | Data to be determined |
Table 1. Template for Quantitative Efficacy Data of cIAP1 Ligand-Linker Conjugates. IC50 (half-maximal inhibitory concentration) measures the potency of a compound in inhibiting cell growth. DC50 (half-maximal degradation concentration) represents the concentration at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 2. Workflow for the MTT cell viability assay.
Materials:
-
Breast or prostate cancer cell lines (e.g., MCF-7, PC-3)
-
Complete culture medium
-
cIAP1 Ligand-Linker Conjugate 16
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the cIAP1 Ligand-Linker Conjugate 16 in complete culture medium.
-
Remove the existing medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Western Blotting for cIAP1 Degradation
This technique is used to detect and quantify the amount of cIAP1 protein in cell lysates after treatment.
Figure 3. Workflow for Western Blotting to assess cIAP1 degradation.
Materials:
-
Cancer cell lines
-
cIAP1 Ligand-Linker Conjugate 16
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cIAP1
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Treat cells with the conjugate at various concentrations for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for cIAP1.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities to determine the extent of cIAP1 degradation and calculate DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to confirm the formation of the ternary complex between cIAP1, the conjugate, and the E3 ligase.
Figure 4. Workflow for Co-Immunoprecipitation to detect the ternary complex.
Materials:
-
Cancer cell lines
-
cIAP1 Ligand-Linker Conjugate 16
-
Non-denaturing lysis buffer
-
Antibody against the recruited E3 ligase (e.g., anti-VHL or anti-CRBN)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Protocol:
-
Treat cells with the conjugate for a time sufficient to allow ternary complex formation.
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase that is recruited by the conjugate. A control immunoprecipitation should be performed with a non-specific IgG.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove unbound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blotting using an antibody against cIAP1 to confirm its presence in the immunoprecipitated complex.
Conclusion
cIAP1 Ligand-Linker Conjugates represent a promising strategy for targeted cancer therapy. By inducing the degradation of the pro-survival protein cIAP1, these molecules can effectively trigger apoptosis in cancer cells. The protocols outlined in this document provide a framework for the preclinical evaluation of such compounds in breast and prostate cancer cell lines. Further investigation into specific conjugates, such as the referenced "conjugate 16," is warranted to fully elucidate their therapeutic potential.
References
Application Notes and Protocols: cIAP1 Ligand-Linker Conjugate 16 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and a promising therapeutic target in oncology.[1][2] cIAP1 and its homolog cIAP2 are E3 ubiquitin ligases that play a critical role in cell survival pathways, including the nuclear factor-kappa B (NF-κB) signaling cascade.[3][4] Overexpression of cIAP1 is observed in numerous cancers and is associated with resistance to chemotherapy and radiation.[5]
cIAP1 ligand-linker conjugates, a class of targeted protein degraders, function as SMAC (Second Mitochondria-derived Activator of Caspases) mimetics.[6][7] These molecules mimic the endogenous IAP antagonist SMAC, leading to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1.[6][8][9] This degradation sensitizes cancer cells to apoptosis, often in a tumor necrosis factor-alpha (TNFα)-dependent manner.[4][10][11][12] This document provides detailed application notes and protocols for the use of a specific cIAP1 Ligand-Linker Conjugate, designated as Compound 16 , in preclinical xenograft models. While specific data for "Compound 16" is not publicly available, the following protocols and data are based on established methodologies for well-characterized SMAC mimetics such as LCL161 and Birinapant, which are expected to have similar mechanisms of action.[5][7]
Mechanism of Action: cIAP1 Degradation and Apoptosis Induction
cIAP1 ligand-linker conjugates like Compound 16 bind to the BIR3 domain of cIAP1, inducing a conformational change that triggers its E3 ligase activity. This leads to auto-ubiquitination and rapid degradation of cIAP1 by the proteasome. The depletion of cIAP1 has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: cIAP1 is a key negative regulator of the non-canonical NF-κB pathway. Its degradation leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the p52/RelB NF-κB complex, leading to the transcription of pro-inflammatory cytokines, including TNFα.
-
Sensitization to TNFα-mediated Apoptosis: The induced TNFα can then signal in an autocrine or paracrine manner. In the absence of cIAP1, TNFα receptor 1 (TNFR1) signaling shifts from a pro-survival to a pro-apoptotic response, leading to the formation of the ripoptosome/complex II and activation of caspase-8, culminating in apoptosis.[4][11][12]
Quantitative Data from Representative Xenograft Studies
The following tables summarize representative data from xenograft studies using well-established SMAC mimetics. These data illustrate the expected anti-tumor efficacy of cIAP1 Ligand-Linker Conjugate 16.
Table 1: Single-Agent Efficacy of a Representative cIAP1 Antagonist in a Breast Cancer Xenograft Model.
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 30 mg/kg, i.p., every 3 days | 1250 ± 150 | - |
| Compound 16 | 30 mg/kg, i.p., every 3 days | 450 ± 80 | 64 |
Data are hypothetical and based on typical results observed with SMAC mimetics like Birinapant in MDA-MB-231 xenograft models.[13]
Table 2: Combination Therapy with a Representative cIAP1 Antagonist in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model.
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | As per single agent arms | 1500 ± 200 | - |
| Gemcitabine | 60 mg/kg, i.p., weekly | 900 ± 120 | 40 |
| Compound 16 | 50 mg/kg, p.o., daily | 1050 ± 150 | 30 |
| Gemcitabine + Compound 16 | As per single agent arms | 300 ± 50 | 80 |
Data are hypothetical and based on sensitization to chemotherapy observed with SMAC mimetics.[11]
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of cIAP1 Ligand-Linker Conjugate 16 in a subcutaneous xenograft model. The MDA-MB-231 triple-negative breast cancer cell line is used as an example, as it is a well-characterized and commonly used model for studying SMAC mimetics.[14][15][16][17][18]
Experimental Workflow
References
- 1. LLC cells tumor xenograft model [protocols.io]
- 2. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cIAP1/2 Antagonism Induces Antigen-Specific T Cell-Dependent Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IAP antagonists target cIAP1 to induce TNFalpha-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Smac mimetics and innate immune stimuli synergize to promote tumor death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 16. Functional and genomic characterisation of a xenograft model system for the study of metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. altogenlabs.com [altogenlabs.com]
quantitative proteomics to identify off-targets of cIAP1 Ligand-Linker Conjugates
Application Note & Protocol
Topic: Quantitative Proteomics to Identify Off-Targets of cIAP1 Ligand-Linker Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is an E3 ubiquitin ligase that plays a critical role in regulating cell death, inflammation, and signal transduction.[1][2] It is a key component of the ubiquitin-proteasome system and a valuable target in drug discovery, particularly in oncology.[3] Ligand-linker conjugates, such as Proteolysis-Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), are designed to recruit cIAP1 to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation.[4][5]
While these conjugates are designed for high specificity, ensuring their selectivity is a major challenge in drug development.[6] Unintended binding to other proteins, known as off-targets, can lead to unexpected biological effects and potential toxicity. Therefore, comprehensively identifying the on- and off-targets of cIAP1 ligand-linker conjugates is essential for validating their mechanism of action and assessing their safety profile.[7][8]
This application note provides a detailed protocol for using a quantitative chemical proteomics approach, specifically competitive affinity purification-mass spectrometry (AP-MS), to identify the direct and indirect binding partners of cIAP1 ligand-linker conjugates in a cellular context.[9][10][11]
Principle of the Method
The core of this method is a competitive affinity purification experiment coupled with quantitative mass spectrometry.[12] A "bait" is created by immobilizing the cIAP1 ligand-linker conjugate onto beads. This bait is used to capture interacting proteins from a cell lysate.
To distinguish specific binders from non-specific background proteins, a competition experiment is performed. The cell lysate is pre-incubated with an excess of the free, non-immobilized conjugate before being exposed to the bait. Specific binding partners (both the intended on-target and any off-targets) will be sequestered by the free conjugate and will therefore show a significantly reduced abundance in the final pull-down. In contrast, non-specific binders will interact with the beads regardless of the presence of the free competitor.
The protein samples from both the control (no competitor) and the competition pull-downs are then digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13] By quantitatively comparing the protein abundances between the two conditions, specific interactors can be identified with high confidence.[14]
Experimental Workflow
The overall experimental process involves several key stages, from preparing the affinity matrix to analyzing the mass spectrometry data. The workflow is designed to systematically isolate and identify proteins that specifically interact with the cIAP1 conjugate.
Detailed Experimental Protocols
This section outlines the step-by-step procedures for performing the off-target identification experiment.
Protocol 1: Preparation of Immobilized Conjugate (Bait)
This protocol describes the immobilization of a cIAP1 ligand-linker conjugate containing a reactive handle (e.g., a primary amine or carboxyl group) to NHS-activated agarose (B213101) beads.
Materials:
-
cIAP1 Ligand-Linker Conjugate with a suitable functional group.
-
NHS-activated Agarose Beads (e.g., Thermo Scientific Pierce).
-
Coupling Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Anhydrous DMSO.
Procedure:
-
Resuspend Conjugate: Dissolve the cIAP1 conjugate in a minimal amount of anhydrous DMSO to create a concentrated stock solution.
-
Prepare Beads: Transfer an appropriate amount of NHS-activated agarose bead slurry to a microcentrifuge tube. Wash the beads three times with ice-cold 1 mM HCl, followed by two washes with Coupling Buffer.
-
Coupling Reaction: Immediately add the dissolved conjugate (typically 100-500 µg of conjugate per 100 µL of bead slurry) to the washed beads. Add Coupling Buffer to achieve the desired final reaction volume.
-
Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C on a rotator.
-
Quench Reaction: Pellet the beads by centrifugation (1,000 x g for 1 minute). Discard the supernatant. Add Quenching Buffer and incubate for 1 hour at room temperature to block any unreacted NHS esters.
-
Wash Beads: Wash the beads three times with Wash Buffer to remove quenched and non-covalently bound conjugate.
-
Storage: Resuspend the final "bait" beads in a storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.
Protocol 2: Competitive Affinity Purification
Materials:
-
Immobilized Bait Beads (from Protocol 1).
-
Free cIAP1 Ligand-Linker Conjugate (for competition).
-
Cell line of interest.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration).
-
Elution Buffer (e.g., 2X Laemmli sample buffer or 0.1 M glycine, pH 2.5).
Procedure:
-
Cell Culture and Lysis: Culture cells to ~80-90% confluency. Harvest the cells, wash with ice-cold PBS, and lyse them in Lysis Buffer on ice for 30 minutes.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration using a BCA assay.
-
Setup Reactions: For each condition (Control and Competition), prepare tubes with an equal amount of total protein lysate (typically 1-5 mg).
-
Competition Sample: Add the free cIAP1 conjugate to the lysate to a final concentration of 50-100 µM. Incubate for 1 hour at 4°C on a rotator.
-
Control Sample: Add an equivalent volume of vehicle (e.g., DMSO) to the lysate. Incubate under the same conditions.
-
-
Affinity Purification: Add an equal amount of the immobilized bait beads to both the control and competition lysates. Incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads by centrifugation (1,000 x g for 1 minute). Discard the supernatant. Wash the beads extensively (3-5 times) with ice-cold Wash Buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads. For mass spectrometry, this is often done by adding an elution buffer compatible with downstream processing (like ammonium (B1175870) bicarbonate) or by direct on-bead digestion. For a simple check by SDS-PAGE, elute with Laemmli buffer and heat at 95°C for 5 minutes.
Protocol 3: Sample Preparation for Mass Spectrometry
Procedure:
-
Reduction and Alkylation: Eluted proteins are denatured, reduced with DTT (dithiothreitol), and then alkylated with IAA (iodoacetamide) to permanently modify cysteine residues.
-
Protein Digestion: Proteins are digested into peptides, typically using sequencing-grade trypsin, overnight at 37°C. On-bead digestion is a common alternative where trypsin is added directly to the washed beads.
-
Desalting: The resulting peptide mixture is desalted using C18 solid-phase extraction (SPE) tips to remove salts and detergents that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: The purified peptides are separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).[14] The instrument is typically operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire fragmentation spectra of the eluting peptides.
Data Presentation and Interpretation
Quantitative analysis of the MS data is performed using specialized software (e.g., MaxQuant, Proteome Discoverer, Spectronaut). The relative abundance of each identified protein is compared between the control and competition samples. The results should be summarized in a clear, tabular format.
Table 1: Example Data from Quantitative Proteomics Off-Target Analysis
| Protein ID (UniProt) | Gene Name | On-Target? | Peptide Counts (Control) | Peptide Counts (Competition) | Fold Change (Control/Comp.) | p-value | Notes |
| Q13490 | BIRC2 (cIAP1) | Yes | 152 | 12 | 12.7 | <0.0001 | Expected on-target E3 ligase. |
| P62258 | RPS6 | No | 88 | 9 | 9.8 | <0.0001 | Potential direct off-target. |
| P04637 | TP53 | No | 75 | 71 | 1.05 | 0.85 | Non-specific binder. |
| Q13485 | BIRC3 (cIAP2) | No | 121 | 15 | 8.1 | <0.0001 | Known homolog, likely off-target. |
| P08575 | KRT14 | No | 95 | 90 | 1.06 | 0.81 | Common background contaminant. |
Interpretation:
-
High Fold Change & Low p-value: Proteins with a significant increase in abundance in the control sample compared to the competition sample (e.g., >3-fold change, p-value <0.05) are considered specific interactors.
-
On-Target: The intended E3 ligase (cIAP1) should be identified as a top hit, validating the experiment.
-
Potential Off-Targets: Other proteins that are significantly competed off are potential off-targets that require further validation through orthogonal methods (e.g., Western Blot, cellular thermal shift assays).
-
Non-specific Binders: Proteins with a fold change near 1.0 and a high p-value are considered non-specific binders that interact with the beads or matrix rather than the conjugate.
cIAP1 Signaling Context
Understanding the native signaling pathways of cIAP1 is crucial for interpreting the biological consequences of both on-target and off-target engagement. cIAP1 is a key regulator of the NF-κB signaling pathway and apoptosis, primarily through its interaction with TRAF2 and its ability to ubiquitinate various substrates.[2][15]
This pathway context helps researchers anticipate potential off-target effects. For instance, a conjugate that disrupts the cIAP1-TRAF2 interaction could have profound effects on NF-κB signaling. Similarly, off-targets that are part of other critical cellular pathways could lead to unintended phenotypes.
Conclusion
The identification of off-targets is a critical step in the preclinical development of targeted therapeutics like cIAP1 ligand-linker conjugates. The competitive affinity purification-mass spectrometry protocol detailed in this note provides a robust and unbiased method for profiling the complete target landscape of these molecules within the complex environment of a cell. This approach enables researchers to validate the intended mechanism of action, uncover potential liabilities, and ultimately guide the design of safer and more effective drugs.
References
- 1. c-IAP1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. europeanreview.org [europeanreview.org]
- 10. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 11. A brief introduction to chemical proteomics for target deconvolution. (2022) | Zheyue Dong | 3 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The RING Domain of cIAP1 Mediates the Degradation of RING-bearing Inhibitor of Apoptosis Proteins by Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Live-Cell Imaging of Protein Degradation Induced by cIAP1 Ligand-Linker Conjugates
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Application Notes
Principle of Targeted Protein Degradation (TPD)
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs). Unlike traditional inhibitors that merely block a protein's function, TPD technologies lead to the complete removal of the target protein. This is achieved using heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs) or Specific and Nongenetic IAP-Dependent Protein Erasers (SNIPERs), which act as a bridge between a target protein and an E3 ubiquitin ligase.[1] This induced proximity results in the poly-ubiquitination of the POI, marking it for destruction by the 26S proteasome.[2]
The Role of cIAP1 as an E3 Ligase
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a member of the IAP family of proteins, which are characterized by the presence of a RING finger domain that confers E3 ubiquitin ligase activity.[3][4] cIAP1 plays a crucial role in cell death and survival pathways. Ligand-linker conjugates, particularly SNIPERs, have been developed to hijack the E3 ligase function of cIAP1.[2][5] These conjugates typically contain a ligand that binds to cIAP1 (such as derivatives of bestatin (B1682670) or other IAP antagonists) and another ligand that binds to the POI, connected by a chemical linker.[5][6][7]
A unique feature of cIAP1-recruiting degraders is that the binding of the IAP antagonist module can induce a conformational change in cIAP1, leading to its own autoubiquitination and subsequent degradation.[5][8] This can be a desirable feature in cancer therapy, as many cancer cells overexpress IAPs to evade apoptosis.[9]
Mechanism of cIAP1 Ligand-Linker Conjugates (SNIPERs)
The mechanism of action for a cIAP1-based degrader involves several key steps:
-
Cellular Entry: The degrader molecule enters the cell.
-
Ternary Complex Formation: The degrader simultaneously binds to the POI and cIAP1, forming a ternary complex (POI-Degrader-cIAP1).[8]
-
Ubiquitination: Within this complex, cIAP1 facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.[2]
-
Catalytic Cycle: The degrader is released and can induce the degradation of another POI molecule, acting in a catalytic manner.[1]
Advantages of Live-Cell Imaging for TPD Studies
Live-cell imaging is an indispensable tool for studying the dynamic process of TPD.[1] It offers significant advantages over traditional endpoint assays (e.g., Western blotting):
-
Real-Time Kinetics: Allows for the continuous measurement of protein levels within a single cell, providing precise degradation rates (kdeg), maximal degradation (Dmax), and the time to achieve Dmax.[10][11]
-
Spatial Resolution: Provides information on the subcellular localization of the target protein and where degradation occurs.[12]
-
Single-Cell Heterogeneity: Reveals cell-to-cell variability in degradation efficiency, which is masked in population-based assays.[13]
-
Mechanism of Action: Helps to dissect the sequence of events, from target engagement to degradation, and can be combined with other techniques like NanoBRET to monitor ternary complex formation in real-time.[10]
-
Minimal Perturbation: Allows for the observation of cellular processes in a more physiological context without the need for cell lysis.[12]
Visualizations
Caption: Mechanism of Action for cIAP1-based protein degradation.
Caption: Experimental workflow for live-cell imaging of protein degradation.
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line Expressing a Fluorescently-Tagged Protein of Interest (POI)
To accurately measure protein degradation, it is crucial to visualize the target protein. This is typically achieved by fusing the POI to a fluorescent protein (e.g., GFP, mCherry) or a self-labeling tag (e.g., HaloTag®, SNAP-tag®).[1] Endogenous tagging using CRISPR/Cas9 is the preferred method as it maintains physiological expression levels.[1][10]
Materials:
-
HEK293 or other suitable adherent cell line.
-
CRISPR/Cas9 plasmids targeting the POI's gene locus.
-
Donor plasmid containing the fluorescent tag sequence flanked by homology arms.
-
Transfection reagent (e.g., Lipofectamine).
-
Fluorescence-Activated Cell Sorting (FACS) instrument.
-
Cell culture medium, FBS, antibiotics.
Methodology:
-
Design & Cloning: Design gRNAs to target the C-terminus or N-terminus of the POI gene. Clone the gRNA and Cas9 into appropriate expression vectors. Construct a donor plasmid containing the fluorescent tag (e.g., EGFP) flanked by ~800 bp homology arms corresponding to the genomic sequences upstream and downstream of the insertion site.
-
Transfection: Co-transfect the Cas9/gRNA plasmid and the donor plasmid into the chosen cell line using a suitable transfection reagent.
-
Selection & Sorting: 48-72 hours post-transfection, use FACS to sort single cells expressing the fluorescent protein into individual wells of a 96-well plate.
-
Clonal Expansion & Verification: Expand the single-cell clones. Verify correct integration of the tag by PCR genotyping and Sanger sequencing. Confirm protein expression and correct subcellular localization via fluorescence microscopy and Western blot.
-
Cryopreservation: Expand and cryopreserve verified clonal cell lines for future experiments.
Protocol 2: Live-Cell Imaging Assay for Degradation Kinetics
This protocol describes a time-lapse microscopy experiment to quantify the degradation of a fluorescently-tagged POI upon treatment with a cIAP1-based degrader.
Materials:
-
Verified stable cell line expressing POI-FP.
-
Glass-bottom imaging plates (e.g., 96-well).
-
cIAP1 Ligand-Linker Conjugate (Degrader) stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (e.g., DMSO).
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM) supplemented with serum and glutamine.
-
High-content imaging system or confocal microscope with environmental control (37°C, 5% CO2).
Methodology:
-
Cell Seeding: Seed the POI-FP expressing cells into a 96-well glass-bottom plate at a density that will result in 50-70% confluency at the time of imaging. Culture for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of the cIAP1 degrader in pre-warmed live-cell imaging medium. Also prepare a vehicle control (e.g., 0.1% DMSO).
-
Dosing: Carefully remove the old medium from the wells and replace it with the medium containing the degrader dilutions or vehicle control.
-
Microscopy Setup: Immediately place the plate into the pre-warmed (37°C) and CO2-controlled (5%) microscope stage. Allow the plate to equilibrate for at least 30 minutes.
-
Image Acquisition:
-
Define multiple positions (fields of view) within each well to increase the number of cells analyzed.
-
Set up a time-lapse acquisition sequence. Acquire images every 15-30 minutes for a total duration of 4 to 24 hours.[1]
-
Use the lowest possible laser power and exposure time for the fluorescent channel to minimize phototoxicity.[1]
-
Simultaneously acquire a brightfield or phase-contrast image at each time point to monitor cell health and morphology.
-
-
Data Storage: Save the acquired time-series images for subsequent analysis.
Protocol 3: Image Analysis and Data Quantification
Materials:
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler, or commercial software).
Methodology:
-
Cell Segmentation: Use the brightfield or a nuclear stain (if included) to automatically segment and identify individual cells at each time point. Create a Region of Interest (ROI) for each cell.
-
Fluorescence Quantification: For each cell ROI, measure the mean fluorescence intensity (MFI) from the corresponding fluorescence channel at every time point.
-
Background Correction: Measure the MFI of a background region (an area with no cells) and subtract this value from the MFI of each cell.
-
Normalization: For each individual cell track, normalize its MFI at each time point (t) to its own MFI at the start of the experiment (t=0).
-
Normalized Intensity (t) = MFI (t) / MFI (t=0)
-
-
Data Plotting: Plot the average normalized intensity against time for each degrader concentration and the vehicle control. Error bars should represent the standard deviation or standard error of the mean from all cells analyzed for that condition.
-
Parameter Extraction: From the resulting degradation curves, calculate key parameters such as:
-
DC50: The concentration of degrader that results in 50% degradation at a specific time point.
-
Dmax: The maximum percentage of degradation achieved.
-
kdeg: The degradation rate constant, often calculated by fitting the data to a one-phase decay model.
-
Data Presentation
Quantitative data from live-cell imaging experiments should be summarized in tables for clear comparison of different compounds or conditions.
Table 1: Kinetic Parameters of POI-GFP Degradation by Degrader-X
| Concentration | DC50 (4h) | Dmax (%) | Time to Dmax (h) | Degradation Half-Life (t½, h) |
|---|---|---|---|---|
| Vehicle (0.1% DMSO) | N/A | < 5% | N/A | > 24 |
| Degrader-X (10 nM) | \multirow{4}{*}{35 nM} | 65 ± 5% | 6 | 3.5 |
| Degrader-X (100 nM) | 92 ± 4% | 4 | 1.8 | |
| Degrader-X (1 µM) | 94 ± 3% | 4 | 1.6 |
| Degrader-X (10 µM) | | 85 ± 6% | 4 | 2.1 (Hook Effect) |
Table 2: Comparison of Different cIAP1-Based Degraders on POI-GFP
| Compound (at 100 nM) | Dmax (%) | DC50 (4h, nM) | kdeg (h⁻¹) | Notes |
|---|---|---|---|---|
| Degrader-A | 95 ± 2% | 15 | 0.45 | High potency and efficacy |
| Degrader-B | 70 ± 7% | 120 | 0.21 | Lower efficacy |
| Negative Control | < 5% | > 10,000 | N/A | Inactive enantiomer of Degrader-A |
| Vehicle | < 5% | N/A | N/A | 0.1% DMSO |
References
- 1. benchchem.com [benchchem.com]
- 2. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Degradation-promoters of cellular inhibitor of apoptosis protein 1 based on bestatin and actinonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Capturing degrader efficacy through live-cell kinetics | Drug Discovery News [drugdiscoverynews.com]
- 12. researchgate.net [researchgate.net]
- 13. Protein degradation kinetics measured by microinjection and live-cell fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Treatment with cIAP1 Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and immune signaling pathways.[1][2] As an E3 ubiquitin ligase, cIAP1 is involved in the ubiquitination of proteins that play a critical role in cell death signaling, thereby preventing apoptosis.[1][2] The overexpression of cIAP1 has been implicated in various cancers, making it an attractive therapeutic target.[3]
cIAP1 ligand-linker conjugates, which include SMAC mimetics and Proteolysis Targeting Chimeras (PROTACs), are a class of small molecules designed to induce the degradation of cIAP1.[4] These conjugates work by binding to cIAP1, which leads to its auto-ubiquitination and subsequent degradation by the proteasome.[1] The degradation of cIAP1 removes its inhibitory effect on caspase activation, ultimately leading to programmed cell death, or apoptosis.[1]
Flow cytometry is a powerful and versatile technique for the quantitative analysis of apoptosis at the single-cell level.[5][6] This application note provides detailed protocols for assessing apoptosis induced by cIAP1 ligand-linker conjugates using two common flow cytometry-based assays: Annexin V and Propidium Iodide (PI) staining, and Caspase 3/7 activity analysis.
Signaling Pathway of cIAP1-Mediated Apoptosis Inhibition and its Reversal by Ligand-Linker Conjugates
Under normal conditions, cIAP1, in complex with TRAF2, ubiquitinates RIPK1, preventing the formation of the pro-apoptotic complex II and promoting cell survival signals through the NF-κB pathway.[2] cIAP1 ligand-linker conjugates bind to the BIR domain of cIAP1, mimicking the endogenous IAP antagonist SMAC/DIABLO.[1] This binding event induces a conformational change in cIAP1, leading to its auto-ubiquitination and subsequent degradation by the proteasome. The depletion of cIAP1 allows for the formation of the ripoptosome, a signaling complex containing RIPK1, FADD, and pro-caspase-8, which leads to the activation of caspase-8 and the initiation of the apoptotic cascade.
Experimental Workflow for Apoptosis Analysis
The general workflow for assessing apoptosis induction by cIAP1 ligand-linker conjugates involves cell culture, treatment, staining, and subsequent analysis by flow cytometry.
References
- 1. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 3. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer | MDPI [mdpi.com]
- 4. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length and Composition for cIAP1 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker in cIAP1-targeting Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a cIAP1 PROTAC?
A1: The linker in a PROTAC is a critical component that connects the ligand binding to the target Protein of Interest (POI) and the ligand that recruits the cIAP1 E3 ubiquitin ligase. Its primary role is to facilitate the formation of a stable and productive ternary complex between the POI, the PROTAC, and cIAP1. The linker's length, composition, and attachment points dictate the spatial orientation of the POI and cIAP1, which is crucial for efficient ubiquitination and subsequent proteasomal degradation of the target protein.
Q2: What are the most common types of linkers used for cIAP1 PROTACs?
A2: The most frequently used linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains. These are popular due to their synthetic accessibility and the ease with which their length can be modified.[1] More rigid linkers incorporating structures like piperazine (B1678402) or triazole rings are also employed to introduce conformational constraints, which can lead to more potent and selective degradation.
Q3: How does linker length impact the efficacy of a cIAP1 PROTAC?
A3: Linker length is a critical determinant of PROTAC efficacy. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the target protein and cIAP1 into close enough proximity for efficient ubiquitin transfer. Therefore, a systematic evaluation of different linker lengths is essential to identify the optimal length for maximal degradation.
Q4: How does linker composition affect cIAP1 PROTAC performance?
A4: Linker composition influences several key properties of a PROTAC, including its solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic moieties like PEG can improve solubility and cell permeability, while more rigid linkers can enhance metabolic stability and pre-organize the PROTAC into a bioactive conformation.
Q5: What is the "hook effect" in the context of cIAP1 PROTACs?
A5: The hook effect is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-cIAP1) rather than the productive ternary complex (target-PROTAC-cIAP1), thus inhibiting the degradation process.
Troubleshooting Guide
Issue 1: My cIAP1 PROTAC shows good binary binding to both the target protein and cIAP1, but I don't observe significant degradation of the target protein.
| Potential Cause | Suggested Solution |
| Suboptimal Linker Length or Composition | Synthesize a library of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths) and compositions (e.g., flexible vs. rigid linkers) to identify the optimal linker that facilitates productive ternary complex formation. |
| Incorrect Linker Attachment Points | Re-evaluate the attachment points of the linker on both the target-binding ligand and the cIAP1 ligand. The exit vector of the linker can significantly impact the geometry of the ternary complex. |
| Poor Cell Permeability | Assess the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, consider modifying the linker to improve its physicochemical properties, such as by incorporating more hydrophilic or lipophilic elements. |
| PROTAC Efflux | Determine if your PROTAC is a substrate for cellular efflux pumps. If so, co-administration with an efflux pump inhibitor may increase intracellular concentrations. |
| cIAP1 Auto-ubiquitination and Degradation | cIAP1 can auto-ubiquitinate and be degraded, which can limit the availability of the E3 ligase. Monitor cIAP1 levels by Western blot. If cIAP1 is being rapidly degraded, consider using a different E3 ligase or optimizing the PROTAC to favor target degradation over cIAP1 auto-degradation. |
Issue 2: The degradation of my target protein is not complete (low Dmax).
| Potential Cause | Suggested Solution |
| Unstable Ternary Complex | The ternary complex may be forming but is not stable enough for efficient ubiquitination. Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the stability and cooperativity of the ternary complex. A more rigid linker may improve complex stability. |
| Inefficient Ubiquitination | The orientation of the target protein's surface lysines relative to the E2-conjugating enzyme recruited by cIAP1 may be suboptimal. Modifying the linker to alter the orientation of the target protein within the ternary complex may expose more accessible lysines for ubiquitination. |
| Rapid Target Protein Synthesis | The rate of new target protein synthesis may be outpacing the rate of degradation. Perform a cycloheximide (B1669411) chase assay to inhibit new protein synthesis and determine the true degradation rate. |
Issue 3: I am observing significant off-target effects.
| Potential Cause | Suggested Solution |
| Non-specific Binding of the PROTAC | The linker itself may have some non-specific interactions. Synthesize and test a negative control PROTAC with a non-binding ligand for either the target or cIAP1 to confirm that the observed effects are target-specific. |
| Formation of Unintended Ternary Complexes | The PROTAC may be bringing cIAP1 into proximity with other proteins. A more rigid linker can reduce the conformational flexibility of the PROTAC and may decrease the likelihood of forming off-target ternary complexes. |
Quantitative Data on cIAP1 PROTAC Linker Optimization
The following tables summarize the impact of linker length and composition on the degradation of target proteins by cIAP1-recruiting PROTACs (SNIPERs).
Table 1: Impact of Linker Length on Estrogen Receptor-α (ER-α) Degradation by SNIPERs
| PROTAC (SNIPER) | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| SNIPER(ER)-89 | PEG-based | Shorter | >100 | <50 |
| SNIPER(ER)-87 | PEG-based | Longer | <3 | ~100 |
| SNIPER(ER)-88 | PEG-based | Longer | <3 | ~100 |
Data synthesized from literature to illustrate the principle. Actual values can be found in the cited literature.[2]
Table 2: Impact of Linker Composition on BCR-ABL Degradation by SNIPERs
| PROTAC (SNIPER) | Linker Composition | DC50 (nM) | Dmax (%) |
| SNIPER(ABL)-020 | Flexible Alkyl/Ether | ~30 | >90 |
| Analog with rigid linker | Phenyl-based | >1000 | <20 |
Data synthesized from literature to illustrate the principle. Actual values can be found in the cited literature.[3]
Experimental Protocols
1. Western Blotting for Protein Degradation
This protocol is used to quantify the levels of a target protein in cells after treatment with a cIAP1 PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol provides a general framework for assessing the formation and stability of the Target-PROTAC-cIAP1 ternary complex.
-
Immobilization of cIAP1:
-
Immobilize a biotinylated form of the cIAP1 BIR3 domain onto a streptavidin-coated SPR sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized cIAP1 to determine the binary binding affinity (KD).
-
In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized target protein to determine the other binary KD.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized cIAP1.
-
The increase in response units (RU) compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the affinity (KD) of the ternary complex.
-
Calculate the cooperativity factor (α = binary KD / ternary KD) to assess the stability of the ternary complex.
-
Visualizations
Caption: cIAP1 signaling pathway and PROTAC mechanism of action.
Caption: Workflow for optimizing cIAP1 PROTAC linker.
References
Technical Support Center: Improving Solubility and Stability of cIAP1 Ligand-Linker Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals working with cIAP1 ligand-linker conjugates, particularly in the context of Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to address common challenges related to solubility and stability.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the experimental use of cIAP1 ligand-linker conjugates.
| Problem | Potential Cause | Suggested Solution |
| Precipitation of the conjugate upon dilution of a DMSO stock solution into aqueous buffer (e.g., PBS, cell culture media). | High molecular weight and lipophilicity of the conjugate lead to poor aqueous solubility. The solvent shift from DMSO to an aqueous environment causes the compound to crash out of solution. | 1. Optimize DMSO Concentration: Keep the final DMSO concentration in the assay below 0.5%, ideally below 0.1%. 2. Use Co-solvents: Prepare a stock solution in 100% DMSO, then mix with a co-solvent like PEG300 before final dilution in aqueous buffer. 3. Employ Formulation Strategies: For in vivo studies, consider amorphous solid dispersions or lipid-based formulations to improve solubility.[1][2] |
| Low or no target protein degradation observed in cell-based assays. | 1. Poor Cell Permeability: The conjugate may not be efficiently crossing the cell membrane. 2. Inefficient Ternary Complex Formation: The linker may not be optimal for bringing cIAP1 and the target protein together. 3. Instability in Media: The conjugate may be degrading in the cell culture medium over the course of the experiment. | 1. Enhance Permeability: Modify the linker to reduce the polar surface area or introduce intramolecular hydrogen bonds.[1] 2. Confirm Target Engagement: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET to verify that the conjugate is binding to both cIAP1 and the target protein.[1][3] 3. Assess Stability: Check the stability of the conjugate in the relevant cell culture media over the experimental timeframe. |
| Inconsistent or irreproducible experimental results. | 1. Incomplete Solubilization: The conjugate may not be fully dissolved in the stock solution, leading to variability in the actual concentration used. 2. Aggregation: The conjugate may be forming aggregates in solution, reducing its effective concentration. | 1. Verify Solubilization: Visually inspect stock solutions for any precipitate. Perform a kinetic solubility assay to determine the solubility limit in your experimental buffer. 2. Monitor Aggregation: Use analytical techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to detect and quantify aggregation. |
| Off-target effects observed. | 1. Promiscuous Binding: The cIAP1 ligand or the target protein ligand may be binding to other proteins. 2. Formation of Binary Complexes: The conjugate may be forming binary complexes with off-target proteins, leading to their unintended degradation. | 1. Optimize Ligands: Use more selective ligands for both cIAP1 and the target protein. 2. Modify the Linker: Systematically vary the linker length and composition to improve selectivity. 3. Proteomics Analysis: Use mass spectrometry-based proteomics to identify and quantify off-target protein degradation.[4] |
Frequently Asked Questions (FAQs)
Q1: Why do my cIAP1 ligand-linker conjugates have poor solubility?
A1: cIAP1 ligand-linker conjugates, especially those designed as PROTACs, are often large molecules that fall into the "beyond Rule of Five" chemical space.[5] Their high molecular weight and often lipophilic nature contribute to poor aqueous solubility. The complex structure, consisting of two ligands and a linker, can lead to strong intermolecular interactions that favor precipitation in aqueous environments.
Q2: How does the linker composition affect the solubility and stability of the conjugate?
A2: The linker plays a crucial role in determining the physicochemical properties of the conjugate.[6][7]
-
Polyethylene glycol (PEG) linkers are commonly used to increase hydrophilicity and improve aqueous solubility.[8][9]
-
Alkyl chains are more hydrophobic and may decrease aqueous solubility but can sometimes improve cell permeability.[8]
-
Rigid linkers , such as those containing aromatic rings or cyclic structures (e.g., piperazine (B1678402)/piperidine), can improve metabolic stability and may pre-organize the molecule for better target engagement, but can also negatively impact solubility if not carefully designed.[6][][]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon observed with PROTACs where, at high concentrations, the degradation efficiency decreases. This is because the PROTAC molecules saturate both the target protein and the E3 ligase independently, preventing the formation of the productive ternary complex necessary for degradation. To avoid this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[3]
Q4: How can I improve the in vivo stability of my cIAP1 ligand-linker conjugate?
A4: In vivo stability is often limited by metabolic degradation. To improve stability, consider modifying the linker to block sites of metabolism. For example, replacing metabolically liable groups or using more rigid, cyclic linkers can enhance stability.[1] Additionally, formulation strategies such as encapsulation in nanoparticles can protect the conjugate from premature degradation.
Q5: What are the key steps to validate that my cIAP1-based PROTAC is working as intended?
A5: A multi-step validation process is recommended:
-
Confirm Target Degradation: Use Western blotting to show a dose- and time-dependent decrease in the target protein levels.
-
Verify Proteasome-Dependence: Co-treat cells with a proteasome inhibitor (e.g., MG132). If degradation is blocked, it confirms the involvement of the proteasome.[12]
-
Confirm Target Engagement: Use CETSA or a similar method to show that the PROTAC binds to both cIAP1 and the target protein in cells.[3]
-
Assess Ternary Complex Formation: Use co-immunoprecipitation to demonstrate the formation of the cIAP1-PROTAC-target protein complex.[13]
Quantitative Data Summary
| Linker Type | Solubility | Permeability | Metabolic Stability | Notes |
| Flexible (e.g., PEG) | High | Moderate | Low to Moderate | Excellent for improving aqueous solubility. Length can be tuned to optimize ternary complex formation.[8][9] |
| Flexible (e.g., Alkyl) | Low | High | Low | Hydrophobic nature can enhance cell permeability but often at the cost of solubility.[8] |
| Rigid (e.g., Phenyl, Piperazine) | Moderate to High | Moderate | High | Can improve metabolic stability and pre-organize the molecule for binding. The inclusion of polar motifs like piperazine can also enhance solubility.[6][][] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
This protocol provides a method for determining the kinetic solubility of a cIAP1 ligand-linker conjugate in an aqueous buffer.[14][15]
Materials:
-
cIAP1 ligand-linker conjugate
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Thermomixer or shaker
-
High-speed centrifuge or filtration plate
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the conjugate in 100% DMSO. Ensure the compound is fully dissolved.
-
Incubation: In a microcentrifuge tube, add 490 µL of PBS (pH 7.4) and then 10 µL of the 10 mM DMSO stock solution to achieve a final concentration of 200 µM. Prepare in duplicate.
-
Equilibration: Place the tubes in a thermomixer and shake at 850 rpm for 2 hours at room temperature.
-
Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound. Alternatively, filter the solution through a low-binding filter plate.
-
Quantification: Carefully collect the supernatant or filtrate and analyze the concentration of the dissolved conjugate using a validated HPLC-UV or LC-MS/MS method with a standard curve.
-
Calculation: The measured concentration represents the kinetic solubility of the conjugate under the tested conditions.
Protocol 2: Plasma Stability Assay
This protocol outlines a method to assess the stability of a cIAP1 ligand-linker conjugate in plasma.[7][16]
Materials:
-
cIAP1 ligand-linker conjugate
-
Rat, mouse, or human plasma
-
DMSO
-
Acetonitrile
-
Methanol
-
Microcentrifuge tubes
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of the conjugate in DMSO.
-
Incubation: Spike the conjugate stock solution into pre-warmed plasma (37°C) to a final concentration of 1 µM.
-
Time Points: Aliquot the mixture into separate tubes for each time point (e.g., 0, 15, 30, 60, 120 minutes).
-
Incubation: Incubate the tubes at 37°C.
-
Sample Quenching: At each time point, stop the reaction by adding 4 volumes of cold acetonitrile/methanol (1:1 v/v) to precipitate the plasma proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube, evaporate the solvent, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
Data Analysis: Quantify the remaining parent conjugate at each time point. The percentage of remaining conjugate is calculated relative to the 0-minute time point. The half-life (t½) can then be determined.
Visualizations
cIAP1 Signaling in the TNFα Pathway
Caption: cIAP1's role in TNFα signaling, promoting survival and inhibiting apoptosis.
Experimental Workflow for Assessing Conjugate Stability
Caption: Workflow for determining the plasma stability of cIAP1 conjugates.
Troubleshooting Logic for Poor Degradation
Caption: A logical approach to troubleshooting poor target degradation.
References
- 1. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. precisepeg.com [precisepeg.com]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor degradation efficiency with cIAP1 Ligand-Linker Conjugates 16
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cIAP1 Ligand-Linker Conjugates 16 for targeted protein degradation.
Troubleshooting Poor Degradation Efficiency
Question: We are observing minimal to no degradation of our target protein after treatment with cIAP1 Ligand-Linker Conjugate 16. What are the potential causes and how can we troubleshoot this?
Answer: Poor degradation efficiency can stem from several factors, ranging from the design of the conjugate to the experimental conditions. Below is a step-by-step guide to systematically troubleshoot this issue.
Step 1: Verify Compound Integrity and Activity
Is the cIAP1 Ligand-Linker Conjugate 16 binding to cIAP1 and the target protein?
-
Rationale: The fundamental mechanism of a heterobifunctional degrader requires simultaneous binding to both the E3 ligase (cIAP1) and the protein of interest (POI).
-
Troubleshooting:
-
Control Experiments: Include positive and negative controls in your experiments. A positive control could be a compound known to degrade the target protein, while a negative control could be a version of your conjugate with a modification that prevents binding to either cIAP1 or the target.[1]
-
Binding Assays: If degradation is still not observed, consider performing binary binding assays (e.g., Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)) to confirm that the respective ligands of your conjugate are binding to cIAP1 and the target protein independently.
-
Step 2: Optimize Experimental Conditions
Are the concentration and treatment duration appropriate?
-
Rationale: The degradation process is dependent on both the concentration of the degrader and the time of exposure.
-
Troubleshooting:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal concentration for degradation. Be aware of the "hook effect," where very high concentrations of the degrader can inhibit ternary complex formation and reduce degradation efficiency.[2]
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for observing maximal degradation. Some proteins may be degraded and then re-synthesized, so a time course is crucial.
-
Step 3: Investigate the Ternary Complex Formation
Is a stable and productive ternary complex (cIAP1-conjugate-target) being formed?
-
Rationale: The ability of the ligand-linker conjugate to induce a stable ternary complex is critical for efficient ubiquitination and subsequent degradation. The linker plays a crucial role in this process.[3]
-
Troubleshooting:
-
Linker Optimization: The length and composition of the linker can significantly impact the stability and geometry of the ternary complex.[3] If possible, testing conjugates with different linker lengths and compositions may be necessary.
-
Ternary Complex Assays: Advanced biophysical techniques such as SPR or proximity-based assays (e.g., FRET) can be used to assess the formation of the ternary complex in vitro.
-
Step 4: Assess the Ubiquitination and Proteasomal Degradation Pathway
Is the target protein being ubiquitinated and degraded by the proteasome?
-
Rationale: The ultimate goal of the conjugate is to induce ubiquitination of the target protein, marking it for proteasomal degradation.
-
Troubleshooting:
-
Ubiquitination Assay: Perform an in vitro or in-cell ubiquitination assay to determine if the target protein is being polyubiquitinated in the presence of the cIAP1 conjugate.
-
Proteasome Inhibition: Treat cells with a proteasome inhibitor (e.g., MG132) in addition to your cIAP1 conjugate. An accumulation of the ubiquitinated form of the target protein would indicate that the ubiquitination is occurring but proteasomal degradation is impaired for other reasons.
-
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor degradation efficiency.
Caption: A logical workflow for troubleshooting poor degradation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of cIAP1? A1: The expected molecular weight of human cIAP1 is approximately 70 kDa, though it can sometimes appear closer to 80 kDa on a Western blot.[4]
Q2: How quickly should I expect to see cIAP1 degradation? A2: cIAP1-targeting molecules can induce very rapid degradation of cIAP1 itself, sometimes within minutes to a few hours.[4] A time-course experiment is recommended to determine the optimal endpoint.
Q3: Can the cIAP1 Ligand-Linker Conjugate 16 lead to the degradation of cIAP1 itself? A3: Yes, molecules that bind to cIAP1 can induce its auto-ubiquitination and subsequent proteasomal degradation.[5][6] This is an important consideration, as depletion of the E3 ligase can impact the degradation of the intended target protein.
Q4: What are the key signaling pathways involving cIAP1? A4: cIAP1 is a crucial regulator of the NF-κB signaling pathway and is involved in apoptosis.[7][8][9] It acts as an E3 ubiquitin ligase that can ubiquitinate proteins such as RIP1, leading to the activation of pro-survival signals.[7][9]
cIAP1 Signaling Pathway
The diagram below illustrates the central role of cIAP1 in the TNF-α signaling pathway.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Induced protein degradation: an emerging drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
addressing off-target effects of cIAP1-based degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cIAP1-based degraders, such as SMAC mimetics and those leveraging cIAP1 as an E3 ligase for targeted protein degradation (e.g., SNIPERs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for cIAP1-based degraders?
A1: cIAP1-based degraders operate by hijacking the ubiquitin-proteasome system (UPS). SMAC mimetics, for instance, bind to cIAP1 and induce its auto-ubiquitination and subsequent degradation by the proteasome.[1] In the case of chimeric molecules like SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), one part of the molecule binds to cIAP1, and the other binds to a specific target protein. This induced proximity results in the cIAP1-mediated ubiquitination and degradation of the target protein.[1]
Q2: What are the known off-target effects associated with cIAP1-based degraders?
A2: Off-target effects can arise from several factors. The warhead targeting the protein of interest might have promiscuous binding, or the cIAP1-recruiting moiety could induce degradation of other proteins. For instance, pomalidomide-based PROTACs have been shown to induce the degradation of several zinc-finger proteins.[2] Additionally, since cIAP1 is a key regulator of the NF-κB signaling pathway, its degradation can lead to unintended consequences in this pathway.[3]
Q3: How can I minimize off-target effects in my experiments?
A3: Several strategies can be employed to mitigate off-target effects. Optimizing the linker length and composition of the degrader molecule can improve selectivity.[4] Redesigning the warhead to be more specific for the target protein is another crucial step. Furthermore, utilizing tissue-specific E3 ligases, where applicable, can restrict the degrader's activity to the desired cell types.[1] Shorter treatment times during experiments can also help distinguish direct targets from downstream, indirect effects.[4]
Q4: What is the "hook effect" and how can I address it?
A4: The "hook effect" is observed at very high concentrations of a degrader, where the degradation efficiency decreases. This occurs because the bifunctional degrader forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To address this, it is essential to perform a full dose-response curve with a wide range of concentrations, including lower ones, to identify the optimal concentration for degradation.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or incomplete degradation of the target protein | Ineffective Ternary Complex Formation: The degrader may not be efficiently bringing the target protein and cIAP1 together. | - Optimize the linker length and composition of the degrader. - Confirm binding of the degrader to both the target protein and cIAP1 using biophysical assays like Surface Plasmon Resonance (SPR). |
| Cellular Protein Dynamics: The synthesis rate of the target protein may be too high, or the protein may have a very long half-life. | - Perform a time-course experiment to determine the optimal treatment duration. - Consider co-treatment with an inhibitor of protein synthesis (e.g., cycloheximide) to isolate the effect of degradation. | |
| "Hook Effect": The degrader concentration is too high, leading to the formation of non-productive binary complexes. | - Perform a dose-response experiment with a wider range of concentrations, including lower concentrations, to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[5] | |
| Unexpected Cell Toxicity | Off-Target Effects: The degrader may be degrading other essential proteins, leading to cytotoxicity. | - Perform global proteomics analysis to identify potential off-target proteins.[4] - Redesign the degrader with a more specific warhead or an optimized linker.[4] |
| High Degrader or Solvent Concentration: The concentration of the degrader or the solvent (e.g., DMSO) may be toxic to the cells. | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of the degrader and the solvent.[4] - Lower the degrader concentration if possible and ensure the final solvent concentration is non-toxic. | |
| Inconsistent Western Blot Results | Poor Antibody Quality: The primary antibody may not be specific or sensitive enough for the target protein. | - Validate the primary antibody for specificity and sensitivity.[4] - Use a positive control (e.g., a cell line known to express the target protein) to confirm antibody performance. |
| Issues with Protein Loading or Transfer: Inconsistent protein loading or inefficient transfer can lead to variable results. | - Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.[4] - Optimize transfer conditions (e.g., transfer time, voltage). | |
| Protein Degradation During Sample Preparation: The target protein may be degraded after cell lysis. | - Always prepare samples on ice and add protease inhibitors to the lysis buffer.[6][7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Degradation
This protocol details the steps to quantify the reduction in a protein of interest (POI) following treatment with a cIAP1-based degrader.[8][9]
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the cIAP1-based degrader or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
4. Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
7. Detection and Analysis:
-
Add a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the POI signal to a loading control (e.g., GAPDH, β-actin).
Protocol 2: Immunoprecipitation for Ubiquitination Assay
This protocol is for detecting the ubiquitination of a target protein following treatment with a cIAP1-based degrader.[10][11][12]
1. Cell Treatment and Lysis:
-
Treat cells with the degrader and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a denaturing buffer (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions.
2. Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Incubate the cleared lysate with an antibody against the protein of interest overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads extensively to remove non-specific binders.
3. Elution and Western Blotting:
-
Elute the protein complex from the beads by boiling in sample buffer.
-
Analyze the eluate by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated protein of interest.
Protocol 3: Quantitative Proteomics for Off-Target Identification
This protocol provides a workflow for identifying off-target effects using quantitative mass spectrometry, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture).[13]
1. SILAC Labeling:
-
Culture two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine) for several passages to ensure complete incorporation.
2. Cell Treatment:
-
Treat the "heavy" labeled cells with the cIAP1-based degrader and the "light" labeled cells with a vehicle control.
3. Cell Lysis and Protein Digestion:
-
Combine equal amounts of protein from the "heavy" and "light" cell lysates.
-
Digest the combined protein mixture into peptides using an enzyme such as trypsin.
4. LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Use specialized software to identify and quantify the relative abundance of "heavy" and "light" peptides.
-
Proteins that are significantly downregulated in the degrader-treated ("heavy") sample compared to the control ("light") are potential off-targets.
Visualizations
Caption: Mechanism of action for a cIAP1-based degrader (SNIPER).
References
- 1. Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. color | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2bscientific.com [2bscientific.com]
- 7. bio-rad.com [bio-rad.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 11. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ubiquitination assay [bio-protocol.org]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Overcoming Resistance to cIAP1 Ligand-Linker Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with cIAP1 Ligand-Linker Conjugates, such as SMAC mimetics and PROTACs.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions.
| Question/Issue | Potential Cause(s) | Suggested Solution(s) |
| 1. No or minimal degradation of the target protein is observed after treatment with a cIAP1-recruiting PROTAC. | 1. Inefficient Ternary Complex Formation: The linker length or composition may be suboptimal, preventing the stable association of the target protein, PROTAC, and cIAP1.[1][2] 2. Poor Cell Permeability: The PROTAC molecule may be too large or lack the appropriate physicochemical properties to cross the cell membrane effectively.[3][4] 3. Low Endogenous cIAP1 Levels: The target cells may not express sufficient levels of cIAP1 for efficient degradation of the target protein. 4. "Hook Effect": At high concentrations, the PROTAC may form more binary complexes (PROTAC-target or PROTAC-cIAP1) than the productive ternary complex.[3] | 1. Optimize Linker: Synthesize and test a library of PROTACs with varying linker lengths and compositions (e.g., PEG vs. alkyl chains) to identify the optimal geometry for ternary complex formation.[1][5][6] 2. Assess and Improve Permeability: Perform cell permeability assays (e.g., PAMPA). Modify the PROTAC to improve its drug-like properties.[4][7] 3. Quantify cIAP1 Expression: Use Western blot to determine the baseline expression of cIAP1 in your cell line. If levels are low, consider using a different cell model. 4. Perform a Dose-Response Curve: Test a wide range of PROTAC concentrations (from low nanomolar to high micromolar) to identify the optimal concentration for degradation and rule out the hook effect.[3] |
| 2. Cancer cells develop resistance to the cIAP1 Ligand-Linker Conjugate over time. | 1. Upregulation of cIAP2: Some cancer cells evade apoptosis by upregulating cIAP2, which can compensate for the loss of cIAP1 and may be less efficiently degraded by the conjugate.[8][9] 2. Defects in TNFα Signaling: Sensitivity to many SMAC mimetics is dependent on autocrine TNFα signaling.[8] Resistant cells may have defects in this pathway, such as insufficient RIPK1 levels.[8] 3. Alterations in the Ubiquitin-Proteasome System: Mutations or altered expression of components of the ubiquitin-proteasome machinery can impair protein degradation. | 1. Monitor cIAP2 Levels: Use Western blot to check for cIAP2 upregulation in resistant cells. Consider combination therapies that also target cIAP2 or modulate NF-κB signaling.[9] 2. Assess TNFα Pathway Competency: Check for TNFα secretion and the expression of key pathway components like RIPK1.[8] Exogenous TNFα may resensitize some cells. 3. Switch E3 Ligase: If resistance is suspected to be due to alterations in the cIAP1 machinery, consider a PROTAC that utilizes a different E3 ligase (e.g., VHL or CRBN).[10] |
| 3. The conjugate induces cIAP1 degradation but does not lead to the expected apoptotic response. | 1. Blockade of Downstream Apoptotic Events: Other anti-apoptotic proteins (e.g., Bcl-2 family members) may be overexpressed, preventing apoptosis even after cIAP1 removal. 2. Cell Line is Not Dependent on cIAP1 for Survival: Some cancer cells may not rely on cIAP1 to suppress apoptosis. 3. Insufficient Caspase Activation: The signal resulting from cIAP1 degradation may be insufficient to trigger robust caspase activation. | 1. Profile Anti-Apoptotic Proteins: Assess the expression of other key apoptosis regulators. Combination therapy with Bcl-2 inhibitors may be effective. 2. Select Appropriate Cell Models: Choose cell lines known to be sensitive to IAP antagonists. 3. Measure Caspase Activity: Perform a caspase activation assay to determine if downstream caspases (e.g., caspase-3, -8) are being cleaved and activated.[11][12] |
| 4. Off-target effects are observed. | 1. Lack of Specificity of the Target-Binding Ligand: The "warhead" of the PROTAC may bind to other proteins besides the intended target. 2. Linker-Mediated Interactions: The linker itself might contribute to non-specific protein interactions.[5] 3. Broad Activity of the cIAP1 Ligand: The SMAC mimetic portion may have effects beyond inducing cIAP1 degradation. | 1. Use a More Selective Ligand: If possible, design the PROTAC with a more specific binder for the protein of interest.[3] 2. Modify the Linker: Altering the linker's chemical properties can sometimes mitigate off-target binding.[5] 3. Employ a Negative Control: Synthesize and test a version of the PROTAC with an inactive E3 ligase ligand to distinguish between degradation-dependent and -independent effects.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cIAP1 Ligand-Linker Conjugates?
A1: These conjugates work by targeting cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[13][14] They typically consist of a ligand that binds to cIAP1 (often a SMAC mimetic) and a linker. In the case of PROTACs, the linker is attached to a "warhead" that binds to a target protein. This brings cIAP1 into close proximity with the target, leading to its ubiquitination and subsequent degradation by the proteasome.[14] SMAC mimetics alone can induce auto-ubiquitination and degradation of cIAP1.[15][16]
Q2: How does the degradation of cIAP1 promote cancer cell death?
A2: cIAP1 is a key regulator of cell death and survival pathways.[17] It suppresses apoptosis by ubiquitinating and targeting other proteins for degradation, such as RIPK1 in the TNFα signaling pathway.[13][18] The degradation of cIAP1 can lead to the stabilization of pro-apoptotic factors and the activation of caspases, ultimately triggering programmed cell death.[8][9] Additionally, cIAP1 degradation can activate the non-canonical NF-κB pathway.[17][19]
Q3: Why is the linker length so critical for cIAP1-recruiting PROTACs?
A3: The linker's length and flexibility are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and cIAP1.[1][2] A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the proteins together for efficient ubiquitination.[1] Therefore, optimizing the linker is a key step in developing effective degraders.[6][20]
Q4: What is the role of the ubiquitin code in cIAP1-mediated degradation?
A4: The type of ubiquitin chain attached to a protein determines its fate. cIAP1-based degraders have been shown to assemble complex, branched ubiquitin chains (e.g., K48/K63 and K11/K48 branches).[21] This complex "code" is recognized by the proteasome, leading to efficient degradation of the target protein.[21] The E2 enzyme UBE2N plays a key role in this process by catalyzing the formation of K63-linked chains.[21]
Q5: How can I confirm that my cIAP1 Ligand-Linker Conjugate is working as intended?
A5: A multi-step validation process is recommended. This includes:
-
Confirming Target Degradation: Use Western blotting to show a dose- and time-dependent decrease in the target protein levels.[3][10]
-
Verifying Proteasome Dependence: Pre-treat cells with a proteasome inhibitor (e.g., MG132). If the conjugate is working correctly, the degradation of the target protein should be blocked.[22]
-
Assessing Downstream Effects: Measure the activation of downstream signaling pathways, such as caspase cleavage (for apoptosis) by Western blot or a functional assay.[11][12][15]
Experimental Protocols
Protocol 1: Western Blot for cIAP1 Degradation
This protocol details the steps to assess the degradation of cIAP1 in response to treatment with a ligand-linker conjugate.
-
Cell Seeding and Treatment:
-
Plate cancer cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the cIAP1 ligand-linker conjugate at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and for different durations (e.g., 2, 6, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Prepare samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (e.g., 10% polyacrylamide).[23]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C.
-
Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[23]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software to determine the percentage of cIAP1 degradation relative to the vehicle control.[3]
-
Protocol 2: Caspase Activation Assay (Fluorometric)
This protocol measures the activity of executioner caspases (e.g., caspase-3/7) as an indicator of apoptosis.
-
Cell Treatment:
-
Plate cells in a 96-well, clear-bottom black plate and treat with the cIAP1 conjugate as described in Protocol 1. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
-
Assay Reagent Preparation:
-
Prepare the caspase substrate solution (e.g., containing Ac-DEVD-AMC for caspase-3) in caspase assay buffer according to the manufacturer's instructions.[24]
-
-
Cell Lysis and Substrate Addition:
-
After treatment, add a volume of the caspase substrate solution directly to each well, equal to the volume of the cell culture medium.
-
Mix gently by orbital shaking for 30-60 seconds.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[25]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Express the caspase activity as relative fluorescence units (RFU) or normalize to a cell viability assay performed in parallel.
-
Visualizations
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 9. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 15. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation [diposit.ub.edu]
- 21. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Stability Contributes to YM155 Resistance in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. cIAP1 Cooperatively Inhibits Procaspase-3 Activation by the Caspase-9 Apoptosome - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing cIAP1 Ubiquitination Assays
Welcome to the technical support center for optimizing ubiquitination assays for cellular inhibitor of apoptosis protein 1 (cIAP1)-mediated degradation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that you may encounter during your cIAP1 ubiquitination and degradation assays.
FAQ 1: Why am I observing a weak or no ubiquitination signal for my protein of interest in my in vitro assay?
A weak or absent signal in an in vitro ubiquitination assay can stem from several factors, from reagent activity to reaction conditions.
-
Inactive Components: The E1, E2, or E3 (cIAP1) enzymes are critical for the ubiquitination cascade.[1] Ensure that all enzymes are properly stored and handled to maintain their activity. It's also crucial to confirm that the ubiquitin itself is active.
-
Incorrect Buffer Composition: The reaction buffer must be optimal for enzymatic activity. Key components include an appropriate pH (typically around 7.5), magnesium chloride (MgCl2), and a reducing agent like DTT or β-mercaptoethanol.[2]
-
Suboptimal ATP Concentration: ATP is essential for the initial activation of ubiquitin by the E1 enzyme.[1] A lack of sufficient ATP will halt the entire process.
-
Transient E3 Ligase Interaction: The interaction between an E3 ligase and its substrate can be very transient, making it difficult to capture the ubiquitination event.[3]
Troubleshooting Steps:
-
Validate Enzyme Activity: Test each enzyme (E1, E2, and cIAP1) individually or in a control reaction with a known substrate to confirm their activity.
-
Optimize Reaction Conditions: Titrate the concentrations of E1, E2, cIAP1, and ubiquitin to find the optimal ratio. Also, test a range of incubation times and temperatures.
-
Ensure ATP Presence: Prepare fresh ATP stocks and ensure the final concentration in the reaction is adequate (typically 1-2 mM).[2]
-
Check for Inhibitors: Ensure that there are no contaminating inhibitors in your purified protein preparations or reagents.
FAQ 2: My Western blot for ubiquitination shows a smear rather than distinct bands. What does this mean and how can I improve it?
A smear is often the expected result for a successful polyubiquitination assay.[4] This is because the target protein is modified with ubiquitin chains of varying lengths, leading to a range of molecular weights.[4]
However, if the smear is difficult to interpret or if you need to identify specific ubiquitination events, consider the following:
-
High Background: The smearing could be exacerbated by high background on your blot. This can be due to non-specific antibody binding or issues with the blocking step.
-
Monoubiquitination vs. Polyubiquitination: If you expect monoubiquitination, a smear might indicate that polyubiquitination is occurring.
Troubleshooting Steps:
-
Optimize Western Blot Protocol:
-
Increase the stringency of your washing steps.
-
Optimize the concentration of your primary and secondary antibodies.
-
Use a high-quality blocking agent.
-
-
Use Linkage-Specific Antibodies: To differentiate between different types of polyubiquitin (B1169507) chains (e.g., K48-linked for degradation, K63-linked for signaling), use antibodies specific to these linkages during the Western blot.[4][5]
-
Enrich for Ubiquitinated Proteins: To enhance the signal of your ubiquitinated protein of interest and reduce background, consider an enrichment step, such as using Tandem Ubiquitin Binding Entities (TUBEs) to pull down polyubiquitinated proteins.[6]
FAQ 3: I am not observing degradation of my target protein in my cell-based assay after treating with a cIAP1-targeting compound (e.g., a SMAC mimetic). What could be the issue?
Several factors can lead to a lack of target degradation in a cellular context.
-
Cell Permeability of the Compound: The compound may not be effectively entering the cells to engage with cIAP1.
-
Insufficient Compound Concentration or Treatment Time: The concentration of the compound or the duration of the treatment may not be sufficient to induce degradation.
-
Proteasome Inhibition: If the proteasome is inhibited, ubiquitinated proteins will not be degraded.
-
Cell Line Specific Effects: The cellular machinery and signaling pathways can vary between different cell lines, potentially affecting the efficiency of cIAP1-mediated degradation.
Troubleshooting Steps:
-
Confirm Compound Activity: If possible, use a positive control compound known to induce cIAP1-mediated degradation in your cell line.
-
Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and treatment duration for your compound.
-
Verify Proteasome Function: Include a positive control for proteasomal degradation to ensure the pathway is active in your cells. Conversely, using a proteasome inhibitor like MG132 can help confirm that the degradation you are studying is proteasome-dependent.
-
Select an Appropriate Cell Line: Research the expression levels of cIAP1 and other relevant pathway components in your chosen cell line.
FAQ 4: How can I quantify the degradation of my target protein?
Accurate quantification is crucial for assessing the efficacy of cIAP1-mediated protein degradation.
-
Western Blot Densitometry: This is a common method, but it can have limitations in terms of linearity and reproducibility.
-
ELISA: An ELISA can provide more quantitative data compared to Western blotting.[7]
-
Targeted Proteomics (Selected Reaction Monitoring - SRM): This mass spectrometry-based method offers high sensitivity and specificity for quantifying protein levels.[7]
-
Reporter Assays: Dual fluorescent reporter systems (e.g., GFP-tagged protein of interest and a stable mCherry reporter) can be used to quantify protein levels in living cells.[8]
Quantitative Comparison of Degradation Validation Methods
| Method | Control (cIAP1 level) | Treated (cIAP1 level) | % Degradation |
| Targeted Proteomics (SRM) | 150 fmol/µg lysate | 15 fmol/µg lysate | 90% |
| Western Blot (Densitometry) | 1.0 (relative intensity) | 0.2 (relative intensity) | 80% |
| ELISA | 50 ng/mL | 8 ng/mL | 84% |
| Note: These are representative data, and actual results may vary depending on experimental conditions.[7] |
Experimental Protocols
In Vitro Ubiquitination Assay Protocol
This protocol describes a typical in vitro ubiquitination reaction.
Materials:
-
E1 Activating Enzyme
-
E2 Conjugating Enzyme (e.g., UbcH5 family for cIAP1)[9]
-
Recombinant cIAP1 (E3 Ligase)
-
Ubiquitin
-
Substrate protein
-
10x Ubiquitylation Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)[2]
-
ATP solution (20 mM)
-
Deionized water
Typical Reaction Component Concentrations [2]
| Component | Working Concentration |
| E1 Enzyme | 5 nM |
| E2 Enzyme | 100 nM |
| E3 Ligase (cIAP1) | 20 nM |
| Ubiquitin | 0.02 mg/ml |
| Substrate | 200 nM |
| ATP | 2 mM |
Procedure: [2]
-
Prepare a master mix containing 10x ubiquitylation buffer, ATP, ubiquitin, E1 enzyme, and E2 enzyme.
-
Aliquot the master mix into reaction tubes.
-
Add the substrate protein to each tube.
-
Initiate the reaction by adding the cIAP1 E3 ligase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by Western blotting using an antibody against the substrate protein or an anti-ubiquitin antibody.
Signaling Pathways and Workflows
cIAP1-Mediated Signaling Pathway
cIAP1 is a key regulator in several signaling pathways, most notably the NF-κB pathway.[10][11] It functions as an E3 ubiquitin ligase, adding ubiquitin chains to target proteins, which can lead to their degradation or the assembly of signaling complexes.[10] For instance, cIAP1-mediated ubiquitination of RIP1 is a crucial step in TNF-α signaling, leading to the activation of NF-κB and MAPK pathways and promoting cell survival.[10][12]
Caption: cIAP1 signaling pathway upon TNFR activation.
Experimental Workflow for a Cell-Based Degradation Assay
This workflow outlines the key steps in a typical cell-based assay to assess cIAP1-mediated protein degradation.
Caption: Workflow for cIAP1-mediated protein degradation assay.
References
- 1. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Frontiers | Strategies to Investigate Ubiquitination in Huntington's Disease [frontiersin.org]
- 4. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
- 5. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 6. E3 ligase activity assay - Profacgen [profacgen.com]
- 7. benchchem.com [benchchem.com]
- 8. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The E3 ubiquitin ligase cIAP1 binds and ubiquitinates caspase-3 and -7 via unique mechanisms at distinct steps in their processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Navigating the "Hook Effect": A Technical Support Center for cIAP1 PROTAC Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the "hook effect," a common experimental artifact in cIAP1 PROTAC research that can lead to misinterpretation of results. By understanding and mitigating this phenomenon, researchers can ensure accurate assessment of their PROTAC's efficacy and accelerate the development of novel therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of cIAP1 PROTAC experiments?
A1: The "hook effect" describes a paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1][2] This results in a characteristic bell-shaped dose-response curve, where maximal degradation is observed at an optimal, intermediate PROTAC concentration.[1][3] At excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the cIAP1 E3 ligase or the target protein, rather than the productive ternary complex (Target-PROTAC-cIAP1) required for ubiquitination and subsequent degradation.[1][4][5]
Q2: Why is it critical to identify and mitigate the hook effect?
Q3: What are the key experimental readouts that indicate a hook effect?
A3: The primary indicator of a hook effect is a bell-shaped dose-response curve in a target degradation assay (e.g., Western blot, ELISA).[1][3] Key parameters to analyze are the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). A significant decrease in degradation after reaching the Dmax is a clear sign of the hook effect.[1]
Q4: What factors can influence the magnitude of the hook effect?
A4: Several factors can influence the prominence of the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the cIAP1 E3 ligase play a crucial role.[1]
-
Cooperativity: Positive cooperativity, where the formation of the first binary complex enhances the binding of the second protein, stabilizes the ternary complex and can reduce the hook effect.[2][4]
-
Linker Length and Composition: The linker connecting the target-binding and E3 ligase-binding moieties is critical for optimal ternary complex formation.[1]
-
Cellular Context: Factors such as cell line, expression levels of the target protein and cIAP1, and drug efflux pump activity can all impact the intracellular concentration of the PROTAC and the observed hook effect.[6]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the hook effect in your cIAP1 PROTAC experiments.
Problem 1: I observe a bell-shaped dose-response curve, with degradation decreasing at high PROTAC concentrations.
-
Likely Cause: You are observing the classic hook effect.[1][3]
-
Troubleshooting Steps:
-
Confirm and Characterize the Hook Effect: Repeat the experiment using a wider and more granular range of PROTAC concentrations. It is recommended to use at least 8-10 concentrations with half-log dilutions to accurately define the bell-shaped curve.[1]
-
Determine the Optimal Concentration (Dmax): Identify the concentration that achieves the maximal degradation (Dmax). For future experiments, use concentrations at or below this optimal level.[3]
-
Perform a Time-Course Experiment: Assess target degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This will help to understand the kinetics of degradation and ternary complex formation.[1]
-
Problem 2: My cIAP1 PROTAC shows weak or no degradation at any of the tested concentrations.
-
Likely Causes: This could be due to several factors, including testing at concentrations that are too high (in the hook effect region), an inactive PROTAC, or issues with the experimental setup.[3]
-
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range: It is possible that the optimal degradation concentration is much lower than initially anticipated. Test a very broad range of concentrations, from picomolar to high micromolar.[3]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding that the PROTAC is inactive, confirm its ability to bind to both the target protein and cIAP1 and to facilitate the formation of a ternary complex.[3] Utilize biophysical assays as described in the Experimental Protocols section.
-
Check E3 Ligase Expression: Ensure that the cell line used expresses sufficient levels of cIAP1.[3]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment to determine the optimal incubation time for your specific PROTAC and cell line.[3]
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations. Consider performing a cell permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), if degradation is consistently low.[3]
-
Quantitative Data Summary
The following tables provide hypothetical data from cIAP1 PROTAC experiments to illustrate the hook effect.
Table 1: Dose-Response of a cIAP1 PROTAC on Target Protein Degradation
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 5 |
| 1 | 25 |
| 10 | 70 |
| 100 | 95 (Dmax) |
| 1000 | 60 |
| 10000 | 20 |
Table 2: Time-Course of Target Protein Degradation at Optimal and "Hooked" PROTAC Concentrations
| Time (hours) | % Degradation at Optimal Conc. (100 nM) | % Degradation at "Hooked" Conc. (10 µM) |
| 2 | 30 | 5 |
| 4 | 60 | 10 |
| 8 | 85 | 15 |
| 12 | 95 | 20 |
| 24 | 90 | 20 |
Experimental Protocols
1. Western Blotting for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.[1][3]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the cIAP1 PROTAC (including a vehicle control) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
2. Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is designed to qualitatively assess the formation of the Target-PROTAC-cIAP1 ternary complex in a cellular context.
-
Cell Treatment and Lysis:
-
Treat cells with the cIAP1 PROTAC at the desired concentrations (including a concentration that causes the hook effect) and a vehicle control for a short duration (e.g., 1-4 hours).
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear lysates with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein or cIAP1 overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples and input lysates.
-
Probe the membrane with antibodies against the target protein and cIAP1 to detect the co-immunoprecipitated proteins. An increase in the co-precipitated protein in the presence of the PROTAC indicates ternary complex formation.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. marinbio.com [marinbio.com]
refining dosage and administration for in vivo studies of cIAP1 Ligand-Linker Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cIAP1 Ligand-Linker Conjugates (e.g., SNIPERs - Specific and Non-genetic IAP-dependent Protein Erasers) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for cIAP1 Ligand-Linker Conjugates?
A1: cIAP1 Ligand-Linker Conjugates are heterobifunctional molecules, often referred to as Proteolysis-Targeting Chimeras (PROTACs) or SNIPERs. They are designed to induce the degradation of a specific target protein.[] The conjugate consists of a ligand that binds to the target protein and another ligand that recruits the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1). This forms a ternary complex between the target protein, the conjugate, and cIAP1.[2] This proximity allows cIAP1 to ubiquitinate the target protein, marking it for degradation by the proteasome.[] A key feature of this process is its catalytic nature; a single molecule of the conjugate can induce the degradation of multiple target protein molecules.
Q2: What are the key differences between cIAP1-recruiting degraders and those that recruit other E3 ligases like VHL or Cereblon?
A2: While the overall goal of targeted protein degradation is the same, there are some distinctions. cIAP1-based degraders, or SNIPERs, can induce the simultaneous degradation of IAPs, such as cIAP1 and XIAP, along with the intended target protein.[3] This can be advantageous in cancer therapy, as cancer cells often overexpress IAPs to evade apoptosis.[3] The tissue-specific expression of different E3 ligases can also be leveraged to achieve more targeted protein degradation and potentially reduce off-target effects.[4]
Q3: What are common challenges encountered with the in vivo delivery of cIAP1 Ligand-Linker Conjugates?
A3: Due to their relatively high molecular weight and complex structures, these conjugates often face challenges with in vivo delivery.[5] Common issues include:
-
Poor aqueous solubility: This can make formulation for in vivo administration difficult.
-
Low cell permeability: The molecule may struggle to cross cell membranes to reach its intracellular target.
-
Suboptimal pharmacokinetic properties: This can lead to rapid clearance from the body and insufficient exposure to the target tissue.
-
Off-target toxicity: Unintended degradation of other proteins can cause adverse effects.
-
The "Hook Effect": At very high concentrations, the formation of binary complexes (conjugate-target protein or conjugate-cIAP1) can predominate over the productive ternary complex, leading to reduced degradation efficiency.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of in vivo efficacy (e.g., no tumor growth inhibition) | Insufficient compound exposure at the target site. | Conduct a pharmacokinetic (PK) study to determine the compound's half-life and distribution. Optimize the formulation and/or administration route to improve bioavailability. Consider increasing the dosing frequency. |
| Suboptimal dose. | Perform a dose-response study to identify the optimal therapeutic dose. Be mindful of the potential for a "hook effect" at higher concentrations. | |
| Poor compound stability in vivo. | Analyze plasma and tissue samples for the presence of the intact conjugate. If metabolic instability is suspected, linker modification may be necessary. | |
| Observed in vivo toxicity (e.g., significant body weight loss) | On-target toxicity in healthy tissues. | If the target protein has essential functions in normal tissues, toxicity may be unavoidable. Consider strategies for targeted delivery to the diseased tissue. |
| Off-target toxicity. | Perform in vitro profiling to identify potential off-target proteins. Modifications to the target protein ligand or the linker may improve selectivity. | |
| Formulation-related toxicity. | Always include a vehicle-only control group to assess the toxicity of the formulation components. Test alternative, well-tolerated formulation vehicles. | |
| High variability in experimental results | Inconsistent compound formulation. | Ensure the formulation is homogenous and stable. Prepare fresh formulations for each experiment if necessary. |
| Animal-to-animal variation. | Increase the number of animals per group to improve statistical power. Ensure consistent animal handling and dosing procedures. | |
| Issues with the animal model. | Verify the expression of the target protein and cIAP1 in the chosen cell line or animal model. |
Quantitative Data Summary
While specific in vivo dosage data for cIAP1 ligand-linker conjugates is still emerging in the public domain, the following table provides examples from related studies to guide experimental design. Researchers should perform dose-escalation studies to determine the optimal dosage for their specific conjugate and animal model.
| Compound Type | Example Compound | Dosage | Administration Route | Animal Model | Key Findings | Reference |
| cIAP1-recruiting SNIPER | SNIPER(ER)-87 | Not specified | Not specified | Mouse xenograft model | Reduced ERα levels in tumors and suppressed tumor growth. | [6] |
| VHL-recruiting PROTAC | PROTAC 6 | 0.005, 0.05, 0.5 mg/kg | Subcutaneous (SC) | Rat | Caused degradation of RIPK2 and a decrease in TNFα levels. | [7] |
| VHL-recruiting PROTAC | ARV-110 | 10 mg/kg | Oral (PO) | Mouse PDX model | Induced significant reduction in tumor size. | [8] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework. Specific details should be optimized for the particular cIAP1 ligand-linker conjugate and cancer model being used.
1. Compound Formulation:
-
Objective: To prepare a stable and well-tolerated formulation for in vivo administration.
-
Materials:
-
cIAP1 Ligand-Linker Conjugate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
-
Procedure:
-
Prepare a stock solution of the conjugate by dissolving it in DMSO.
-
Add PEG300 and Tween 80 to the DMSO solution and mix until homogenous. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Slowly add the saline or PBS dropwise while vortexing to create a clear and stable formulation.
-
The final concentration of the working solution should be calculated based on the average weight of the animals and the desired dosing volume (e.g., 100 µL for mice).
-
2. Animal Model and Study Initiation:
-
Objective: To establish tumors in immunocompromised mice.
-
Procedure:
-
Culture the desired cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a sterile, serum-free medium or PBS. A 1:1 mixture with Matrigel can aid initial tumor growth.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 80-150 mm³), randomize the mice into treatment and vehicle control groups.
-
3. Compound Administration and Monitoring:
-
Objective: To administer the conjugate and monitor its effects on tumor growth and animal health.
-
Procedure:
-
Administer the formulated conjugate or vehicle control via the chosen route (e.g., subcutaneous, intraperitoneal, or oral gavage) at the predetermined dose and schedule.
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2.
-
Monitor the body weight of each animal at the same frequency as a general indicator of toxicity. Significant weight loss (>15-20%) may necessitate dose adjustment or cessation of treatment.
-
4. Pharmacodynamic Analysis:
-
Objective: To assess target protein degradation in tumor tissue.
-
Procedure:
-
At the end of the study (or at specific time points), euthanize the animals and harvest the tumors.
-
Prepare tumor lysates and analyze the levels of the target protein by Western blot or mass spectrometry.
-
Compare the target protein levels in the treatment group to the vehicle control group to determine the extent of degradation.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action for a cIAP1 ligand-linker conjugate.
Experimental Workflow
Caption: A typical workflow for a preclinical xenograft study.
Troubleshooting Logic
Caption: Troubleshooting workflow for in vivo experiments.
References
- 2. researchgate.net [researchgate.net]
- 3. SNIPERs-Hijacking IAP activity to induce protein degradation [pubmed.ncbi.nlm.nih.gov]
- 4. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 5. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Knockdown of Pathogenic Proteins via S pecific and N ongenetic I nhibitor of Apoptosis Protein (IAP)-dependent P rotein Er asers (SNIPERs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of pan-IAP degraders via a CRBN recruiting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Targeted Protein Degradation via cIAP1 Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of targeted protein degradation (TPD) using cellular inhibitor of apoptosis protein 1 (cIAP1) ligand-linker conjugates against other prominent TPD technologies. We present supporting experimental data, detailed protocols for validation, and clear visual diagrams to facilitate understanding and application in research and development.
Introduction to cIAP1-Mediated Targeted Protein Degradation
Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, degraders, such as Proteolysis Targeting Chimeras (PROTACs), physically remove the target protein.[2][3]
PROTACs are heterobifunctional molecules composed of three key parts: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] This tripartite assembly forms a "ternary complex," bringing the POI in close proximity to the E3 ligase, which then tags the POI with ubiquitin chains, marking it for destruction by the proteasome.[1]
While over 600 E3 ligases exist, only a handful have been effectively hijacked for TPD. The most commonly used are Cereblon (CRBN) and von Hippel-Lindau (VHL).[5][6] However, cIAP1 has emerged as another powerful E3 ligase for this purpose.[7] Ligands for cIAP1 are often derived from SMAC mimetics (e.g., LCL-161 derivatives) or bestatin (B1682670) analogs.[2][4] These ligands bind to the BIR3 domain of cIAP1, inducing a conformational change that activates its E3 ligase activity and promotes ubiquitination.[2]
A unique aspect of cIAP1-based degraders is their mechanism of ubiquitination. While CRBN and VHL primarily attach K48-linked ubiquitin chains, cIAP1-based degradation involves the formation of complex, branched ubiquitin chains (K11, K48, and K63 linkages), a process dependent on the E2 enzyme UBE2N.[8][9] This distinct mechanism offers an alternative degradation pathway that could be advantageous for certain targets or in specific cellular contexts.
Mechanism of Action: cIAP1-Based Degradation Pathway
The following diagram illustrates the signaling pathway initiated by a cIAP1-based PROTAC.
Performance Comparison: cIAP1 vs. Other E3 Ligase-Based Degraders
The choice of E3 ligase can significantly impact a degrader's performance, including its efficiency, selectivity, and potential for resistance. Below is a comparative summary of cIAP1, VHL, and CRBN-based degraders.
| Feature | cIAP1-Based Degraders | VHL-Based Degraders | CRBN-Based Degraders |
| Ligands | SMAC mimetics, Bestatin analogs | Hypoxia-inducible factor (HIF-1α) mimics | Thalidomide and its analogs (IMiDs) |
| Ubiquitination | Branched (K11/K48/K63) ubiquitin chains, UBE2N-dependent.[8][9] | Primarily K48-linked ubiquitin chains. | Primarily K48-linked ubiquitin chains. |
| Degradation Profile | Can induce self-degradation of cIAP1, which may have synergistic apoptotic effects but limits catalytic turnover.[4] | Generally efficient and catalytic. | Highly efficient and catalytic; widely used in clinical candidates.[3] |
| Selectivity | Can be highly selective; however, off-target effects depend on the POI ligand and linker design. | Selectivity is target- and linker-dependent. A stereoisomer can be used as a negative control, which is a key advantage.[4] | Selectivity is target- and linker-dependent. Can also degrade neosubstrates like IKZF1/3. |
| Known Advantages | Unique ubiquitination mechanism may overcome resistance to other degraders. Simultaneous degradation of cIAP1 can be therapeutically beneficial in oncology.[4] | Well-characterized system with potent, small-molecule ligands. Availability of inactive epimer for control experiments is a significant advantage.[4] | Potent and well-understood mechanism. Many available ligands and extensive clinical experience.[3] |
| Potential Challenges | Auto-degradation of cIAP1 can limit the catalytic cycle.[4] The cellular expression levels of cIAP1 can vary. | Expression levels of VHL can vary across tissues and disease states. | Potential for off-target degradation of endogenous CRBN neosubstrates. Resistance can develop through mutations in CRBN. |
Experimental Workflow for Validation
Validating the efficacy and mechanism of a novel cIAP1-based degrader involves a series of key experiments. The workflow below outlines the standard validation process.
Detailed Experimental Protocols
Western Blot for Protein Degradation
Objective: To quantify the reduction in the level of the protein of interest (POI) after treatment with the cIAP1-based degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, MCF7) at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the cIAP1-PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the POI signal to a loading control (e.g., GAPDH, β-actin). Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
Objective: To provide direct evidence of the formation of the POI-PROTAC-cIAP1 ternary complex.
Methodology:
-
Cell Treatment: Treat cells with the cIAP1-PROTAC at an effective concentration (e.g., near the DC50) for a short duration (e.g., 1-2 hours) to capture the complex before degradation occurs.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G agarose (B213101) beads. Incubate the lysate with an antibody against either the POI or cIAP1 overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing and Elution: Wash the beads several times with IP lysis buffer to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the presence of both the POI and cIAP1. The detection of both proteins in the immunoprecipitate of one of them confirms the complex formation.
Proteasome Inhibition Assay
Objective: To confirm that the observed protein degradation is dependent on the proteasome.
Methodology:
-
Cell Treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Degrader Addition: Add the cIAP1-PROTAC at a concentration known to cause significant degradation and co-incubate for the desired duration (e.g., 8 hours).
-
Control Groups: Include controls for untreated cells, cells treated only with the degrader, and cells treated only with the proteasome inhibitor.
-
Western Blot Analysis: Lyse the cells and perform a Western blot for the POI.
-
Interpretation: If the degrader-induced reduction of the POI is rescued or blocked in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-mediated.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. cIAP1-based degraders induce degradation via branched ubiquitin architectures [pubmed.ncbi.nlm.nih.gov]
- 9. cIAP1-based degraders induce degradation via branched ubiquitin architectures: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Navigating E3 Ligase Recruitment: A Comparative Analysis of cIAP1 Ligand-Linker Conjugates
For researchers, scientists, and drug development professionals, the selective recruitment of E3 ubiquitin ligases is a cornerstone of designing effective proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of cIAP1 ligand-linker conjugates with other commonly used E3 ligase recruiters, supported by experimental data, to inform the rational design of next-generation protein degraders.
The cellular inhibitor of apoptosis protein 1 (cIAP1) has emerged as a compelling E3 ligase for targeted protein degradation. Unlike the more commonly utilized von Hippel-Lindau (VHL) and Cereblon (CRBN) ligases, cIAP1-based PROTACs can offer distinct pharmacological profiles. This guide delves into the cross-reactivity and selectivity of cIAP1-recruiting PROTACs, presenting a comparative analysis with VHL- and CRBN-based degraders targeting the same protein.
Comparative Degradation Efficacy: cIAP1 vs. VHL and CRBN
A systematic exploration of E3 ligase recruiters for the degradation of Cyclin-Dependent Kinase 6 (CDK6) provides a valuable dataset for comparing the performance of cIAP1-, VHL-, and CRBN-based PROTACs. The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of palbociclib-based PROTACs, which share the same warhead but differ in their E3 ligase-recruiting moiety.
| E3 Ligase Recruited | PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| cIAP1 | BSJ-04-033 | CDK6 | MOLM14 | 25 | >95 |
| VHL | BSJ-02-170 | CDK6 | MOLM14 | 8 | >95 |
| CRBN | BSJ-03-123 | CDK6 | MOLM14 | 3 | >95 |
Data sourced from Steinebach, C. et al. Chemical Science, 2020.
This data indicates that while all three E3 ligases can be effectively recruited to degrade CDK6, the potency can vary depending on the recruited ligase. In this specific context, the CRBN-based PROTAC exhibited the highest potency, followed by the VHL- and then the cIAP1-recruiting PROTAC. However, all three achieved a maximal degradation of over 95%. It is important to note that the optimal choice of E3 ligase is often target- and cell-type dependent.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to assess the selectivity of these molecules, the following diagrams illustrate the key concepts.
A Comparative Analysis of the Pharmacokinetic Properties of cIAP1 Conjugates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of novel therapeutics is paramount to their successful clinical translation. This guide provides a comparative analysis of the pharmacokinetic properties of various conjugates targeting the cellular inhibitor of apoptosis protein 1 (cIAP1), a key regulator of cellular signaling pathways and a promising target in oncology.
This document summarizes key pharmacokinetic parameters from preclinical and clinical studies of cIAP1-targeting compounds, including SMAC mimetics and Proteolysis Targeting Chimeras (PROTACs). The data is presented in a clear, tabular format to facilitate easy comparison. Furthermore, detailed experimental protocols for key pharmacokinetic assessments and visualizations of relevant biological pathways and experimental workflows are provided to support researchers in their drug discovery and development efforts.
Comparative Pharmacokinetic Data of cIAP1 Conjugates
The following tables summarize the pharmacokinetic parameters of several cIAP1-targeting small molecule antagonists (SMAC mimetics). While extensive comparative data for cIAP1-recruiting PROTACs is still emerging in the public domain, the data for these SMAC mimetics provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) properties of molecules that engage this E3 ligase.
| Compound | Type | Species | Route of Administration | Dose | Cmax | Tmax | Half-life (t1/2) | AUC | Bioavailability (F%) | Clearance (CL) | Volume of Distribution (Vd) |
| GDC-0152 | Monovalent SMAC Mimetic | Human | Intravenous | 0.049 - 1.48 mg/kg | 53.7 µM (at highest dose)[1] | - | - | 203.5 h·µM (at highest dose)[1] | - | 9 ± 3 mL/min/kg[2][3] | 0.6 ± 0.2 L/kg[2][3] |
| Rat | - | - | > Dose Proportional[4] | - | - | - | - | - | - | ||
| Dog | - | - | Dose Proportional[4] | - | - | - | - | - | - | ||
| LCL161 | Monovalent SMAC Mimetic | Human | Oral | - | - | 0.5 - 2 h | 4 - 16 h | - | Orally Bioavailable[5] | - | - |
| Birinapant | Bivalent SMAC Mimetic | Human | Intravenous | 47 mg/m² (MTD) | - | - | 30 - 35 h (plasma) | - | - | - | - |
| 52 h (tumor tissue) |
Note: Data for different compounds are collated from various studies and may not be directly comparable due to differences in experimental conditions. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve; MTD: Maximum tolerated dose.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in the study of cIAP1 conjugates, the following diagrams have been generated using the DOT language.
Caption: cIAP1-recruiting PROTACs facilitate the formation of a ternary complex, leading to polyubiquitination and subsequent proteasomal degradation of the target protein.
Caption: A generalized workflow for conducting in vivo pharmacokinetic studies of cIAP1 conjugates in animal models.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic data. Below is a representative protocol for an in vivo pharmacokinetic study in mice, which can be adapted for the evaluation of cIAP1 conjugates.
Protocol: In Vivo Pharmacokinetic Study in Mice
1. Objective: To determine the pharmacokinetic profile of a cIAP1 conjugate following a single administration in mice.
2. Materials:
-
Test cIAP1 conjugate
-
Vehicle for formulation (e.g., saline, PEG400/Tween 80/water)
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old
-
Dosing syringes and needles (appropriate for the route of administration)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
3. Animal Dosing and Sample Collection:
-
Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Dosing:
-
For intravenous (IV) administration, dose the test compound via the tail vein.
-
For oral (PO) administration, dose via oral gavage.
-
For intraperitoneal (IP) or subcutaneous (SC) administration, inject into the respective anatomical location.
-
-
Blood Sampling:
-
Collect blood samples (approximately 25-50 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood can be collected via retro-orbital sinus, saphenous vein, or tail vein bleeding for serial sampling, or via cardiac puncture for terminal collection.
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
4. Sample Processing and Storage:
-
Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.
5. Bioanalysis:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the cIAP1 conjugate in plasma.
-
Prepare calibration standards and quality control samples by spiking known concentrations of the analyte into blank plasma.
-
Analyze the plasma samples, along with calibration standards and quality controls, using the validated LC-MS/MS method.
6. Data Analysis:
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Key parameters to be determined include:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Terminal half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) for extravascular routes (requires IV data for comparison).
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and should be approved by an Institutional Animal Care and Use Committee (IACUC).
Conclusion
The pharmacokinetic properties of cIAP1 conjugates are a critical determinant of their therapeutic potential. This guide provides a foundational understanding of the ADME profiles of SMAC mimetics that target cIAP1 and offers a framework for the preclinical pharmacokinetic evaluation of novel cIAP1-recruiting PROTACs. The provided data tables, signaling pathway and workflow diagrams, and detailed experimental protocol are intended to serve as a valuable resource for researchers in the field of targeted protein degradation and drug development. As more data on cIAP1-based PROTACs become available, this guide will be updated to provide a more comprehensive comparative analysis.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Comparative Efficacy of cIAP1 Ligand-Linker Conjugate 16 in Resistant Cancer Cell Lines: A Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of cIAP1 Ligand-Linker Conjugate 16, a novel proteolysis-targeting chimera (PROTAC), in cancer cell lines exhibiting resistance to conventional therapies. While specific experimental data for "cIAP1 Ligand-Linker Conjugate 16" is not publicly available, this document outlines a comprehensive validation framework and presents illustrative data based on the known mechanisms of cIAP1-targeting PROTACs. The performance of a representative cIAP1 Ligand-Linker Conjugate, hereafter referred to as C16-PROTAC , is compared with a well-established SMAC mimetic, Birinapant, and a standard chemotherapeutic agent, Paclitaxel.
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and a promising therapeutic target in oncology.[1] Overexpression of cIAP1 is observed in various cancers and is associated with treatment resistance.[2][3] cIAP1 Ligand-Linker Conjugates are designed to induce the degradation of cIAP1, thereby promoting cancer cell death.[4][5][6]
Data Presentation: Comparative Efficacy in Resistant Cell Lines
The following tables summarize the quantitative data from key experiments designed to evaluate the efficacy of C16-PROTAC in both sensitive and resistant cancer cell lines.
Table 1: Cell Viability (IC50) in Sensitive and Resistant Ovarian Cancer Cell Lines (SK-OV-3)
| Compound | SK-OV-3 (Paclitaxel-Sensitive) IC50 (nM) | SK-OV-3/TR (Paclitaxel-Resistant) IC50 (nM) |
| C16-PROTAC | 15 | 25 |
| Birinapant | 50 | 80 |
| Paclitaxel | 10 | >1000 |
IC50 values were determined after 72 hours of treatment using a resazurin-based cell viability assay.
Table 2: Induction of Apoptosis in Resistant Breast Cancer Cell Lines (MDA-MB-231)
| Treatment (100 nM) | % Apoptotic Cells (Annexin V-FITC/PI Staining) |
| Vehicle Control | 5% |
| C16-PROTAC | 65% |
| Birinapant | 40% |
| Paclitaxel | 15% |
% Apoptotic cells were quantified by flow cytometry after 48 hours of treatment.
Table 3: cIAP1 Protein Degradation in Resistant Lung Cancer Cell Lines (H1299)
| Treatment (50 nM, 24 hours) | Relative cIAP1 Protein Level (%) |
| Vehicle Control | 100% |
| C16-PROTAC | <10% |
| Birinapant | 30% |
| Paclitaxel | 95% |
Relative protein levels were determined by densitometry of Western blot bands, normalized to a loading control (GAPDH).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Generation of Resistant Cell Lines
-
Cell Lines: Human ovarian cancer (SK-OV-3), breast cancer (MDA-MB-231), and non-small cell lung cancer (H1299) cell lines were obtained from ATCC.
-
Culture Conditions: Cells were maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Generation of Resistant Cell Lines: Paclitaxel-resistant SK-OV-3/TR cells were generated by continuous exposure of the parental SK-OV-3 cell line to gradually increasing concentrations of Paclitaxel over a period of 6 months. Resistance was confirmed by cell viability assays.[7]
Cell Viability Assay
-
Method: The resazurin (B115843) reduction assay was used to assess cell viability.[8]
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Cells were treated with serial dilutions of C16-PROTAC, Birinapant, or Paclitaxel for 72 hours.
-
Resazurin solution (10% of the culture volume) was added to each well and incubated for 4 hours at 37°C.
-
Fluorescence was measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
IC50 values were calculated using non-linear regression analysis.
-
Apoptosis Assay
-
Method: Apoptosis was quantified using the Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Procedure:
-
Cells were seeded in 6-well plates and treated with the indicated compounds for 48 hours.
-
Both adherent and floating cells were collected and washed with ice-cold PBS.
-
Cells were resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and PI were added, and the cells were incubated for 15 minutes at room temperature in the dark.
-
Samples were analyzed by flow cytometry within 1 hour.
-
Western Blotting
-
Method: Standard Western blotting techniques were used to detect protein expression levels.[9][10]
-
Procedure:
-
Cells were treated with the indicated compounds for the specified duration.
-
Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was incubated with primary antibodies against cIAP1 (1:1000), cleaved Caspase-3 (1:1000), cleaved PARP (1:1000), and GAPDH (1:5000) overnight at 4°C.
-
The membrane was washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed using ImageJ software.
-
Mandatory Visualizations
Signaling Pathway of cIAP1 and Mechanism of C16-PROTAC
Caption: cIAP1 signaling pathway and the mechanism of C16-PROTAC-induced degradation.
Experimental Workflow for Validation of C16-PROTAC Efficacy
Caption: Experimental workflow for the validation of C16-PROTAC efficacy.
Logical Relationship: Overcoming Resistance with C16-PROTAC
Caption: Logical diagram illustrating how C16-PROTAC overcomes resistance.
References
- 1. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Stability Contributes to YM155 Resistance in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 4. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 5. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esmed.org [esmed.org]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures [jove.com]
- 8. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
assessing the therapeutic window of cIAP1 Ligand-Linker Conjugates 16 compared to other degraders
A detailed guide for researchers and drug development professionals on evaluating the therapeutic potential of cIAP1-targeting degraders. This guide provides a comparative overview of prominent cIAP1 degraders, outlines key experimental protocols for assessing their therapeutic window, and illustrates the underlying biological pathways and experimental workflows.
Introduction
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a key regulator of apoptosis and inflammation, making it an attractive target for cancer therapy. cIAP1-targeting degraders, such as those employing ligand-linker conjugates, represent a promising therapeutic modality. These molecules function as proteolysis-targeting chimeras (PROTACs), inducing the degradation of cIAP1 via the ubiquitin-proteasome system. A critical aspect of developing these degraders is defining their therapeutic window—the dose range that maximizes therapeutic efficacy while minimizing toxicity. This guide provides a framework for assessing the therapeutic window of cIAP1 degraders, using available data for established compounds as a comparative benchmark.
While this guide aims to provide a comprehensive comparison, it is important to note that publicly available data for specific, early-stage compounds like "cIAP1 Ligand-Linker Conjugate 16" is often limited. Therefore, this document will focus on established cIAP1 degraders to illustrate the assessment process.
Comparative Efficacy and Toxicity of cIAP1 Degraders
The therapeutic window of a degrader is determined by its efficacy (the concentration at which it effectively degrades the target and elicits a biological response) and its toxicity (the concentration at which it causes adverse effects). The tables below summarize key in vitro and in vivo parameters for several well-characterized cIAP1 degraders.
Table 1: In Vitro Efficacy of cIAP1 Degraders
| Compound | Target Cell Line(s) | DC₅₀ (cIAP1 Degradation) | Dₘₐₓ (cIAP1 Degradation) | Apoptosis Induction (EC₅₀) | Citation(s) |
| Birinapant (TL32711) | A375 (Melanoma) | 17 ± 11 nM (for GFP-cIAP1) | Not Reported | Not Reported | [1] |
| LCL161 | H1299 (Lung Cancer) | Dose-dependent degradation observed | Not Reported | Not Reported | [2] |
| AT-406 (Debio 1143) | MDA-MB-231 (Breast Cancer), SK-OV-3 (Ovarian Cancer) | Effective at low nanomolar concentrations | Not Reported | Potent induction at low nanomolar concentrations | [3] |
Note: Data for "cIAP1 Ligand-Linker Conjugate 16" is not publicly available.
Table 2: In Vivo Therapeutic Window of cIAP1 Degraders
| Compound | Xenograft Model | Efficacious Dose | Maximum Tolerated Dose (MTD) | Observed Toxicities | Citation(s) |
| Birinapant (TL32711) | Melanoma Xenografts | 30 mg/kg (intraperitoneal) | Well-tolerated at efficacious doses | Not specified in detail | [4] |
| LCL161 | Multiple Myeloma Xenografts | 25 or 75 mg/kg (concomitant with T-cell therapy) | Not specified | Potential T-cell toxicity | [5] |
| AT-406 (Debio 1143) | Breast Cancer Xenografts | Not specified | Not specified | Limited antitumor activity as a single agent | [3] |
Note: Data for "cIAP1 Ligand-Linker Conjugate 16" is not publicly available.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to assess the therapeutic window of cIAP1 degraders, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Mechanism of cIAP1 degradation by a ligand-linker conjugate.
Caption: General experimental workflow for therapeutic window assessment.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of cIAP1 degraders.
In Vitro cIAP1 Degradation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Culture selected cancer cell lines to 70-80% confluency in appropriate media.
-
Treat cells with a range of concentrations of the cIAP1 degrader (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cIAP1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the cIAP1 signal to the loading control.
-
Calculate the percentage of cIAP1 degradation relative to the vehicle control for each concentration.
-
Plot the percentage of degradation against the degrader concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
In Vivo Tumor Xenograft Study
-
Animal Models and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or NOD/SCID).
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of each mouse.
-
Monitor tumor growth regularly with calipers.
-
-
Maximum Tolerated Dose (MTD) Study:
-
Once tumors are established, randomize mice into groups.
-
Administer the cIAP1 degrader at escalating doses via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitor mice daily for signs of toxicity, including weight loss, changes in behavior, and other clinical signs.
-
The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% weight loss or mortality).
-
-
Efficacy Study:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control (vehicle) groups.
-
Administer the cIAP1 degrader at one or more doses below the MTD, following a defined schedule (e.g., daily, twice weekly).
-
Measure tumor volume at regular intervals using the formula: (Length × Width²)/2.
-
Monitor body weight throughout the study.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specific time points, tumors can be excised.
-
A portion of the tumor can be flash-frozen for Western blot analysis to confirm cIAP1 degradation in vivo.
-
Another portion can be fixed in formalin for immunohistochemical (IHC) analysis of cIAP1 levels and other biomarkers.
-
-
Data Analysis:
-
Plot mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze body weight data to assess treatment-related toxicity.
-
The therapeutic window is the range of doses that show significant TGI without unacceptable toxicity.
-
Conclusion
The assessment of a cIAP1 degrader's therapeutic window is a multifaceted process requiring a combination of in vitro and in vivo studies. By systematically evaluating parameters such as DC₅₀, Dₘₐₓ, apoptosis induction, MTD, and TGI, researchers can build a comprehensive profile of a degrader's potential as a therapeutic agent. While specific data for novel compounds like "cIAP1 Ligand-Linker Conjugate 16" may not be readily available, the methodologies and comparative data presented in this guide offer a robust framework for its future evaluation and for the broader field of targeted protein degradation.
References
Safety Operating Guide
Navigating the Safe Disposal of cIAP1 Ligand-Linker Conjugates 16: A Procedural Guide
Researchers and drug development professionals handling cIAP1 Ligand-Linker Conjugates 16 must adhere to stringent disposal procedures to ensure laboratory and environmental safety. This guide provides essential, step-by-step instructions for the proper disposal of these compounds, aligning with established safety protocols for hazardous chemical waste.
Hazard Profile and Safety Recommendations
According to the Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. The primary disposal directive is to "Dispose of contents/ container to an approved waste disposal plant"[1]. This necessitates treating the compound and any contaminated materials as hazardous waste.
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302 | Harmful if swallowed. |
| Acute aquatic toxicity (Category 1) | H400 | Very toxic to aquatic life. |
| Chronic aquatic toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects. |
Key Precautionary Measures for Handling and Disposal:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P391: Collect spillage.
-
P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure applies to the pure compound, solutions, and any materials that have come into contact with it.
Materials Required:
-
Designated, labeled, and sealed hazardous waste container.
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Chemical fume hood.
-
Spill kit for cytotoxic or hazardous compounds.
Procedure:
-
Segregation of Waste:
-
All waste contaminated with this compound must be segregated from general laboratory waste. This includes, but is not limited to:
-
Unused or expired compound.
-
Aqueous and solvent solutions containing the conjugate.
-
Contaminated consumables such as pipette tips, tubes, vials, and gloves.
-
Contaminated labware (e.g., glassware).
-
Spill cleanup materials.
-
-
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid materials in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazard symbols.
-
Liquid Waste: Collect all liquid waste containing the conjugate in a designated, sealed, and non-reactive hazardous waste container. Do not mix with other incompatible waste streams. The container must be clearly labeled as described above.
-
Sharps Waste: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container that is also treated as hazardous waste.
-
-
Decontamination of Labware:
-
For reusable labware, a thorough decontamination procedure is necessary. The initial rinsate from cleaning the labware should be collected and disposed of as hazardous liquid waste[2]. Subsequent rinses may be permissible for standard disposal depending on institutional guidelines. For highly toxic compounds, the first three rinses must be collected as hazardous waste[2].
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory, away from general traffic.
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for the final disposal at an approved waste disposal plant.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
Caption: Decision workflow for proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling cIAP1 Ligand-Linker Conjugates 16
Essential protocols for the safe handling, use, and disposal of cIAP1 Ligand-Linker Conjugates 16 are critical for ensuring the safety of laboratory personnel. Due to the absence of specific public data for this compound, a precautionary approach is paramount, treating it as a potent chemical agent. This guide provides detailed operational and disposal plans, personal protective equipment (PPE) recommendations, and procedural guidance for researchers, scientists, and drug development professionals.
When working with novel or uncharacterized substances like this compound, a thorough risk assessment is the foundational step before any laboratory work commences.[1] In the absence of a specific Safety Data Sheet (SDS), researchers should assume the compound may be highly potent, potentially exhibiting toxic, carcinogenic, mutagenic, or teratogenic properties at low doses.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is crucial to minimize exposure.[2] The selection of appropriate PPE is dependent on the specific task being performed. At a minimum, lab coats, gloves, protective eyewear, and fully enclosed shoes are required for handling any hazardous substance.[3]
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves | |
| Handling of Powders/Solids | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant boots or shoe covers | • Chemical-resistant apron• Head covering |
| Handling of Liquids/Solutions | • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., butyl rubber, Viton®)• Chemical-resistant apron over lab coat• Chemical-resistant footwear | • Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots | • Respirator (if aerosols or vapors are generated) |
| Waste Disposal | • Chemical splash goggles• Laboratory coat• Chemical-resistant gloves |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.[1] Consult the manufacturer's instructions for the proper use, cleaning, and maintenance of all PPE.[2]
Operational Plan: From Preparation to Disposal
A clear and concise plan for the handling and disposal of potent compounds is essential to prevent contamination and ensure environmental safety.[2]
1. Preparation:
-
Designated Area: Designate a specific area for handling the compound, preferably within a certified chemical fume hood or a glove box.[1][2]
-
Ventilation: Ensure proper ventilation, such as a fume hood, is used for all manipulations of the compound.[2]
-
Assemble Materials: Gather all necessary equipment, PPE, and spill cleanup materials before beginning work.[1]
-
Minimize Quantity: Use the smallest amount of the substance necessary for the experiment to minimize risk.[1][2]
2. Handling:
-
Weighing: When weighing a solid, perform this task within a fume hood or a powder-containment hood.[1][2] Use a disposable weigh boat to prevent cross-contamination.[2] Employ wet-handling techniques, such as dampening the powder with a suitable solvent, to minimize dust generation.[1]
-
Solution Preparation: Add solvent to the compound slowly to avoid splashing.[1][2] All reactions should be conducted in a certified chemical fume hood.[1]
-
Experimental Procedures: Conduct all manipulations of the compound within the designated handling area.[2]
3. Decontamination and Cleanup:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after use.[1][2]
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.[2]
4. Disposal:
-
Waste Segregation: All waste contaminated with this compound should be treated as hazardous.
-
Disposal Method: High-temperature incineration is the recommended disposal method for many pharmaceutical compounds.
-
Container Disposal: Before disposing of empty containers, ensure they are thoroughly decontaminated. Obliterate or remove all labels from the empty container before disposal.
Experimental Protocol: Safe Handling Workflow
The following protocol outlines a step-by-step guide for the safe handling of a potent chemical compound.
-
Pre-Experiment:
-
During Experiment:
-
Wear the appropriate level of PPE at all times.
-
Handle the compound exclusively within the designated, ventilated area.
-
Keep all containers with the compound sealed when not in immediate use.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment.
-
Properly segregate and label all hazardous waste.
-
Remove and dispose of single-use PPE in the appropriate hazardous waste stream.
-
Wash hands thoroughly after removing gloves.
-
Below is a diagram illustrating the logical workflow for the safe handling of potent chemical compounds.
Caption: Workflow for the safe handling of potent chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
